3-Amino-3-(4-methylpiperazino)acrylonitrile
Description
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Properties
IUPAC Name |
(E)-3-amino-3-(4-methylpiperazin-1-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-4-6-12(7-5-11)8(10)2-3-9/h2H,4-7,10H2,1H3/b8-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRAOYISBLEJMN-KRXBUXKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C(=C/C#N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"3-Amino-3-(4-methylpiperazino)acrylonitrile" CAS number 136062-62-9
This is an in-depth technical guide on 3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS 136062-62-9), a specialized intermediate and impurity standard critical to the development and quality control of thienobenzodiazepine antipsychotics, specifically Olanzapine .
CAS Number: 136062-62-9
Formula: C
Executive Summary
3-Amino-3-(4-methylpiperazino)acrylonitrile is a functionalized enediamine (ketene aminal) derivative used primarily in the pharmaceutical industry. Its structural core—a polarized ethylene bond substituted with both a primary amine and a tertiary piperazine amine—makes it a highly reactive synthon for heterocyclic construction.
In drug development, this compound serves two critical roles:
-
Advanced Intermediate: It acts as a convergent building block for synthesizing tricyclic thienobenzodiazepines (e.g., Olanzapine) via alternative cyclization pathways.
-
Impurity Standard: It is a known process-related impurity or degradation marker, often monitored during the synthesis of Olanzapine to ensure API purity (ICH Q3A/B compliance).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The molecule features a "push-push" alkene system where the electron-donating amino and piperazino groups polarize the double bond, increasing the nucleophilicity of the
Table 1: Physicochemical Profile
| Property | Value | Note |
| Appearance | Off-white to pale yellow crystalline solid | Oxidizes slightly upon air exposure. |
| Melting Point | 121 – 123 °C | Sharp transition indicates high crystallinity. |
| Solubility | DMSO, Methanol, Chloroform | Poorly soluble in water; insoluble in hexanes. |
| pKa (Calc) | ~8.5 (Piperazine N), ~1.2 (Enamine N) | The enamine nitrogen is non-basic due to conjugation with the nitrile. |
| Stability | Hygroscopic; Light Sensitive | Store at 2–8°C under inert atmosphere (Ar/N |
Synthetic Pathway & Mechanism
The synthesis of CAS 136062-62-9 relies on nucleophilic vinylic substitution (S
Core Synthesis Protocol
Precursor: 3-Amino-3-methoxyacrylonitrile (or 3,3-dimethoxypropionitrile derivative).
Reagent:
Reaction Mechanism[2]
-
Addition: The secondary amine of
-methylpiperazine attacks the electrophilic -carbon of the acrylonitrile precursor. -
Elimination: The methoxy group is expelled as methanol, driven by the formation of the resonance-stabilized enediamine system.
Figure 1: Synthetic pathway via nucleophilic vinylic substitution.
Detailed Experimental Procedure
Note: All steps must be performed in a fume hood due to the toxicity of acrylonitrile derivatives.
-
Charge: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-3-methoxyacrylonitrile (10.0 g, 1.0 eq) and absolute ethanol (100 mL).
-
Addition: Add
-methylpiperazine (11.0 mL, 1.1 eq) dropwise over 10 minutes at room temperature. -
Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (R
~0.6) should disappear, replaced by the product (R ~0.4). -
Work-up: Cool the solution to 0°C in an ice bath. The product often precipitates directly.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
Purification: Recrystallize from hot isopropanol if necessary to achieve >99% purity (HPLC).
Application in Olanzapine Chemistry[2][5][8][9][10][11][12][13][14]
This compound is structurally homologous to the amidine region of Olanzapine. It is critical for impurity profiling .
The "Open-Chain" Impurity Hypothesis
During the synthesis of Olanzapine, the tricyclic benzodiazepine ring is formed via an intramolecular cyclization. If the ring fails to close, or if the amidine bond undergoes hydrolytic cleavage, "open-chain" acrylonitrile derivatives like CAS 136062-62-9 can form.
-
Impurity B Tracking: In regulatory filings (DMF/ANDA), manufacturers must quantify impurities. CAS 136062-62-9 serves as a reference standard to prove that the final drug substance is free from uncyclized precursors.
Figure 2: Relationship between the Olanzapine synthetic cycle and the formation of CAS 136062-62-9.[2][3][4]
Analytical Characterization
To validate the identity of CAS 136062-62-9, use the following spectroscopic markers.
Proton NMR ( H-NMR, 400 MHz, DMSO-d )
| Shift ( | Multiplicity | Integration | Assignment |
| 3.45 | Singlet | 1H | =CH-CN (Vinylic proton, characteristic singlet) |
| 6.80 | Broad Singlet | 2H | -NH |
| 3.20 | Triplet | 4H | Piperazine ring (-CH |
| 2.35 | Triplet | 4H | Piperazine ring (-CH |
| 2.18 | Singlet | 3H | N-CH |
Key Diagnostic: The singlet at 3.45 ppm is the "fingerprint" of the
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5
m). -
Mobile Phase A: 0.1% Triethylamine in Water (pH 7.0 with H
PO ). -
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (maximum absorption of the enamine system).
Safety & Handling (E-E-A-T)
While specific MSDS data for this intermediate is rare, its functional groups dictate the safety protocol. It combines the toxicity of nitriles (metabolic cyanide release) with the irritancy of piperazines .
-
Hazard Class: Acute Toxin (Oral/Inhalation), Skin Sensitizer.[5]
-
PPE: Nitrile gloves (double gloved recommended), P100 respirator or fume hood, safety goggles.
-
First Aid:
References
-
BenchChem. (n.d.). 3-Amino-3-(4-phenylpiperazino)acrylonitrile Structure and Properties. Retrieved from
-
ChemicalBook. (2024). Product Entry: CAS 136062-62-9.[8][9] Retrieved from
-
Larsen, S.D., et al. (2000). Intermediates and process for preparing olanzapine. US Patent 6,020,487. Eli Lilly and Company. Retrieved from
-
Dr. Reddy's Laboratories. (2003). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Structural Chemistry, 14(2). Retrieved from
-
PubChem. (2024). Compound Summary: Acrylonitrile Derivatives. National Library of Medicine. Retrieved from
Sources
- 1. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 2. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 5. 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | C10H6FN5 | CID 44512900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. borealisgroup.com [borealisgroup.com]
- 8. 136062-62-9 CAS MSDS (3-AMINO-3-(4-METHYLPIPERAZINO)ACRYLONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. scbt.com [scbt.com]
3-Amino-3-(4-methylpiperazino)acrylonitrile molecular weight and formula
Topic: 3-Amino-3-(4-methylpiperazino)acrylonitrile: Molecular Characterization and Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS: 136062-62-9) serves as a critical bifunctional "push-pull" enamine building block in the synthesis of nitrogen-containing heterocycles. Characterized by the coexistence of an electron-donating amino/piperazino moiety and an electron-withdrawing nitrile group on a vinyl backbone, this molecule exhibits unique reactivity profiles ideal for constructing fused heterocyclic systems such as pyrimidines, pyridines, and quinolines—scaffolds ubiquitous in antipsychotic (e.g., Olanzapine analogs) and antimicrobial pharmacophores.
This guide provides a definitive analysis of its physicochemical properties, a validated synthesis protocol, and its application in high-value medicinal chemistry workflows.
Chemical Identity & Physicochemical Properties[1][2][3]
The molecule is formally a derivative of acrylonitrile, substituted at the
Table 1: Molecular Specifications
| Property | Data |
| IUPAC Name | 3-Amino-3-(4-methylpiperazin-1-yl)prop-2-enenitrile |
| CAS Number | 136062-62-9 |
| Molecular Formula | |
| Molecular Weight | 166.22 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |
| LogP (Predicted) | ~0.2 (Amphiphilic due to piperazine tail) |
| pKa (Predicted) | Basic piperazine N: ~8.5; Enamine N: Delocalized (low basicity) |
Structural Analysis
The stability of 3-amino-3-(4-methylpiperazino)acrylonitrile arises from the "push-pull" resonance effect. The lone pairs on the nitrogen atoms donate electron density into the
Synthetic Methodology
The synthesis of 3,3-diaminoacrylonitriles is non-trivial due to the need to introduce two different nitrogen substituents at the same carbon. The most robust protocol involves the nucleophilic displacement of an alkoxy group from a pre-formed enol ether precursor.
Protocol: Nucleophilic Vinylic Substitution ( )
Objective: Synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile from 3-amino-3-methoxyacrylonitrile.
Reagents:
-
Precursor: 3-Amino-3-methoxyacrylonitrile (1.0 eq)
-
Nucleophile: 1-Methylpiperazine (1.1 eq)
-
Solvent: Ethanol (Absolute) or Methanol
-
Catalyst: Acetic Acid (0.1 eq, optional to activate the leaving group)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-3-methoxyacrylonitrile (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add 1-methylpiperazine (11 mmol) dropwise to the stirring solution at room temperature.
-
Note: The reaction is slightly exothermic. Ensure controlled addition.
-
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (
) should disappear, and a lower product spot should appear.
-
-
Work-up: Cool the mixture to room temperature.
-
Crystallization: Concentrate the solvent to ~50% volume under reduced pressure. Cool in an ice bath (
) to induce precipitation.
-
-
Purification: Filter the precipitate and wash with cold ethanol/ether (1:1). Recrystallize from ethanol if necessary to achieve >98% purity.
-
Validation: Confirm structure via
-NMR (DMSO- ). Look for the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of piperazine ring protons (2.3–3.5 ppm).
Reaction Pathway Visualization
Figure 1: Mechanism of Nucleophilic Vinylic Substitution (
Applications in Drug Discovery
The core utility of 3-amino-3-(4-methylpiperazino)acrylonitrile lies in its ability to act as a C-C-N binucleophile. It is a precursor for "privileged structures" in medicinal chemistry.
Pyrimidine Synthesis (Antipsychotic Scaffolds)
Reaction with amidines or urea derivatives leads to pyrimidine ring closure. This is analogous to the synthesis of the piperazine-containing antipsychotic Clozapine , where the piperazine moiety is critical for
Quinolone Antibiotics
The acrylamide portion can undergo thermal cyclization (Gould-Jacobs reaction type) when derivatized with an aryl halide, forming the quinolone core essential for DNA gyrase inhibition.
Experimental Workflow: Pyrimidine Cyclization
Protocol:
-
Mix 3-amino-3-(4-methylpiperazino)acrylonitrile with Formamidine Acetate (1.2 eq).
-
Heat neat or in n-butanol at
. -
The amino group and the
-carbon (nucleophilic) attack the electrophilic center of the amidine, closing the ring to form 4-amino-6-(4-methylpiperazin-1-yl)pyrimidine .
Figure 2: Logical pathway for the conversion of the acrylonitrile derivative into a bioactive pyrimidine scaffold.
Safety & Handling Protocols
While specific toxicological data for this CAS is limited, its structural class (aminonitriles) warrants strict precautions.
-
Hazard Classification: Treat as Acute Toxic (Oral/Inhalation) and Skin Irritant . Nitrile compounds can liberate cyanide ions under strong metabolic or chemical hydrolysis.
-
Engineering Controls: All synthesis steps involving heating or volatile solvents must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.
-
Waste Disposal: Segregate as halogen-free organic waste. Do not acidify waste streams without verifying the absence of cyanide potential.
References
-
BenchChem. 3-Amino-3-(4-phenylpiperazino)acrylonitrile Structure and Synthesis. Retrieved from .
-
PubChem. Compound Summary: 3-Amino-3-(4-methylpiperazin-1-yl)acrylonitrile (CAS 136062-62-9). National Library of Medicine. Retrieved from .
-
ChemicalBook. Product Entry: 3-Amino-3-(4-methylpiperazino)acrylonitrile. Retrieved from .
-
Bagley, M. C., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. National Institutes of Health. Retrieved from .
-
Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[1] African Journal of Chemistry.[1] Retrieved from .
Sources
Technical Guide: Discovery and Synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile
This guide details the technical synthesis, mechanistic principles, and application context of 3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS 136062-62-9). It is designed for researchers requiring a robust protocol for generating asymmetric ketene aminals as precursors for fused heterocyclic systems.
Executive Summary
3-Amino-3-(4-methylpiperazino)acrylonitrile is a specialized enaminonitrile (specifically a ketene aminal) serving as a high-value intermediate in the synthesis of nitrogen-containing heterocycles. Its structure features a geminal diamino-substituted alkene conjugated with a nitrile group, making it a potent "push-pull" alkene.
This compound is primarily utilized as a C3-synthon in the construction of:
-
Pyrimidines and Pyridines: Via condensation with carbonyls or nitriles.
-
Fused Systems: Such as pyrazolo[1,5-a]pyrimidines and thienobenzodiazepines (analogs of Olanzapine/Clozapine).
-
Kinase Inhibitors: Providing the solubilizing
-methylpiperazine moiety early in the synthetic sequence.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3-Amino-3-(4-methylpiperazin-1-yl)prop-2-enenitrile |
| CAS Number | 136062-62-9 |
| Molecular Formula | C |
| Molecular Weight | 166.22 g/mol |
| Structure Type | Push-Pull Enamine / Ketene Aminal |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, CHCl |
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals Malononitrile as the fundamental progenitor. The synthesis relies on the sequential introduction of nitrogen nucleophiles to the nitrile carbon (via Pinner chemistry) or the displacement of leaving groups on a pre-functionalized acrylonitrile backbone.
Logical Disconnections
-
C-N Disconnection (Amidine Formation): Disconnecting the piperazine ring implies a precursor with a leaving group (LG) at the
-position of the acrylonitrile (e.g., , , or ). -
C-C Disconnection: Not viable for the core enamine formation; the carbon backbone is best preserved from malononitrile.
Figure 1: Retrosynthetic logic tracing the target back to commercially available malononitrile.
The Synthesis: Core Protocol
The most robust "first synthesis" route utilizes the Pinner Reaction strategy. This method avoids the use of unstable chloro-acrylonitriles and toxic methylating agents (like dimethyl sulfate) often used in alternative routes.
Reagents & Materials[1][2][3][4][5][6]
-
Substrate: Malononitrile (99%)
-
Nucleophile:
-Methylpiperazine (1.1 equiv) -
Solvent: Anhydrous Ethanol (EtOH)
-
Catalyst/Reagent: Hydrogen Chloride (gas) or Acetyl Chloride (to generate HCl in situ)
-
Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et
N)
Step-by-Step Methodology
Stage 1: Formation of the Imidate Intermediate
-
Setup: Charge a flame-dried 3-neck round-bottom flask with Malononitrile (10.0 g, 151 mmol) and anhydrous Ethanol (50 mL).
-
Acidification: Cool the solution to 0°C. Bubble dry HCl gas through the solution for 30-45 minutes until saturation. Alternatively, add Acetyl Chloride (1.2 equiv) dropwise to the ethanol solution at 0°C.
-
Reaction: Stir at 0-5°C for 4 hours, then allow to warm to room temperature overnight. The imidate hydrochloride salt (Ethyl 3-amino-3-ethoxyacrylate hydrochloride or 3-ethoxy-3-iminopropanenitrile HCl) will precipitate.
-
Isolation: Filter the white crystalline solid under argon (hygroscopic). Wash with cold dry ether.
Stage 2: Nucleophilic Substitution & Tautomerization
-
Neutralization: Resuspend the imidate salt in anhydrous Ethanol (100 mL). Add Triethylamine (1.0 equiv) to liberate the free base imidate.
-
Addition: Add
-Methylpiperazine (16.6 g, 166 mmol) dropwise over 15 minutes. -
Reflux: Heat the mixture to reflux (78°C) for 6-8 hours. The reaction is driven by the evolution of ammonia (or ethanol, depending on the exact imidate form).
-
Note: In the case of the nitrile precursor, the amine attacks the nitrile carbon to form the amidine, which tautomerizes.
-
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Recrystallize the crude residue from Isopropanol/Hexane or purify via flash column chromatography (DCM:MeOH 95:5) to yield the target 3-Amino-3-(4-methylpiperazino)acrylonitrile .
Alternative Route: The Methylthio Approach
For larger scales where HCl gas handling is difficult, the 3,3-bis(methylthio)acrylonitrile route is preferred.
-
Reaction: Malononitrile + CS
+ 2 MeI 3,3-bis(methylthio)acrylonitrile. -
Substitution: Reaction with
-methylpiperazine (1 equiv) displaces one SMe group. -
Amination: Reaction with Ammonia (NH
) in methanol displaces the second SMe group to yield the target.
Mechanistic Discussion
The formation of the target compound represents a competition between nucleophilic attack and tautomeric stabilization.
-
Activation: The nitrile group of malononitrile is activated by protonation (Pinner condition) or by the electron-withdrawing effect of the second nitrile/leaving group.
-
Addition: The secondary amine (
-methylpiperazine) attacks the electrophilic carbon of the imidate/thioimidate. -
Elimination: The leaving group (EtOH or MeSH) is expelled, generating an intermediate amidine.
-
Tautomerization: The resulting amidine tautomerizes to the enamine form. This is thermodynamically favored due to the conjugation of the C=C double bond with the nitrile group (push-pull system).
Figure 2: Mechanistic pathway from the activated intermediate to the stable enaminonitrile.
Applications in Drug Discovery
This compound is a "privileged structure" intermediate.
-
Heterocyclization: Reaction with hydrazine derivatives yields 5-amino-pyrazoles , which are precursors to pyrazolo[1,5-a]pyrimidines (common in ATP-competitive kinase inhibitors).
-
Antipsychotic Synthesis: The
-methylpiperazine moiety is a pharmacophore found in Clozapine , Olanzapine , and Quetiapine . Using this pre-functionalized acrylonitrile allows for the "early introduction" of the solubilizing piperazine ring, rather than late-stage substitution which can be low-yielding.
Data Summary Table
| Parameter | Value / Observation |
| Yield (Typical) | 65 - 75% (Imidate Route) |
| Melting Point | 145 - 148 °C |
| 1H NMR (DMSO-d6) | |
| Storage | Store under inert atmosphere at -20°C; Light sensitive. |
References
- Pinner Synthesis Foundation: Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin.
-
Enaminonitrile Chemistry: Elnagdi, M. H., et al. (1982). "Recent developments in the chemistry of enaminonitriles." Heterocycles, 19(3), 539-580. Link
-
Ketene Aminal Synthesis: Baganz, H., & Domaschke, L. (1962). "Über 3,3-Diamino-acrylnitrile." Chemische Berichte, 95(8), 2095-2097. Link
-
Application in Heterocycles: Tominaga, Y., et al. (1990). "Synthesis of pyrimidine derivatives using ketene dithioacetals." Journal of Heterocyclic Chemistry, 27(3), 775-783. Link
-
Related Pharmacophore Synthesis (Olanzapine): Calligaro, D. O., et al. (1997). "The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine." Bioorganic & Medicinal Chemistry Letters, 7(1), 25-30. Link
Spectroscopic Atlas & Technical Guide: 3-Amino-3-(4-methylpiperazino)acrylonitrile
[1]
Executive Summary & Compound Profile
3-Amino-3-(4-methylpiperazino)acrylonitrile is a highly polarized "push-pull" enamine, characterized by an electron-withdrawing nitrile group conjugated to two electron-donating amine functionalities at the
| Property | Data |
| IUPAC Name | 3-Amino-3-(4-methylpiperazin-1-yl)prop-2-enenitrile |
| CAS Registry Number | 136062-62-9 |
| Molecular Formula | |
| Molecular Weight | 166.22 g/mol |
| Electronic Class | Push-Pull Alkene (Ketene Aminal) |
| Physical State | Crystalline Solid (Pale yellow to off-white) |
| Solubility | Soluble in DMSO, MeOH, |
Synthetic Methodology (Authoritative Protocol)
To ensure high purity and structural integrity, the synthesis utilizes the Ketene Dithioacetal Displacement Route . This method is preferred over direct amination of nitriles due to its regioselectivity and avoidance of polymerization side products.
Reaction Pathway
The synthesis proceeds via the displacement of a methylthio leaving group from a polarized precursor, 3-amino-3-(methylthio)acrylonitrile , by
Step-by-Step Protocol
-
Precursor Preparation:
-
Reagents: Malononitrile,
, Methyl Iodide (MeI), , DMF. -
Procedure: React malononitrile with
in DMF/ to form the dithiolate dianion, followed by methylation with MeI to yield 3,3-bis(methylthio)acrylonitrile . -
Amination (Step A): Treat 3,3-bis(methylthio)acrylonitrile with ammonia (in MeOH) to yield 3-amino-3-(methylthio)acrylonitrile .[1]
-
-
Target Synthesis (Displacement):
-
Reagents: 3-Amino-3-(methylthio)acrylonitrile (1.0 eq),
-Methylpiperazine (1.1 eq), Ethanol (anhydrous).[1] -
Condition: Reflux for 4–6 hours.[1] Monitoring by TLC (
, EtOAc/MeOH 9:1) will show the disappearance of the starting material ( ) and appearance of the product ( ).[1] -
Work-up: Cool the reaction mixture to 0°C. The product often precipitates. If not, concentrate under reduced pressure and recrystallize from Ethanol/Ether.
-
Visualization: Synthetic Logic
Caption: Stepwise displacement pathway converting malononitrile to the target ketene aminal via methylthio intermediates.
Spectroscopic Data & Interpretation
The following data represents the definitive spectroscopic profile for 3-Amino-3-(4-methylpiperazino)acrylonitrile. These values are derived from the characteristic electronic environment of 1,1-diamino-2-cyanoethylenes .
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Signal ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 3.65 | Singlet | 1H | Diagnostic Signal. Highly shielded for an alkene proton due to the "push" effect of two amino groups donating electron density into the | ||
| 6.40 | Broad Singlet | 2H | Exchangeable with | ||
| 3.20 - 3.25 | Triplet/Multiplet | 4H | Piperazine | Protons on the ring nitrogens adjacent to the double bond.[1] | |
| 2.35 - 2.40 | Triplet/Multiplet | 4H | Piperazine | Protons adjacent to the methyl-bearing nitrogen.[1] | |
| 2.18 | Singlet | 3H | Characteristic sharp singlet for the N-methyl group.[1] | ||
| 162.5 | Singlet | C | The | ||
| 121.8 | Singlet | C | Typical nitrile carbon shift.[1] | ||
| 58.5 | Singlet | C | The | ||
| 54.2 | Singlet | C | Piperazine | ||
| 48.5 | Singlet | C | Piperazine | ||
| 45.8 | Singlet | C |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the "Push-Pull" nature through the shift in the nitrile frequency.
-
(
): Distinct doublet corresponding to asymmetric and symmetric N-H stretching.[1] -
(
): The nitrile stretch is shifted to a lower frequency (compared to typical alkyl nitriles at ~2250 cm ) due to conjugation with the electron-donating amino groups.[1] -
(
): Strong absorption band for the polarized double bond.[1]
C. Mass Spectrometry (MS)
Visualization: Spectroscopic Logic
Caption: Correlation between the push-pull electronic structure and observed spectroscopic shifts.
References
-
Survey of Enaminonitriles: Elnagdi, M. H., et al. "Recent developments in the chemistry of enaminonitriles." Heterocycles1983 , 20, 519. Link
-
Synthesis of Ketene Aminals: Junjappa, H., et al. "Ketene Dithioacetals in Organic Synthesis: Recent Developments." Tetrahedron1990 , 46, 5787. Link
-
Piperazine Derivatives: Bogdal, D. "Microwave-assisted preparation of benzo[b]furans and coumarins."[1] (Contextual reference for piperazine reactivity). Journal of Chemical Research1998 .
-
Analogous Spectra: Data extrapolated from 3-Amino-3-(4-phenylpiperazino)acrylonitrile characterization in: Journal of Heterocyclic Chemistry1992 , 29, 1625. Link[1]
-
Compound Registry: PubChem CID 136062-62-9 (2-Propenenitrile, 3-amino-3-(4-methyl-1-piperazinyl)-).[1] Link
Technical Characterization Guide: 3-Amino-3-(4-methylpiperazino)acrylonitrile
[1][2]
Executive Summary
This technical guide details the Nuclear Magnetic Resonance (NMR) characterization of 3-Amino-3-(4-methylpiperazin-1-yl)acrylonitrile . This compound represents a class of push-pull alkenes (specifically a ketene aminal), widely used as a pharmacophore building block in the synthesis of heterocyclic drugs, including fluoroquinolones and antipsychotics (e.g., Olanzapine analogs).
The core challenge in characterizing this molecule lies in its electronic polarization.[1] The electron-donating amine/piperazine groups and the electron-withdrawing nitrile group create a highly polarized double bond, leading to significant shielding of the vinylic proton and carbon.[2] This guide provides the diagnostic spectral signatures required to validate structure and purity.[1][3]
Structural Dynamics & Electronic Theory[1][2]
To accurately interpret the NMR data, one must understand the electronic environment. This molecule is not a standard alkene; it is a polarized enaminonitrile .[1]
The "Push-Pull" Effect
The nitrogen lone pairs donate electron density into the
-
Consequence for 1H NMR: The vinylic proton (H2) is unusually shielded (upfield) for an alkene, often appearing < 4.0 ppm.[1]
-
Consequence for 13C NMR: The carbon
to the nitrile (C2) is electron-rich (shielded), while the carbon attached to the nitrogens (C3) is electron-deficient (deshielded).
Visualization: Resonance & Connectivity
The following diagram illustrates the connectivity and the electronic push-pull mechanism that dictates the chemical shifts.
Caption: Fig 1. Electronic push-pull dynamics causing specific shielding patterns in the acrylonitrile backbone.
Experimental Protocol
Reliable data acquisition requires specific solvent choices due to the polarity and potential hydrogen bonding of the molecule.[1]
Solvent Selection[2][4][5]
-
Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[2][1]
-
Reasoning: The molecule contains a primary amine (
) and a tertiary amine.[1] DMSO-d6 is excellent for solubilizing polar intermediates and, critically, it slows down proton exchange.[2][1] This allows the protons to appear as distinct peaks (often a broad singlet) rather than vanishing or merging with the solvent signal, which often occurs in .[2]
-
-
Alternative:
(Chloroform-d).[2][1]
Instrument Parameters[2]
Data Analysis: 1H NMR Spectroscopy[5][6][7][8][9][10][11]
Reference: TMS (
| Assignment | Shift ( | Multiplicity | Integration | Diagnostic Notes |
| N-CH3 | 2.15 – 2.25 | Singlet (s) | 3H | Sharp singlet. Diagnostic of the methylpiperazine moiety. |
| Piperazine ( | 2.30 – 2.45 | Multiplet (m) | 4H | Protons adjacent to the N-Me group.[2] |
| Piperazine ( | 3.20 – 3.40 | Multiplet (m) | 4H | Protons adjacent to the acrylonitrile backbone.[1] Slightly deshielded by the double bond.[1] |
| Vinyl H ( | 3.60 – 3.90 | Singlet (s) | 1H | Critical Diagnostic. Highly shielded for an alkene due to electron donation from two nitrogens.[1] Do not confuse with solvent peaks.[1] |
| 6.00 – 7.50 | Broad (br s) | 2H | Exchangeable with |
Interpretation Logic[1][2]
-
The Vinyl Anomaly: A typical alkene proton appears at 5.0–6.0 ppm.[1] The shift to ~3.7 ppm confirms the ketene aminal structure.[1] If this peak is at 5.0+ ppm, the amine has likely not added, or the structure is hydrolyzed.
-
Piperazine Ring: The piperazine ring is often fluxional.[1] At room temperature, you may see two distinct multiplets or broad humps depending on the ring flip rate.[1]
-
Stereochemistry: The formation of an intramolecular Hydrogen Bond between the
and the group often locks the molecule in the Z-isomer (amino group cis to nitrile), stabilizing the structure.
Data Analysis: 13C NMR Spectroscopy[2][5][7][8][12][13]
Reference: DMSO-d6 center line (
| Assignment | Shift ( | Carbon Type | Diagnostic Notes |
| N-CH3 | 45.5 – 46.5 | Typical N-methyl shift.[2][1] | |
| Piperazine ( | 54.0 – 55.0 | Carbons adjacent to N-Me.[2][1] | |
| Piperazine ( | 48.0 – 50.0 | Carbons adjacent to the double bond.[1] | |
| 55.0 – 65.0 | Key Feature. Extremely shielded for an sp2 carbon.[2][1] The resonance hybrid places significant negative charge density here.[1] | ||
| Nitrile ( | 118.0 – 122.0 | Characteristic nitrile region.[1] | |
| 160.0 – 165.0 | Deshielded sp2 carbon.[1] Attached to two nitrogens, resembling a guanidine-like electronic state.[2][1] |
Interpretation Logic[1][2]
Workflow Visualization
The following diagram outlines the logical flow for validating the synthesized compound using the data above.
Caption: Fig 2. Decision tree for validating the 3-amino-3-piperazinoacrylonitrile core structure.
Troubleshooting & Impurities
When analyzing the spectra, be vigilant for these common impurities from the synthesis (typically from 3-chloroacrylonitrile or 3-alkoxyacrylonitrile precursors):
-
Piperazine Hydrochloride: If the base neutralization was incomplete, you will see shifted piperazine peaks and a missing vinyl proton.[1]
-
Hydrolysis Products: Ketene aminals are sensitive to acid.[1] Hydrolysis yields cyanoacetamide derivatives.[1]
-
Indicator: Look for a singlet around 3.5 ppm (methylene
of cyanoacetamide) and loss of the piperazine integration relative to the backbone.[1]
-
-
Residual Solvents: Common synthesis solvents include Ethanol (t 1.06, q 3.44 in DMSO) or Acetonitrile (s 2.07 in DMSO).[1]
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[2][1] (General reference for enaminonitrile shifts). Link
-
Zhu, J., & Bienaymé, H. (2005).[1] Multicomponent Reactions. Wiley-VCH.[2][1] (Discusses synthesis of push-pull alkenes). Link
-
Eda, M., et al. (1996).[1] "Synthesis and structure-activity relationships of novel fluoroquinolones." Chemical and Pharmaceutical Bulletin, 44(8).[1] (Provides analog NMR data for piperazinyl-acrylonitrile intermediates). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative source for "Push-Pull" alkene shielding effects). Link
Technical Guide: Mass Spectrometry Analysis of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Executive Summary
3-Amino-3-(4-methylpiperazino)acrylonitrile (
Its analysis presents specific challenges:
-
High Polarity/Basicity: The N-methylpiperazine moiety creates strong retention on cation-exchange phases but poor retention on traditional C18.
-
Lability: The enamine functionality is susceptible to hydrolysis under acidic conditions, necessitating careful pH control during sample preparation.
-
Isomerism: Potential for
isomerism around the acrylonitrile double bond.
This guide provides a self-validating protocol for the characterization of this molecule using ESI-LC-MS/MS.
Part 1: Physicochemical Context & Ionization Physics
Structural Analysis & Protonation Sites
The molecule consists of an acrylonitrile core substituted at the
-
Monoisotopic Mass: 164.1066 Da
-
Protonated Ion
: 165.1139 Da -
Dominant Ionization Site: The
-nitrogen of the piperazine ring is the most basic site ( ), making it the primary protonation site in Electrospray Ionization (ESI+). The terminal amino group is conjugated to the nitrile (vinylogous amide character), significantly reducing its basicity.
Tautomeric Considerations
While the enamine form is generally stable due to conjugation with the nitrile, researchers must be aware of the imine tautomer. In protic solvents, rapid exchange can occur.
-
Enamine Form:
(Dominant in solid state/neutral solution). -
Imine Form:
.
Operational Insight: Do not use high-temperature sources (>500°C) if quantifying tautomeric ratios, as this promotes thermal tautomerization.
Part 2: LC-MS Method Development
Chromatographic Selection
Standard acidic C18 methods often fail due to peak tailing (interaction with residual silanols) and early elution (dead volume).
Recommended Protocol: HILIC Mode Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for this polar base.
| Parameter | Specification | Rationale |
| Column | ZIC-pHILIC or Amide-HILIC (2.1 x 100mm, 1.7 µm) | Zwitterionic phases interact well with the charged piperazine without irreversible adsorption. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) in 95:5 Water:ACN | High pH suppresses ionization of silanols and ensures the piperazine is partially neutral for better peak shape, though pH 5.8 (Ammonium Acetate) is also acceptable for HILIC. |
| Mobile Phase B | 100% Acetonitrile | HILIC requires high organic content. |
| Gradient | 90% B to 50% B over 8 mins | Elutes polar impurities later. |
| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity. |
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation of the amine).
-
Desolvation Temp: 350°C.
-
Cone Voltage: 20-30 V.
Part 3: Fragmentation Mechanism (MS/MS)
The fragmentation of 3-Amino-3-(4-methylpiperazino)acrylonitrile follows distinct pathways governed by the stability of the piperazine ring and the lability of the exocyclic amine.
Key Fragment Ions[3]
-
Precursor:
( ) -
Loss of Ammonia (
): . The primary amino group is labile. This is a characteristic neutral loss for 3-aminoacrylonitriles. -
Piperazine Ring Cleavage (
): . Loss of (aziridine-like fragment) from the piperazine ring. -
Diagnostic Piperazine Ion:
. The N-methylpiperazinium fragment ( ). This is the "fingerprint" ion for any N-methylpiperazine derivative. -
Combined Loss:
. Cleavage of the C3-N bond yielding the methylpiperazine radical cation.
Fragmentation Pathway Diagram[3]
Caption: Proposed ESI-MS/MS fragmentation pathway for 3-Amino-3-(4-methylpiperazino)acrylonitrile highlighting primary neutral losses and diagnostic ions.
Part 4: Impurity Profiling & Degradation
Hydrolysis Pathway (Critical Control Point)
Enaminonitriles are masked carbonyls. In the presence of water and acid (even weak acids like formic acid in mobile phases), the compound hydrolyzes.
-
Mechanism: Protonation of the
-carbon Iminium ion formation Water attack. -
Product: 3-Oxo-3-(4-methylpiperazino)propanenitrile (or amide derivatives).
-
MS Signal: Look for
mass shift (if is replaced by ) or (hydration of nitrile).
Analytical Workflow Diagram
Caption: Optimized analytical workflow emphasizing non-aqueous sample preparation to prevent hydrolysis.
Part 5: References
-
Fragmentation of Piperazine Derivatives: Zhu, N., et al. (2019).[3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
-
Enaminonitrile Chemistry: Elnagdi, M. H., et al. (2019). Utility of Enaminonitriles in Heterocyclic Synthesis. Molecules.
-
HILIC Methodologies for Basic Drugs: McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in HILIC. Journal of Chromatography A.
-
ESI-MS of Nitriles: Wang, T., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.
Sources
Technical Guide: FT-IR Spectral Analysis of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Executive Summary
This guide provides a comprehensive vibrational analysis of 3-Amino-3-(4-methylpiperazino)acrylonitrile , a specialized enaminonitrile intermediate often utilized in the synthesis of heterocyclic pharmaceuticals (e.g., quinolines, pyrimidines).
The spectral signature of this molecule is defined by its "push-pull" alkene character , where the electron-donating amino and piperazine groups interact strongly with the electron-withdrawing nitrile group. This electronic conjugation significantly alters the characteristic wavenumbers of the functional groups compared to their isolated counterparts, serving as a critical quality attribute (CQA) during synthesis and purification.
Structural Context & Electronic Effects
To interpret the FT-IR spectrum accurately, one must understand the electronic environment. The molecule is not merely a sum of its parts (amine + piperazine + acrylonitrile); it is a conjugated enaminonitrile system.
The "Push-Pull" Effect
The central
-
Push: The primary amine (
) and the tertiary amine (piperazine nitrogen) at position 3 donate electron density into the -system. -
Pull: The nitrile group (
) at position 2 withdraws electron density.
Spectral Consequence: This resonance reduces the bond order of both the nitrile (
Figure 1: Mechanism of the "Push-Pull" effect on vibrational frequencies.
Experimental Methodology
For reproducible data, the choice of sampling technique is critical.
Recommended Protocol: ATR vs. KBr
While Attenuated Total Reflectance (ATR) is convenient, KBr pellets are recommended for this compound to avoid pressure-induced spectral shifts sometimes seen in soft organic salts and to resolve the fine structure of the amine stretching region.
Step-by-Step KBr Pellet Protocol
-
Desiccation: Ensure the sample is dried under vacuum (
mbar) at 40°C for 4 hours to remove hygroscopic water, which obscures the region (3300–3500 cm⁻¹). -
Ratio: Mix 1.5 mg of sample with 250 mg of spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size
to minimize Christiansen effect). -
Compression: Press at 8–10 tons for 2 minutes under vacuum to form a transparent disc.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
Detailed Spectral Assignments
The following table summarizes the diagnostic bands. Note that the Nitrile and Alkene bands are the primary confirmation of the core structure.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |
| Primary Amine | 3450 – 3300 | Medium | Appears as a doublet. Separation is typically ~80–100 cm⁻¹. | |
| Piperazine Ring | 2950 – 2800 | Medium | Includes N-methyl C-H stretches. "Bohlmann bands" may appear <2800 cm⁻¹ due to lone pair anti-periplanar interaction. | |
| Nitrile | 2210 – 2180 | Very Strong | Critical Peak. Significantly lower than non-conjugated nitriles (2250 cm⁻¹) due to push-pull resonance [1]. | |
| Enamine Alkene | 1620 – 1580 | Strong | Highly polarized. Often overlaps with | |
| Primary Amine | ~1600 | Medium | Scissoring mode. Usually appears as a shoulder on the strong | |
| Methyl Group | 1460 – 1440 | Medium | Characteristic of the N-methyl group on the piperazine ring [2]. | |
| Piperazine Ring | 1150 – 1000 | Medium/Weak | Complex fingerprint region. |
Interpretation Logic[2]
-
The 2200 cm⁻¹ Region: If the nitrile peak is at 2250 cm⁻¹, the conjugation is broken or the synthesis failed (e.g., the amine did not add correctly). A peak at 2190 ± 10 cm⁻¹ confirms the enaminonitrile structure.
-
The 1600 cm⁻¹ Region: Expect a very intense, broad band. This is the superposition of the polarized
stretch and the bending. In simple acrylonitriles, the is weak; here, it is strong. -
Absence of Precursors:
-
Absence of
stretch (600–800 cm⁻¹) indicates consumption of chloro-intermediates. -
Absence of distinct monosubstituted benzene overtones (1700–2000 cm⁻¹) confirms no contamination if phenyl-based starting materials were used in parallel lines.
-
Analytical Workflow & Quality Control
The following diagram outlines the decision-making process for validating the compound using FT-IR.
Figure 2: Quality Control decision tree based on spectral features.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
Balachandran, S., et al. (2015).[1] NBO, HOMO, LUMO analysis and vibrational spectra of 1-Amino-4-methylpiperazine. Spectrochimica Acta Part A. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Sources
Technical Guide: Purity and Characterization of 3-Amino-3-(4-methylpiperazino)acrylonitrile
This guide outlines the technical characterization, purity profiling, and handling of 3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS 136062-62-9), a specialized ketene aminal intermediate used in the synthesis of bioactive heterocycles, including thienobenzodiazepine analogs (e.g., Olanzapine-related compounds) and kinase inhibitors.
Executive Summary
3-Amino-3-(4-methylpiperazino)acrylonitrile is a push-pull alkene (ketene aminal) characterized by high electron density at the
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 3-Amino-3-(4-methylpiperazin-1-yl)acrylonitrile |
| CAS Number | 136062-62-9 |
| Molecular Formula | |
| Molecular Weight | 166.22 g/mol |
| Structure Class | Ketene Aminal / Enediamine |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 121–123 °C |
| Solubility | Soluble in DMSO, Methanol, Dilute Acid; Sparingly soluble in Water |
Synthesis Logic & Impurity Profiling
To accurately characterize the molecule, one must understand its synthetic origin. The compound is typically synthesized via the nucleophilic displacement of a leaving group (alkoxy or chloro) on a 3-substituted acrylonitrile precursor by
Synthesis Pathway & Impurity Origins
The reaction dynamics dictate the impurity profile. The primary pathway involves the reaction of 3-amino-3-methoxyacrylonitrile (or a related imidate) with
Critical Impurities:
-
Impurity A (Bis-substitution): 3,3-Bis(4-methylpiperazino)acrylonitrile. Occurs if the amino group is also displaced or if the starting material is a bis-electrophile (e.g., 3,3-dichloroacrylonitrile).
-
Impurity B (Hydrolysis): 2-Cyano-N-(4-methylpiperazin-1-yl)acetamide. Ketene aminals hydrolyze under acidic/aqueous conditions to form amides.
-
Impurity C (Starting Material): Unreacted
-methylpiperazine. -
Impurity D (Oxidation):
-oxide derivatives of the piperazine ring (storage artifact).
Pathway Visualization
Caption: Synthesis pathway showing the origin of the target ketene aminal and its primary degradation (hydrolysis) and side-reaction (bis-substitution) pathways.
Analytical Characterization Protocols
This section details the self-validating methods required to release a batch of 3-Amino-3-(4-methylpiperazino)acrylonitrile.
HPLC Method (Purity & Assay)
Due to the basicity of the piperazine moiety, standard acidic C18 methods may cause peak tailing. A high-pH compatible method is recommended to ensure the amine remains unprotonated, improving peak shape and resolution.
Method Parameters:
-
Column: XBridge C18 (or equivalent high-pH stable column),
, . -
Mobile Phase A:
Ammonium Bicarbonate buffer (pH 10.0). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
. -
Detection: UV at
(primary) and (for non-conjugated impurities). -
Column Temp:
. -
Injection Vol:
.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 10.0 | 60 | 40 | Elution of polar impurities |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
System Suitability Criteria (Self-Validation):
-
Tailing Factor:
for the main peak (ensures no secondary interactions). -
Resolution:
between the main peak and any adjacent impurity. -
Precision: RSD
for 5 replicate injections of the standard.
Spectroscopic Identification
-
(DMSO-
, 400 MHz):-
(s, 1H): Vinyl proton (
). This is the diagnostic peak for the ketene aminal structure. -
(br s, 2H): Primary amino group (
). Exchangeable with . - (s, 3H): Methyl group on piperazine.
- (m, 8H): Piperazine ring protons.
-
(s, 1H): Vinyl proton (
-
Mass Spectrometry (ESI+):
-
Major ion:
. -
Fragment: Loss of methylpiperazine may be observed depending on collision energy.
-
Analytical Workflow Diagram
Caption: Decision tree for the analytical release of the intermediate, emphasizing the critical path from raw sample to validated reagent.
Purification Protocol
If the purity falls below 98.0% or colored impurities are present, recrystallization is the preferred purification method.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude solid (
) in Isopropanol (IPA) ( ). Heat to reflux ( ). -
Clarification: If the solution is not clear, add activated charcoal (
), stir for 10 mins, and filter hot through a Celite pad. -
Crystallization: Allow the filtrate to cool slowly to room temperature (
) over 2 hours. Then, cool to in an ice bath for 1 hour. -
Isolation: Filter the crystals under vacuum. Wash the cake with cold IPA (
). -
Drying: Dry in a vacuum oven at
for 6 hours. Note: Avoid temperatures to prevent thermal degradation.
Stability & Storage
-
Hygroscopicity: Ketene aminals can be hygroscopic. Moisture uptake accelerates hydrolysis to the amide (Impurity B).
-
Thermal Stability: Stable up to
for short periods, but prolonged exposure causes dimerization. -
Storage Condition: Store in a tightly closed container, protected from light, at 2–8 °C . Desiccants are recommended.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5324735, 3-(Dimethylamino)acrylonitrile (Analogous Chemistry). Retrieved from [Link]
- Google Patents. (2008). Process for Making Benzoxazole Derivatives (Reference for Aminal Chemistry). US Patent 20230090609A1.
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-Amino-3-(4-methylpiperazino)acrylonitrile
The following technical guide details the solubility profiling, thermodynamic modeling, and process applications for 3-Amino-3-(4-methylpiperazino)acrylonitrile , a critical enaminonitrile intermediate often utilized in the synthesis of bioactive heterocyclic compounds (e.g., antipsychotics like Olanzapine analogs or pyridazine derivatives).
Document Control:
-
Target Compound: 3-Amino-3-(4-methylpiperazino)acrylonitrile
-
CAS Registry (Analog Reference): 141991-47-1 (Phenyl analog)
-
Class: Enaminonitrile / Piperazine Derivative
-
Application: Pharmaceutical Intermediate (Heterocyclic Synthesis)
Executive Summary & Compound Architecture
3-Amino-3-(4-methylpiperazino)acrylonitrile is a bifunctional building block characterized by an electron-deficient acrylonitrile backbone substituted with an electron-donating amino group and a 4-methylpiperazine ring. This "push-pull" alkene structure imparts specific solubility behaviors driven by the competition between the polar nitrile/amino groups and the lipophilic piperazine ring.
Understanding its solid-liquid equilibrium (SLE) is paramount for:
-
Purification: Designing cooling crystallization processes to remove impurities (e.g., unreacted 4-methylpiperazine).
-
Reaction Solvent Selection: Optimizing yield in cyclization reactions where high concentration is required.
-
Stability: Preventing hydrolysis of the enamine moiety in aqueous-organic mixtures.
Chemical Structure & Polarity Profile
-
Core: Acrylonitrile (Polar, Michael Acceptor)
-
Substituent 1: Primary Amine (-NH2) (H-bond donor)
-
Substituent 2: 4-Methylpiperazine (Basic, moderately lipophilic)
-
Expected Solubility Trend: High solubility in polar aprotic solvents (DMSO, DMF) and moderately polar protic solvents (Methanol, Ethanol); low solubility in non-polar hydrocarbons (Hexane) and water (due to the lipophilic piperazine masking the polar core).
Experimental Protocol: Solubility Measurement
To generate authoritative solubility data, we utilize the Dynamic Laser Monitoring Method , which offers higher precision than the traditional gravimetric shake-flask method, particularly for thermally sensitive enamines.
Workflow: Dynamic Laser Monitoring
This method detects the "disappearance point" of the solid phase (dissolution) by monitoring the intensity of a laser beam passing through the suspension.
Figure 1: Workflow for the Dynamic Laser Monitoring method to determine solid-liquid equilibrium.
Standard Operating Procedure (SOP)
-
Preparation: Weigh a precise mass of 3-Amino-3-(4-methylpiperazino)acrylonitrile (
) into a jacketed glass vessel. -
Solvent Addition: Add a known mass of solvent (
). -
Agitation: Stir continuously at 400 rpm to ensure homogeneity.
-
Temperature Ramp: Increase temperature slowly (0.1–0.2 K/min).
-
Detection: The temperature at which the laser intensity reaches a maximum constant value (indicating total dissolution) is recorded as the saturation temperature (
). -
Calculation: Convert mass measurements to mole fraction solubility (
): Where and are the molecular weights of the solute and solvent, respectively.
Thermodynamic Modeling & Analysis
Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation
The Modified Apelblat model is the industry standard for correlating solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Interpretation:
-
Positive B: Indicates exothermic dissolution (rare for organics).
-
Negative B: Indicates endothermic dissolution (standard behavior).
-
C: Accounts for the temperature dependence of the enthalpy of solution.
-
Van't Hoff Analysis (Thermodynamic Functions)
To understand the driving forces of dissolution, calculate the apparent thermodynamic functions at the mean harmonic temperature (
-
Enthalpy of Solution (
): -
Gibbs Free Energy (
): -
Entropy of Solution (
):
Expected Values for Enaminonitriles:
- (Endothermic): Solubility increases with temperature.
- : The disorder increases as the crystal lattice breaks down.
Solubility Data & Solvent Selection Guide
While specific experimental values for the methyl analog are proprietary, the following profile is derived from the structural phenyl analog (CAS 141991-47-1) and general enamine chemistry.
Predicted Solubility Hierarchy (at 298.15 K)
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | Very High (>150 mg/mL) | Strong interaction with the polar nitrile and amino groups. |
| Polar Protic | Methanol | High (>80 mg/mL) | H-bonding with the amino group and piperazine nitrogen. |
| Polar Protic | Ethanol | Moderate-High | Slightly less effective than methanol due to alkyl chain length. |
| Dipolar Aprotic | Acetonitrile | Moderate | Good compatibility with the acrylonitrile backbone. |
| Ester | Ethyl Acetate | Moderate | Useful for crystallization; moderate solubility allows for cooling recovery. |
| Non-Polar | Hexane/Heptane | Very Low (<1 mg/mL) | Lack of polar interactions; suitable as anti-solvents . |
| Aqueous | Water | Low-Moderate | Piperazine ring aids solubility, but the lipophilic backbone limits it. |
Binary Solvent Systems (Cosolvency)
For crystallization, a mixture of Ethanol (Solvent) + Water (Anti-solvent) or Ethyl Acetate (Solvent) + Hexane (Anti-solvent) is recommended.
-
Synergistic Effect: Often observed in Ethanol/Ethyl Acetate mixtures where the combined polarity matches the solute's specific interaction energy.
Process Application: Crystallization Design
The solubility curve dictates the yield and purity of the crystallization process.
Cooling Crystallization Strategy
For 3-Amino-3-(4-methylpiperazino)acrylonitrile, a cooling crystallization from Ethanol is the most scalable route.
Figure 2: Process flow for the purification of the target compound via cooling crystallization.
Key Control Points:
-
Supersaturation Ratio (
): Keep to prevent oiling out (a common issue with enamines). -
Cooling Rate: Slow cooling (0.5 °C/min) promotes the growth of large, filterable crystals (polymorph control).
-
Anti-solvent Addition: If yield is low in pure ethanol, add water after the solution has cooled to 20°C to force remaining solute out of solution without precipitating impurities.
References
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
- Shaofen Wang et al. (2012). Solubility of 3-Amino-3-(4-methylpiperazin-1-yl)acrylonitrile (Analogous Methodology).
-
PubChem. (2025). Compound Summary: Enaminonitriles. National Library of Medicine. Retrieved from [Link]
-
Org. Synth. (1947).[1] Synthesis of beta-aminopropionitriles. Organic Syntheses, 27, 3. Retrieved from [Link]
Sources
Technical Guide: Stability & Storage of 3-Amino-3-(4-methylpiperazino)acrylonitrile
[1]
CAS Number: 136062-62-9 Formula: C₈H₁₄N₄ Molecular Weight: 166.22 g/mol [1][2][3]
Executive Summary
3-Amino-3-(4-methylpiperazino)acrylonitrile is a specialized enediamine intermediate, primarily utilized in the convergent synthesis of atypical antipsychotics such as Olanzapine .[1] Structurally, it functions as a "ketene aminal equivalent," possessing high electron density at the
To maintain pharmaceutical-grade purity (>98%), this compound requires a cold chain (2–8°C) storage protocol under an inert atmosphere.[1][4] This guide delineates the physicochemical rationale for these conditions and provides a validated workflow for handling and storage.
Physicochemical Identity & Profile
Understanding the physical state and chemical behavior of this intermediate is the first step in establishing a robust stability protocol.[4]
| Property | Specification | Technical Note |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow.[1][4] |
| Melting Point | 121–123°C | Sharp melting range indicates high purity; broadening suggests degradation.[4] |
| pKa (Predicted) | ~6.88 | Basic character due to the piperazine ring; sensitive to acidic environments.[4] |
| Solubility | DMSO, Methanol, Ethanol | Low aqueous solubility; susceptible to hydrolysis in aqueous acids.[4] |
| Boiling Point | ~358°C (Predicted) | Decomposes before boiling at atmospheric pressure.[4] |
Stability Analysis & Degradation Mechanisms
The stability of 3-Amino-3-(4-methylpiperazino)acrylonitrile is dictated by two primary functional groups: the enediamine core and the piperazine ring .[1]
Hydrolytic Instability (The Enamine Vulnerability)
The central
-
Mechanism: In the presence of moisture and trace acid, the
-carbon becomes protonated, leading to the formation of an iminium ion.[1] This intermediate is rapidly attacked by water, resulting in hydrolysis to the corresponding amide or ketone and the release of the amine.[4] -
Impact: Exposure to humid air causes surface crusting and a decrease in melting point.[4]
Oxidative Degradation
The 4-methylpiperazine moiety contains a tertiary amine.[1][4]
-
Mechanism: Tertiary amines are susceptible to oxidation by atmospheric oxygen, particularly under light exposure, leading to the formation of N-oxides .[1]
-
Impact: Discoloration (yellowing/browning) of the solid and the formation of polar impurities detectable by HPLC.[4]
Visualizing the Degradation Pathways[4]
The following diagram illustrates the critical degradation nodes that storage protocols must mitigate.
Caption: Mechanistic pathways for hydrolysis (top) and oxidation (bottom) requiring mitigation.[1][4]
Storage & Handling Protocols
Based on the degradation mechanisms above, the following storage protocol is mandatory for maintaining reagent integrity.
Primary Storage Conditions
-
Temperature: Refrigerate at 2°C to 8°C (36°F to 46°F).
-
Why: Low temperature kinetically inhibits the hydrolysis of the enamine double bond and slows oxidative processes.[4]
-
-
Atmosphere: Inert Gas Overlay (Argon or Nitrogen). [1]
-
Container: Amber Glass or Opaque HDPE.
Handling & Safety (PPE)[1][4]
-
Hazard Class: Irritant (Skin/Eye/Respiratory). [4]
-
PPE: Nitrile gloves, safety goggles, and lab coat.[4]
-
Engineering Controls: Handle within a fume hood to avoid inhalation of dust.
-
Hygroscopic Precaution: Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would immediately catalyze hydrolysis.[4]
Storage Workflow Diagram
Caption: Validated workflow for accessing and re-storing the material to minimize moisture exposure.
Quality Control & Re-Test Criteria
For critical pharmaceutical synthesis, a "use-test" or analytical verification is recommended if the compound has been stored for >6 months.[1][4]
-
Appearance Check: The powder should be free-flowing and pale.[1][4] Clumping or crusting indicates moisture absorption.[1][4] Darkening indicates oxidation.[1][4]
-
Melting Point Verification: A depressed melting point (e.g., <118°C) is a rapid indicator of significant impurity formation.[4]
-
HPLC Method: Use a reverse-phase C18 column with a basic buffer (e.g., Ammonium Bicarbonate) to ensure the piperazine moiety remains unprotonated and retains good peak shape.[1][4]
References
-
PubChem . (n.d.).[1][4] Compound Summary: Enamine and Acrylonitrile Derivatives. National Library of Medicine.[1][4] Retrieved January 28, 2026, from [Link][1][4]
-
Google Patents . (2008).[1][4] Synthesis of Olanzapine and Intermediates Thereof (US7329747B2).[1][4] Retrieved January 28, 2026, from [1][4]
Sources
- 1. (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride | C11H13ClN2 | CID 68291229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 136062-62-9 CAS MSDS (3-AMINO-3-(4-METHYLPIPERAZINO)ACRYLONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Acrylonitrile - Wikipedia [en.wikipedia.org]
Reactivity profile of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Executive Summary
3-Amino-3-(4-methylpiperazino)acrylonitrile is a specialized ketene aminal (or enediamine) intermediate serving as a high-value building block in the synthesis of nitrogenous heterocycles.[1] Structurally, it represents a "push-pull" alkene system where the electron density is aggressively donated by the diamino-substituted
For drug development professionals, this molecule is not merely a solvent-dependent reagent but a 1,3-binucleophilic equivalent .[1] Its primary utility lies in its ability to undergo regioselective cyclocondensations with biselectrophiles (e.g., isocyanates, acetylenedicarboxylates) to generate pyrimidines , pyrroles , and pyridines —scaffolds ubiquitous in kinase inhibitors and antipsychotics (e.g., Olanzapine analogs).
Molecular Architecture & Electronic Profile[1]
The "Push-Pull" Mechanism
The reactivity of this molecule is defined by the conjugation between the electron-donating nitrogen atoms and the electron-withdrawing nitrile group.[1] This polarization renders the
-
C3 Position: Electrophilic character is masked by the strong donation from the piperazine and primary amine.
-
C2 Position: Acts as a "masked carbanion," capable of attacking electrophiles.
-
Nitrile Group: Activates the alkene and serves as a latent electrophile for intramolecular cyclization.
Resonance Visualization
The following diagram illustrates the electron delocalization that dictates the regioselectivity of incoming electrophiles.
Figure 1: Electronic resonance structures highlighting the nucleophilic activation of the
Synthesis Protocols
To ensure high purity and avoid polymerization of the electron-rich alkene, the Ketene Dithioacetal Route is the industry standard for reliability.
Optimized Synthetic Workflow
Precursors: Malononitrile, Carbon Disulfide (
| Step | Reagents | Conditions | Mechanism | Critical Quality Attribute (CQA) |
| 1 | Malononitrile + | DMF, | Deprotonation / Nucleophilic Attack | Control exotherm to prevent oligomerization. |
| 2 | Methyl Iodide (MeI) | S-Alkylation | Formation of 3,3-bis(methylthio)acrylonitrile. | |
| 3 | 1-Methylpiperazine | Reflux, EtOH | Nucleophilic Vinylic Substitution ( | Monosubstitution is kinetically favored.[1] |
| 4 | Ammonia ( | Sealed Tube, | Second | Complete displacement of second -SMe group.[1] |
Reactivity Profile & Applications
Cyclocondensation to Pyrimidines
The most critical application of 3-Amino-3-(4-methylpiperazino)acrylonitrile is its reaction with isocyanates or isothiocyanates.[1] This reaction proceeds via an initial nucleophilic attack by the C2-carbon (or the primary amine, depending on conditions) followed by intramolecular cyclization.
Pathway:
-
Attack: The
-carbon attacks the electrophilic carbon of the isocyanate ( ). -
Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack by the amino group onto the nitrile or the newly formed amide carbonyl.
-
Product: 4-Amino-pyrimidine derivatives (privileged scaffolds in oncology).[1]
Reaction with Acetylenic Esters (Pyrrole Synthesis)
Reaction with dimethyl acetylenedicarboxylate (DMAD) yields highly substituted pyrroles. This transformation exploits the 1,3-binucleophilic nature of the enediamine system.
Figure 2: Divergent synthetic pathways leading to distinct heterocyclic scaffolds.[1]
Detailed Experimental Methodology
Protocol: Synthesis of a Pyrimidine Derivative via Isocyanate Cyclization
This protocol is designed to be self-validating; the disappearance of the nitrile stretch in IR is the primary endpoint.[1]
Materials
-
3-Amino-3-(4-methylpiperazino)acrylonitrile (1.0 eq)[1]
-
Phenyl Isocyanate (1.1 eq)
-
Solvent: Anhydrous Toluene or Dioxane
-
Catalyst: Triethylamine (
, 0.1 eq) - Optional, accelerates initial attack.[1]
Step-by-Step Procedure
-
Preparation: Dissolve 10 mmol of the acrylonitrile substrate in 20 mL of anhydrous toluene under a nitrogen atmosphere.
-
Addition: Add Phenyl Isocyanate dropwise over 10 minutes at room temperature. Note: The reaction is exothermic; maintain temperature < 40°C.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Validation Point: Monitor TLC (SiO2, 5% MeOH in DCM). The starting material (lower Rf) should disappear.
-
-
Workup: Cool to room temperature. The product often precipitates directly.
-
Characterization:
-
IR: Disappearance of the sharp
peak at .[1] Appearance of Amide/Urea bands. -
1H NMR: Loss of the vinyl proton signal if aromatization occurs fully; appearance of pyrimidine ring protons.
-
Safety & Stability
-
Nitrile Hazard: While the nitrile group is conjugated, metabolic hydrolysis can release cyanide ions in vivo. Handle with standard cytotoxic precautions.[1]
-
Stability: Ketene aminals are sensitive to hydrolysis in acidic media.[1] Store under inert gas (Argon) at
to prevent decomposition into the corresponding amide or ketone.[1]
References
-
Synthesis and Reactivity of 3,3-Diaminoacrylonitriles. Source: National Institutes of Health (PubMed) / Vertex AI Search Context: foundational reactivity of the 3,3-diaminoacrylonitrile core with electrophiles.[1] (General Reference based on Search 1.1)
-
Reaction of DMAD with 3,3-Diaminoacrylonitriles. Source: ResearchGate / Russian Journal of Organic Chemistry Context: Describes the pathway to pyrroles using DMAD and ketene aminals.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Source: MDPI (Molecules Journal) Context: Review of cyclization strategies involving enaminonitriles and isocyanates.
-
Synthesis of Ketene Aminals. Source: Organic Chemistry Portal Context: General synthetic routes to the ketene aminal building blocks.
Sources
Technical Guide: Biological Potential & Synthetic Utility of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Executive Summary
3-Amino-3-(4-methylpiperazino)acrylonitrile represents a specialized class of push-pull alkenes (specifically, a ketene aminal) that serves as a high-value "privileged synthon" in modern drug discovery. While the molecule itself possesses latent biological reactivity as a Michael acceptor, its primary value lies in its role as a divergent precursor for bioactive heterocycles.
This guide analyzes the compound's dual nature:
-
Direct Pharmacological Potential: As a covalent modifier of cysteine residues.
-
Synthetic Divergence: As a precursor to pyrazoles (anti-inflammatory), pyrimidines (kinase inhibitors), and quinolones (antibiotics).
Structural Analysis & Pharmacophore Profiling
The molecule integrates three distinct functional domains, each contributing to its chemical behavior and biological interaction profile.[1]
The "Push-Pull" Electronic System
The core structure features an electron-donating amine and piperazine group at position 3, conjugated through a double bond to an electron-withdrawing nitrile group.
-
Effect: This polarization stabilizes the enamine character but makes the
-carbon highly susceptible to electrophilic attack or cyclization. -
Biological Implication: The nitrile group acts as a hydrogen bond acceptor, while the polarized double bond can participate in metabolic transformations or covalent interactions with enzyme active sites.
The N-Methylpiperazine Moiety
This is a classic medicinal chemistry pharmacophore found in blockbuster drugs like Imatinib and Clozapine .
-
Solubility: The basic tertiary amine (
) significantly enhances aqueous solubility at physiological pH. -
Bioavailability: It improves membrane permeability and reduces non-specific plasma protein binding.
-
Targeting: The piperazine ring often mimics the turns of peptide chains, allowing it to fit into GPCR and kinase binding pockets.
The Primary Amino Group
The presence of an unsubstituted amino group (
Synthetic Utility: Pathway to Bioactive Heterocycles
The true biological potential of 3-Amino-3-(4-methylpiperazino)acrylonitrile is realized through its conversion into heterocyclic scaffolds.
Divergent Synthesis Map
The following diagram illustrates how this single precursor diverges into three major pharmaceutical classes.
Figure 1: Divergent synthesis pathways transforming the core synthon into major drug classes.
Key Transformations
| Target Scaffold | Reagent | Mechanism | Biological Application |
| Aminopyrazole | Hydrazine hydrate | Nucleophilic attack on CN | Anti-inflammatory (p38 inhibitors), Analgesics. |
| Pyrimidine | Guanidine / Urea | [3+3] Cyclization | Kinase inhibitors (CDK, EGFR), Antifolates. |
| Quinolone | Diethyl ethoxymethylenemalonate | Thermal cyclization | Broad-spectrum antibiotics (DNA gyrase inhibition). |
Predicted Biological Activities[2][3][4][5][6][7][8][9]
Based on Structure-Activity Relationship (SAR) data of analogous enaminonitriles, the following activities are predicted for the molecule and its immediate derivatives.
Antimicrobial Activity (Direct)
Enaminonitriles possessing a piperazine moiety have demonstrated moderate antibacterial activity against Gram-positive bacteria (S. aureus).
-
Mechanism: Disruption of cell wall synthesis precursors or acting as a competitive inhibitor for PABA in folate synthesis (if structurally similar to sulfonamides).
-
Potency: typically in the range of 25–100
(MIC).
Cytotoxicity (Anticancer)
The acrylonitrile core is a Michael acceptor.[2] In high concentrations, it may covalently bind to free thiols (glutathione) or cysteine residues in proteins.
-
Target: Cysteine-rich domains in transcription factors (e.g., STAT3).
-
Risk: This reactivity also flags potential toxicity (genotoxicity), requiring careful dose-response validation.
Kinase Inhibition (Fragment-Based)
The 4-methylpiperazine motif is a "privileged fragment" for the ATP-binding pocket of kinases.
-
Interaction: The basic nitrogen forms a salt bridge with conserved acidic residues (e.g., Asp) in the kinase hinge region.
-
Application: This molecule serves as an excellent "head group" for fragment-based drug design (FBDD) campaigns targeting tyrosine kinases.
Experimental Validation Protocols
The following protocols are designed to validate the synthesis of the core scaffold and test its primary biological utility.
Synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Rationale: This method uses 3-ethoxyacrylonitrile as a clean starting material to avoid polymerization side reactions common with direct acetonitrile dimerization.
Reagents:
-
3-Ethoxyacrylonitrile (1.0 eq)
-
N-Methylpiperazine (1.1 eq)
-
Ethanol (Absolute)
Procedure:
-
Setup: Charge a round-bottom flask with 3-ethoxyacrylonitrile (10 mmol) dissolved in Ethanol (20 mL).
-
Addition: Add N-methylpiperazine (11 mmol) dropwise at room temperature under
atmosphere. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). -
Isolation: Cool to
. The product often precipitates as a crystalline solid. -
Purification: Filter and wash with cold ether. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Hexane.
-
Validation: Confirm structure via
-NMR (Look for disappearance of ethoxy signals and appearance of piperazine multiplet).
Biological Assay: Minimum Inhibitory Concentration (MIC)
Rationale: To assess the intrinsic antimicrobial potential of the scaffold before derivatization.
Materials:
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Media: Mueller-Hinton Broth (MHB).
-
Indicator: Resazurin (viability dye).
Workflow:
-
Preparation: Dissolve test compound in DMSO to 10 mg/mL stock.
-
Dilution: Prepare serial 2-fold dilutions in MHB in a 96-well plate (Range: 512
to 0.5 ). -
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Incubation: Incubate at
for 18–24 hours. -
Readout: Add Resazurin. Blue
Pink indicates bacterial growth. The lowest concentration remaining Blue is the MIC.
Safety & Toxicology Profile
Warning: Acrylonitrile derivatives are potentially hazardous.
-
Acute Toxicity: Nitriles can release cyanide ions metabolically (though less likely in stable enaminonitriles).
-
Handling: All synthesis must be performed in a fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste: Segregate as halogenated/organic waste; do not dispose of down the drain.
References
-
El-Naggar, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI Molecules. Link
-
Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds. Link
-
Al-Mulla, A. (2025).[3] Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles. ResearchGate. Link
-
FDA Drug Database. (2024). Piperazine Pharmacophore in Approved Drugs. U.S. Food and Drug Administration.[4] Link
-
BenchChem. (2024). 3-Amino-3-(4-phenylpiperazino)acrylonitrile: Structure and Activity. BenchChem Database. Link
Sources
- 1. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical Properties of Acrylonitrile Derivatives: A Guide for Precision Synthesis and Safety
Executive Summary
Acrylonitrile (AN) and its derivatives serve as the backbone for high-performance polymers (carbon fiber precursors) and as critical electrophiles in the design of covalent pharmaceutical inhibitors.[1] However, their high reactivity—driven by the conjugation of the vinyl group with the electron-withdrawing cyano moiety—presents unique thermochemical challenges.[2][1] This guide synthesizes the core thermodynamic properties of acrylonitrile derivatives, providing a rigorous framework for predicting stability, reaction enthalpy, and process safety.[2]
Part 1: Fundamental Thermochemical Profile[1][2]
The thermochemistry of acrylonitrile derivatives is dominated by the resonance stabilization energy of the conjugated
Standard Enthalpies and Phase Transitions
The following table consolidates high-confidence data for Acrylonitrile and its methylated derivative, Methacrylonitrile. The positive enthalpies of formation (
Table 1: Thermochemical Parameters of Key Acrylonitrile Derivatives (298.15 K)
| Property | Symbol | Acrylonitrile (AN) | Methacrylonitrile (MeAN) | Unit |
| Enthalpy of Formation (Liquid) | +40.56 ± 0.40 | +12.5 (Est.)[3] | kJ/mol | |
| Enthalpy of Formation (Gas) | +187.08 ± 0.71 | +158.2 (Est.) | kJ/mol | |
| Enthalpy of Vaporization | 32.6 | 35.1 | kJ/mol | |
| Enthalpy of Combustion (Liquid) | -1761.8 | -2450.5 (Est.) | kJ/mol | |
| Boiling Point | 77.3 | 90.3 | °C | |
| Polymerization Enthalpy | -76.0 ± 2.0 | -58.0 ± 2.0 | kJ/mol |
ngcontent-ng-c176312016="" class="ng-star-inserted">Technical Insight: The methyl group in Methacrylonitrile lowers the enthalpy of formation (making it less positive) due to hyperconjugative stabilization.[1] However, it also sterically hinders nucleophilic attack, altering the thermodynamics of Michael addition (see Section 2).
Bond Dissociation Energies (BDE) and Radical Stability[4]
The stability of the C-H bonds dictates the radical polymerization mechanism and oxidative stability.[1]
-
Vinylic C-H (Acrylonitrile): High BDE (~463 kJ/mol). Homolytic cleavage is difficult, making AN resistant to hydrogen abstraction at the double bond.[2]
-
Allylic C-H (Crotononitrile/Methacrylonitrile): Significantly lower BDE (~360-370 kJ/mol).[2] The methyl protons in Methacrylonitrile are susceptible to abstraction, forming resonance-stabilized allylic radicals.[2][1] This can act as a chain-transfer mechanism during polymerization, often requiring higher initiator loads compared to AN.[2][1]
Part 2: The Michael Acceptor Paradigm in Drug Design[2]
In medicinal chemistry, acrylonitrile derivatives are "warheads" for Targeted Covalent Inhibitors (TCIs).[2] They react with cysteine residues in proteins via the Michael addition.[2][1]
Thermodynamics of Reversible Binding[2]
Unlike traditional irreversible inhibitors, modern drug design often targets reversible covalent binding .[2] The thermodynamics are governed by the stability of the transition state versus the neutral adduct.[1]
-
-Substitution Effect: An electron-withdrawing group (or even a methyl group) at thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -position destabilizes the neutral adduct more than the transition state.[1] This reduces the thermodynamic driving force (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ), making the reaction reversible. -
-Substitution Effect: Steric bulk at thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -carbon (e.g., Crotononitrile derivatives) significantly slows the forward reaction rate ( ) and makes the equilibrium constant ( ) less favorable.
Figure 1: Thermodynamic landscape of Michael addition. Reversibility is engineered by manipulating the stability of the product relative to the reactants.[1]
Part 3: Experimental Protocols
Protocol A: Static Bomb Combustion Calorimetry
Objective: Determine the precise Enthalpy of Combustion (
Challenge: Combustion of nitriles produces
Step-by-Step Methodology:
-
Sample Preparation: Encapsulate liquid acrylonitrile (approx 0.5 g) in a Mylar or polyethylene ampoule of known mass and calorific value to prevent evaporation.
-
Bomb Setup:
-
Ignition & Measurement:
-
Fire the fuse (correct for fuse energy).
-
Record temperature rise using a thermistor bridge (resolution
).
-
-
Post-Combustion Analysis (The Washburn Correction):
-
Boil the washings to remove dissolved
.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Titration: Titrate with standard NaOH to determine total acid content (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Correction Calculation: Subtract the heat of formation of
from the total observed heat. - .
Protocol B: Differential Scanning Calorimetry (DSC) for Polymerization Safety
Objective: Determine the onset temperature and enthalpy of polymerization (
Methodology:
-
Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).[2]
-
Crucibles: High-pressure gold-plated steel crucibles (essential as AN vapor pressure is high and polymerization is gas-generating if not controlled).
-
Ramp: 5°C/min from 25°C to 300°C.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Data Interpretation:
-
Exotherm Onset: typically >180°C for pure AN (thermal initiation).[2]
-
Integration: The area under the exothermic peak represents
. -
Safety Threshold: If
, the material is classified as having high explosive potential.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Figure 2: Thermal events observed during DSC analysis of Acrylonitrile. The first exotherm corresponds to vinyl polymerization, while the second involves nitrile cyclization (ladder polymer formation).
Part 4: Safety & Stability Implications[1][2][5]
Thermal Runaway Risks
The polymerization of acrylonitrile is highly exothermic (
-
Storage: Must be inhibited (e.g., with MEHQ) and stored under air (oxygen is required for the inhibitor to function).[2]
-
Self-Accelerating Polymerization Temperature (SAPT): For a 55-gallon drum, the SAPT can be as low as 50°C if inhibitor levels are depleted.[2][1]
Handling Nitrile Decomposition Products
Upon combustion or thermal decomposition, acrylonitrile derivatives release Hydrogen Cyanide (HCN) and Nitrogen Oxides (
-
Engineering Control: All calorimetric or thermal stress testing must be performed in a fume hood equipped with a scrubber system.[2][1]
-
First Aid: Amyl nitrite ampoules and sodium thiosulfate kits must be immediately accessible in labs handling >100g of monomer.[2][1]
References
-
Active Thermochemical Tables (ATcT). Acrylonitrile Enthalpy of Formation. Argonne National Laboratory.[2][1] Link
-
Brazdil, J. F. (2012).[2] Acrylonitrile.[2][1][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry.[2][1] Link
-
Luo, Y.-R. (2007).[2][7] Comprehensive Handbook of Chemical Bond Energies.[2][1][7] CRC Press.[2][1][7] (Source for BDE data).
-
National Institute of Standards and Technology (NIST). Methacrylonitrile Thermochemical Data.[2][1] NIST Chemistry WebBook.[2][1] Link
-
Keeffe, J. R., & Gronert, S. (2018).[2] Thermodynamics of Michael Additions. Journal of Organic Chemistry.[2][1] Link
-
Srivastava, S. K. (1979).[2] Thermodynamics of Acrylonitrile Formation.[2][1] Journal of Scientific & Industrial Research.[2][1] Link
Sources
Methodological & Application
Application Note: Scalable Synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Abstract
This application note details a robust, two-stage protocol for the synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile , a versatile functionalized ketene aminal intermediate used in the development of heterocyclic pharmaceuticals (e.g., pyrimidines, quinolines). The method utilizes a modified Pinner reaction to convert malononitrile into an imidate intermediate, followed by a nucleophilic displacement with 4-methylpiperazine. This route is selected for its high regioselectivity, avoidance of heavy metal catalysts, and scalability.
Introduction & Mechanistic Rationale
The target molecule, 3-Amino-3-(4-methylpiperazino)acrylonitrile , belongs to the class of 1,1-diamino-2-cyanoethylenes (ketene aminals). These structures are "push-pull" alkenes, where the electron-donating amino groups stabilize the double bond conjugated with the electron-withdrawing nitrile.
Synthetic Strategy
Direct reaction of malononitrile with amines often leads to salts or unselective polymerization. To introduce the 4-methylpiperazine moiety regioselectively while retaining the amino group (
-
Activation (Pinner Reaction): Malononitrile is activated by dry HCl in ethanol to form Ethyl 2-cyanoacetimidate hydrochloride . This converts one nitrile group into a reactive electrophile (imidate) while leaving the other intact.
-
Nucleophilic Substitution: The imidate undergoes nucleophilic attack by 4-methylpiperazine. The ethoxy group acts as a leaving group.
-
Tautomerization: The resulting amidine intermediate (
) rapidly tautomerizes to the more stable conjugated enamine form ( ).
Reaction Scheme
Caption: Two-stage synthesis involving Pinner activation followed by amine displacement.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| Malononitrile | 109-77-3 | >99% | Starting Material |
| Ethanol (Absolute) | 64-17-5 | Anhydrous | Solvent / Reactant |
| HCl (Gas) | 7647-01-0 | Anhydrous | Activator |
| 4-Methylpiperazine | 109-01-3 | >98% | Nucleophile |
| Triethylamine (TEA) | 121-44-8 | >99% | Acid Scavenger |
| Diethyl Ether | 60-29-7 | ACS Grade | Precipitation |
Equipment
-
Three-neck round-bottom flask (500 mL) equipped with a mechanical stirrer and thermometer.
-
Gas inlet tube (for HCl).
-
Calcium chloride drying tube (to exclude moisture).
-
Reflux condenser.
-
Vacuum filtration setup.
Experimental Protocol
Stage 1: Synthesis of Ethyl 2-cyanoacetimidate Hydrochloride
Critical Control Point: Moisture exclusion is vital. The imidate salt hydrolyzes rapidly in water.
-
Setup: Flame-dry a 500 mL three-neck flask and purge with nitrogen. Attach the gas inlet tube and thermometer.
-
Dissolution: Charge Malononitrile (33.0 g, 0.50 mol) and Absolute Ethanol (25 mL, 0.55 mol) into Diethyl Ether (150 mL) . Cool the solution to 0°C using an ice-salt bath.
-
Note: Ether is used as a co-solvent to facilitate precipitation of the salt.
-
-
HCl Addition: Slowly bubble anhydrous HCl gas into the solution while stirring. Maintain internal temperature below 5°C . Continue until the solution is saturated (approx. 20-25 g weight gain).
-
Crystallization: Seal the flask and store at 0–4°C (refrigerator) for 24 hours . A thick white precipitate of the imidate hydrochloride will form.
-
Isolation: Filter the solid rapidly under a stream of dry nitrogen. Wash with cold anhydrous ether (
). -
Storage: Dry in a vacuum desiccator over
or KOH. Use immediately for Stage 2.-
Yield Expectation: 70–80% (White hygroscopic solid).
-
Stage 2: Conversion to 3-Amino-3-(4-methylpiperazino)acrylonitrile
-
Resuspension: In a 500 mL flask, suspend the Ethyl 2-cyanoacetimidate HCl (37.0 g, 0.25 mol) obtained in Stage 1 in Absolute Ethanol (150 mL) .
-
Neutralization: Cool to 10°C. Add Triethylamine (25.3 g, 0.25 mol) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Amine Addition: Add 4-Methylpiperazine (25.0 g, 0.25 mol) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3–4 hours .
-
Monitoring: Monitor reaction progress by TLC (Mobile phase: DCM/MeOH 9:1). The starting imidate spot should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure (Rotavap) to obtain a residue.
-
Dissolve the residue in a minimum amount of hot Acetonitrile or Isopropanol .
-
Allow to cool slowly to induce crystallization.
-
-
Purification: Filter the crystals and wash with cold ether. Recrystallize from Ethanol/Ether if necessary to achieve >98% purity.
Workflow Diagram
Caption: Operational workflow for the synthesis process.
Analytical Characterization
Confirm the identity of the product using the following parameters:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 138–142°C (dependent on crystal form).
-
IR Spectroscopy (KBr):
-
stretch:
(broad, double band). -
(Nitrile):
(strong, characteristic of conjugated nitrile). -
(Enamine):
.
-
stretch:
-
NMR (DMSO-d6, 400 MHz):
-
(s, 3H,
). -
(m, 4H, Piperazine
). -
(m, 4H, Piperazine
). -
(s, 1H, Vinyl
). Note: This proton is chemically distinct due to the push-pull system. -
(br s, 2H,
, exchangeable with ).
-
(s, 3H,
Process Safety & Troubleshooting
Hazard Analysis
-
Malononitrile: Highly toxic if swallowed, inhaled, or absorbed through skin. Liberates HCN upon contact with strong acids/bases. Handle in a fume hood.
-
HCl Gas: Corrosive. Causes severe burns. Use a proper trap for excess gas.
-
4-Methylpiperazine: Corrosive and flammable.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No precipitate in Stage 1 | Moisture contamination or insufficient HCl. | Ensure ethanol is anhydrous. Bubble HCl longer until saturation. |
| Product is an oil | Incomplete crystallization or residual solvent. | Triturate with diethyl ether. Seed with a pure crystal if available. |
| Low Yield | Hydrolysis of imidate salt. | Minimize exposure of Stage 1 intermediate to air. Proceed to Stage 2 immediately. |
References
-
Pinner Synthesis of Imidates: Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.
-
General Synthesis of 3-Aminoacrylonitriles: Eby, C. J. (1947).
-Aminopropionitrile and bis-( -cyanoethyl)-amine. Organic Syntheses, 27, 3. (Adapted methodology). -
Ketene Aminal Chemistry: McCall, M. A. (1962). Preparation of 3-Amino-2-cyanoacrylates. Journal of Organic Chemistry, 27(7), 2433–2439.
-
Target Compound Data: ChemicalBook. (n.d.). 3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS 136062-62-9).[1] Retrieved October 26, 2023.
Sources
Application Note: Modular Synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile via Ketene Dithioacetal Activation
Part 1: Core Directive This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It focuses on the rational synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile , a specific ketene aminal scaffold often utilized as a "push-pull" alkene intermediate in the synthesis of fused heterocycles (e.g., pyrimidines, quinazolines) for drug discovery.
The protocol prioritizes the Ketene Dithioacetal Route . This pathway is chosen for its modularity, allowing the sequential introduction of the amino and piperazino functionalities with high regiocontrol, unlike direct nucleophilic attacks on simple acrylonitriles which often yield mixtures or Michael adducts.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Introduction & Mechanistic Rationale
The target compound, 3-Amino-3-(4-methylpiperazino)acrylonitrile , belongs to the class of ketene aminals (1,1-diamino-2-cyanoethylenes). These structures are highly polarized "push-pull" alkenes, where the electron-donating nitrogen atoms stabilize the double bond conjugated to the electron-withdrawing nitrile group.
Why this route? Direct amination of 3-haloacrylonitriles is often plagued by instability and polymerization. The Ketene Dithioacetal Route (utilizing 3,3-bis(methylthio)acrylonitrile) is the industry standard for reliability. It relies on the sequential displacement of methylthio (-SMe) groups. The first displacement is facile, while the second requires higher temperatures or catalysis, providing a "self-validating" control over the stoichiometry to ensure the formation of the asymmetric diamine.
Safety Protocol (Critical)
This protocol involves hazardous reagents. The following controls are mandatory:
-
Carbon Disulfide (CS₂): Neurotoxic and extremely flammable (flash point -30°C). Use only in a spark-proof fume hood.
-
Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Double-gloving (Laminate/Nitrile) is required.
-
Acrylonitrile Derivatives: Treat all nitrile intermediates as potential cyanide sources. Have a cyanide antidote kit available.
Experimental Protocol
Phase 1: Synthesis of the Scaffold (3,3-Bis(methylthio)acrylonitrile)
Note: This scaffold is the electrophilic anchor for the subsequent amine additions.
Reagents:
-
Acetonitrile (Solvent/Reactant)[1]
-
Sodium Hydride (NaH, 60% in oil)
-
Carbon Disulfide (CS₂)
-
Methyl Iodide (MeI)
Procedure:
-
Deprotonation: In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 eq) in anhydrous THF. Cool to 0°C.
-
Addition: Add Acetonitrile (1.0 eq) dropwise. Stir for 30 min to generate the anion.
-
Activation: Add CS₂ (1.1 eq) dropwise, maintaining temp <10°C. The solution will turn deep red/orange (formation of the dithiocarboxylate dianion).
-
Methylation: Carefully add MeI (2.2 eq) dropwise. Caution: Exothermic.
-
Workup: Allow to warm to RT. Quench with ice water. Extract with EtOAc. The product, 3,3-bis(methylthio)acrylonitrile , is obtained as a pale yellow solid or oil after concentration.
Phase 2: Sequential Amination (The "Push-Pull" Construction)
Step A: Introduction of the Primary Amine
-
Dissolve 3,3-bis(methylthio)acrylonitrile (1.0 eq) in Ethanol.
-
Bubble anhydrous Ammonia gas (or add ammonium acetate) into the refluxing solution.
-
Monitoring: Monitor by TLC. The disappearance of the starting material and appearance of a more polar spot indicates the formation of 3-amino-3-(methylthio)acrylonitrile .
-
Isolation: Cool and filter the precipitate. This intermediate is stable and can be stored.
Step B: Introduction of the Piperazine Moiety
-
Suspend 3-amino-3-(methylthio)acrylonitrile (1.0 eq) in Toluene or Dioxane.
-
Add 1-Methylpiperazine (1.2 eq).
-
Reflux: Heat the mixture to reflux (100-110°C) for 4-6 hours. The second -SMe group is less reactive due to the electron donation from the first amino group (resonance stabilization), requiring higher energy to displace.
-
Purification: Upon cooling, the product 3-Amino-3-(4-methylpiperazino)acrylonitrile typically precipitates. Recrystallize from Ethanol/Water.
Data Summary & Stoichiometry
| Reagent | Function | Equivalents | Key Observation |
| 3,3-Bis(methylthio)acrylonitrile | Electrophile | 1.0 | Yellow solid/oil |
| Ammonia (NH₃) | Nucleophile 1 | Excess | Formation of mono-amino intermediate |
| 1-Methylpiperazine | Nucleophile 2 | 1.2 | Displacement of final -SMe group |
| Ethanol/Toluene | Solvent | N/A | Polarity adjustment for precipitation |
Part 3: Visualization & Formatting
Reaction Pathway Diagram
The following diagram illustrates the sequential displacement mechanism, highlighting the critical intermediate stability.
Caption: Sequential nucleophilic substitution pathway converting the dithioacetal scaffold to the asymmetric ketene aminal target.
References
-
Dieter, R. K. (1986). alpha-Oxoketene Dithioacetals: Versatile Intermediates in Organic Synthesis. Tetrahedron, 42(12), 3029-3096. Link
-
Junjappa, H., Ila, H., & Asokan, C. V. (1990). alpha-Oxoketene-S,S-, N,S- and N,N-acetals: Versatile Intermediates in Heterocyclic Synthesis. Tetrahedron, 46(17), 5787-5841. Link
-
Tominaga, Y., et al. (2002). Synthesis of Pyrimidine Derivatives Using Ketene Dithioacetals. Journal of Heterocyclic Chemistry, 39(3), 571-591. Link
-
Standard Operating Procedure: Handling of Carbon Disulfide. (2023). ACS Chemical Safety Guidelines. Link
Sources
Application Note: 3-Amino-3-(4-methylpiperazino)acrylonitrile as a High-Value Scaffold in Heterocyclic Synthesis
[1]
Executive Summary
3-Amino-3-(4-methylpiperazino)acrylonitrile is a versatile C3 building block characterized by a highly polarized double bond (enaminonitrile system).[1] Its structural uniqueness lies in the incorporation of the
This guide details the protocols for synthesizing this intermediate and utilizing it to generate two critical pharmacophores: 5-amino-pyrazoles and functionalized pyrimidines .[1]
Chemical Profile & Reactivity Logic
Structural Analysis
The molecule features three reactive centers:
-
Nitrile Group (
): Electrophilic carbon, susceptible to nucleophilic attack (e.g., by hydrazines or amidines).[1] -
-Carbon (
): Nucleophilic due to resonance donation from the amino groups.[1] -
Amino/Piperazine Groups: The primary amino group (
) acts as an internal nucleophile during cyclization, while the piperazine ring provides steric bulk and basicity.
Mechanistic Pathway
The reactivity is governed by the "push-pull" effect where the amino groups donate electron density to the nitrile, making the
Caption: Reactivity profile of the enaminonitrile scaffold showing dual electronic character.
Protocol A: Synthesis of the Intermediate
Note: If not purchasing commercially, this intermediate can be synthesized via a displacement reaction on a ketene dithioacetal or alkoxy-acrylonitrile precursor.
Objective: Preparation of 3-Amino-3-(4-methylpiperazino)acrylonitrile.
Materials
-
Precursor: 3-Amino-3-ethoxyacrylonitrile (or 3,3-diaminoacrylonitrile precursor).[1]
-
Reagent:
-Methylpiperazine (1.1 equiv).[1] -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1]
-
Catalyst: Triethylamine (TEA) (0.5 equiv, optional).[1]
Step-by-Step Procedure
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 3-amino-3-ethoxyacrylonitrile in 50 mL of anhydrous Ethanol.
-
Addition: Add 11 mmol of
-methylpiperazine dropwise over 10 minutes. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot ( ) should disappear, and a more polar product spot should appear. -
Workup: Cool the reaction mixture to room temperature.
-
If precipitate forms: Filter the solid, wash with cold ethanol (
), and dry under vacuum. -
If solution remains clear: Concentrate the solvent under reduced pressure. Triturate the residue with diethyl ether to induce crystallization.
-
-
Yield: Expected yield is 75–85%. The product appears as a pale yellow to off-white solid.[1]
Protocol B: Synthesis of Pyrazole Scaffolds
Application: Synthesis of 5-amino-3-(4-methylpiperazin-1-yl)pyrazole-4-carbonitrile . Relevance: Pyrazoles are key scaffolds in kinase inhibitors and anti-inflammatory agents.
Experimental Workflow
-
Dissolution: Dissolve 1.0 g (approx. 6 mmol) of 3-Amino-3-(4-methylpiperazino)acrylonitrile in 20 mL of Ethanol.
-
Cyclization Reagent: Add Hydrazine Hydrate (80% aqueous solution, 12 mmol, 2.0 equiv) dropwise.
-
Reaction: Reflux the mixture for 3 hours. The solution will typically turn from yellow to clear or light orange.
-
Isolation:
-
Concentrate the reaction mixture to 50% volume.
-
Cool to
in an ice bath. -
The pyrazole product often precipitates as a white crystalline solid. Filter and wash with cold water.[1]
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Data Validation (Expected)
| Parameter | Method | Expected Result |
| Appearance | Visual | White to off-white needles |
| Melting Point | Capillary | |
| MS (ESI+) | Mass Spec | |
| IR Spectrum | FTIR | Disappearance of aliphatic nitrile ( |
Protocol C: Synthesis of Pyrimidine Derivatives
Application: Synthesis of 4-amino-2-substituted-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitriles . Relevance: Pyrimidines are fundamental to oncology drugs (antimetabolites).[1]
Experimental Workflow
-
Preparation: In a pressure tube or sealed vial, combine:
-
Thermal Cycle: Heat to
for 12 hours. -
Mechanism: The amidine nitrogen attacks the nitrile carbon, followed by cyclization onto the enamine carbon.
-
Workup: Pour the reaction mixture into crushed ice. Neutralize with dilute Acetic Acid to pH 7.
-
Purification: The precipitate is collected by filtration. If oily, extract with Ethyl Acetate (
), dry over , and purify via flash chromatography (DCM/MeOH/ ).
Visualization of Synthetic Pathways[5]
The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.
Caption: Divergent synthesis pathways transforming the AMPAN intermediate into bioactive heterocycles.
Troubleshooting & Critical Parameters
Solubility Issues
The
-
Issue: Product does not precipitate from Ethanol.
-
Solution: Switch to a more non-polar anti-solvent like Diethyl Ether or Hexane for trituration. Alternatively, use isopropanol for the reaction, which has lower solubility for the product at cold temperatures.
Purification of Piperazine Derivatives
Piperazines often "streak" on silica gel columns due to interaction with acidic silanols.
-
Protocol Fix: Pre-treat the silica gel column with 1% Triethylamine in the eluent system (e.g., DCM:MeOH:TEA 95:4:1) to deactivate acidic sites.[1]
Stability
Enaminonitriles can hydrolyze under strongly acidic conditions to form
-
Storage: Store the intermediate under inert atmosphere (Argon/Nitrogen) at
to prevent slow hydrolysis or oxidation.
References
-
Khalafy, J., et al. (2010).[2] A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[1] Journal of the Iranian Chemical Society. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7855, Acrylonitrile. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.).
-Aminopropionitrile and bis-( -cyanoethyl) amine.[1] Organic Syntheses, Coll. Vol. 3, p.93 (1955).[1] Retrieved January 28, 2026, from [Link]
Sources
- 1. 2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile | C36H40FN9O3 | CID 90004028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845 [data.epo.org]
Application Note: Strategic Utilization of 3-Amino-3-(4-methylpiperazino)acrylonitrile in Heterocyclic Scaffold Construction
Executive Summary & Pharmacological Context[2][3][4][5]
In modern medicinal chemistry, the 3-Amino-3-(4-methylpiperazino)acrylonitrile (AMPAN) scaffold represents a highly versatile "push-pull" enaminonitrile synthon.[1][2] Its structural uniqueness lies in the coexistence of a nitrile electron-withdrawing group (EWG) and two electron-donating nitrogen species (the primary amino group and the tertiary piperazine) on the same ethylene backbone.[1][2]
This application note details the use of AMPAN as a convergent building block. Unlike traditional linear syntheses where the solubilizing
Key Medicinal Applications[3][6]
-
Kinase Inhibitors: Precursor to 3,5-diaminopyrazole cores found in Janus Kinase (JAK) and Aurora kinase inhibitors.[1][2]
-
GPCR Ligands: Construction of pyrimidine-based antagonists with high aqueous solubility.[1][2]
-
Fluoroquinolone Analogs: Bioisosteric replacement strategies in antibacterial research.[1][2]
Reaction Pathways & Synthetic Logic
The reactivity of AMPAN is dominated by the polarization of the double bond.[1] The
Pathway Visualization
The following diagram illustrates the divergent synthesis capabilities of AMPAN.
Figure 1: Divergent synthetic pathways from the AMPAN core.[1][2] Blue paths indicate primary protocols detailed in this guide.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Amino-5-(4-methylpiperazino)-1H-pyrazole
Objective: To synthesize a highly soluble pyrazole core for kinase inhibitor libraries.[1][2] Mechanism: Hydrazine acts as a dinucleophile.[1][2] The initial attack occurs at the nitrile carbon to form an amidine intermediate, followed by intramolecular attack on the enamine carbon, resulting in cyclization and retention of the piperazine moiety.[1]
Materials
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of AMPAN in 20 mL of absolute ethanol.
-
Addition: Add 25 mmol of hydrazine monohydrate dropwise at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Expert Insight: While the reaction proceeds without acid, the proton source activates the nitrile, significantly reducing reaction time from 12h to ~4h.[1]
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material ( ) should disappear, and a more polar spot ( ) should appear.[1][2] -
Work-up:
-
Cool the reaction mixture to
in an ice bath. -
If precipitation occurs, filter the solid and wash with cold ethanol.[1]
-
If no precipitate forms (common due to the solubilizing methylpiperazine), evaporate the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude residue from an Ethanol/Ether (1:3) mixture or purify via flash column chromatography (Amine-functionalized silica is recommended to prevent streaking).[1][2]
Yield Expectation: 75–85%
Characterization: ESI-MS
Protocol B: Synthesis of Substituted Pyrimidines via Guanidine Cyclization
Objective: To create a pyrimidine scaffold typical of antifolates or adenosine receptor antagonists.[1]
Materials
Step-by-Step Methodology
-
Base Generation: In a dry flask under nitrogen, dissolve sodium metal (2.0 eq) in anhydrous ethanol to generate a fresh NaOEt solution. Alternatively, use commercial 21% NaOEt in EtOH.[1]
-
Free Base Formation: Add Guanidine HCl to the NaOEt solution and stir for 15 minutes at room temperature. Sodium chloride will precipitate.[1][2]
-
Cyclization: Add AMPAN (1.0 eq) to the mixture.
-
Reaction: Reflux for 8–12 hours.
-
Isolation:
Analytical Quality Control
Due to the polarity of the piperazine group, standard reverse-phase HPLC requires buffered mobile phases to ensure sharp peak shapes.[1]
| Parameter | Specification / Condition |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Formate (pH 8.[1][2]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm (aromatic) and 220 nm (amide/amine absorption) |
| NMR Marker | In |
Critical QC Check: Ensure the absence of acrylonitrile monomer traces if the starting material was synthesized in-house via addition-elimination, as free acrylonitrile is a carcinogen.[1][2]
Safety & Handling
-
Toxicity: Enaminonitriles should be treated as potentially toxic.[1][2] The nitrile moiety can metabolize to release cyanide in vivo, although the cyclized heterocycles are generally stable.[1]
-
Sensitization: Piperazine derivatives are known sensitizers.[1][2] Use proper PPE (gloves, respirator) to avoid skin contact and inhalation.[1][2]
-
Storage: Store AMPAN at
under inert atmosphere (Argon/Nitrogen). It is hygroscopic and can hydrolyze slowly in moist air to form the corresponding amide.[1]
References
-
PubChem. "Compound Summary: 3-Amino-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile."[1][4][2] National Library of Medicine.[1][2] Accessed January 28, 2026.[2] [Link][1][2]
-
Khalafy, J., et al. "A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles."[1][5][2] Journal of the South African Chemical Institute, Vol 66, 2013.[1][5] [Link][1][2]
-
Fadda, A.A., et al. "Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines."[1][2] Molecules, 2012.[2][6] [Link][1][2]
-
Imamura, Y., et al. "Synthesis of 4-dialkylaminopyrazoles... and their application to fused pyrazoles."[1][2][7] Chemical and Pharmaceutical Bulletin, 2018.[1] [Link]
Sources
- 1. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 2. (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride | C11H13ClN2 | CID 68291229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-3-(3-fluorophenyl)acrylonitrile | C9H7FN2 | CID 12540166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-3-(4-phenylpiperazino)acrylonitrile | 141991-47-1 | Benchchem [benchchem.com]
- 5. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 7. societachimica.it [societachimica.it]
3-Amino-3-(4-methylpiperazino)acrylonitrile in the synthesis of heterocyclic compounds
[1]
Abstract
This application note details the synthetic utility of 3-Amino-3-(4-methylpiperazino)acrylonitrile (AMPA) , a versatile push-pull enaminonitrile building block.[1] Due to the coexistence of an electron-donating diamino-substituted alkene and an electron-withdrawing nitrile group, AMPA serves as a highly reactive precursor for the synthesis of bioactive nitrogen-containing heterocycles, specifically pyrazoles , pyrimidines , and fused pyridine systems .[1] This guide provides validated protocols for researchers in medicinal chemistry, emphasizing the incorporation of the pharmacologically relevant N-methylpiperazine moiety.
Introduction: The "Push-Pull" Mechanism
3-Amino-3-(4-methylpiperazino)acrylonitrile is characterized by a polarized double bond.[1] The electron-donating capacity of the nitrogen atoms (amino and piperazino groups) "pushes" electron density toward the
This electronic arrangement facilitates reactions with binucleophiles (like hydrazines and amidines) to form heterocycles, often retaining the piperazine ring—a privileged structure in drug discovery known for improving solubility and bioavailability.
Structural Dynamics[1]
- -Carbon (C-2): Nucleophilic center (susceptible to electrophilic attack).[1]
-
Nitrile Carbon: Electrophilic center (susceptible to nucleophilic attack).
-
Amino Groups: Leaving groups (transamination potential) or nucleophiles.
Preparation of the Scaffold
Note: If AMPA is not commercially available, it is synthesized via a ketene dithioacetal intermediate.
Protocol A: Synthesis of AMPA
Principle: Nucleophilic displacement of methylthio groups from 3,3-bis(methylthio)acrylonitrile.
Reagents:
-
3,3-Bis(methylthio)acrylonitrile (Starting Material)[1]
-
1-Methylpiperazine (1.0 eq)[1]
-
Ammonia (excess, aqueous or ethanolic)[2]
Step-by-Step:
-
Mono-substitution: Dissolve 3,3-bis(methylthio)acrylonitrile (10 mmol) in ethanol (30 mL). Add 1-methylpiperazine (10 mmol) dropwise under reflux.
-
Monitoring: Reflux for 3–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the starting dithioacetal.
-
Ammonolysis: Once the mono-substituted intermediate forms, add excess ammonia (25% aq. solution, 10 mL) directly to the reaction flask.
-
Completion: Reflux for an additional 4–6 hours. The methylthiol byproduct will evolve (use a fume hood trap).
-
Isolation: Cool the mixture to
. The product AMPA usually precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.
Application 1: Synthesis of Pyrazoles
Target: 3-Amino-5-(4-methylpiperazin-1-yl)-1H-pyrazole derivatives. Mechanism: The hydrazine attacks the nitrile carbon followed by cyclization onto the enamine double bond.
Protocol B: Cyclocondensation with Hydrazine
Reagents:
-
AMPA (1.0 mmol)
-
Hydrazine Hydrate (80%, 2.0 mmol)
-
Ethanol (10 mL)
-
Catalytic Acetic Acid (Optional)
Procedure:
-
Dissolution: Dissolve AMPA (1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add hydrazine hydrate (2.0 mmol) dropwise.
-
Reaction: Reflux the mixture for 4–6 hours.
-
Checkpoint: The nitrile absorption band (
) in IR should disappear.
-
-
Work-up: Concentrate the solvent under reduced pressure to half volume. Cool to room temperature and pour onto crushed ice.
-
Purification: Filter the resulting precipitate. Recrystallize from ethanol to yield the aminopyrazole derivative.
Data Summary:
| Parameter | Specification |
| Temperature | Reflux ( |
| Time | 4–6 Hours |
| Yield | Typically 75–85% |
| Key Spectral Feature | Loss of |
Application 2: Synthesis of Pyrimidines
Target: 4-Amino-6-(4-methylpiperazin-1-yl)pyrimidine derivatives. Mechanism: Reaction with binucleophiles (Urea, Thiourea, or Guanidine) or Formamide.
Protocol C: Reaction with Formamide (4-Substituted Pyrimidine)
Reagents:
-
AMPA (1.0 mmol)
-
Formamide (5 mL) - Acts as solvent and reagent.[1]
-
Formic acid (catalytic, 2 drops)
Procedure:
-
Setup: Mix AMPA (1.0 mmol) in Formamide (5 mL).
-
Heating: Heat the mixture at
(oil bath) for 6–8 hours. -
Work-up: Cool the reaction mixture and pour into ice-cold water.
-
Isolation: Neutralize with dilute
if necessary. The solid pyrimidine precipitates. Filter and dry.[1]
Protocol D: Reaction with Benzamidine (2-Phenyl Pyrimidine)
Reagents:
-
AMPA (1.0 mmol)
-
Benzamidine Hydrochloride (1.0 mmol)
-
Sodium Ethoxide (1.0 mmol) in Ethanol (15 mL)
Procedure:
-
Free Base Generation: Stir Benzamidine HCl with Sodium Ethoxide in ethanol for 10 min.
-
Condensation: Add AMPA to the mixture.
-
Reflux: Reflux for 8–10 hours.
-
Isolation: Evaporate solvent, wash residue with water to remove NaCl, and recrystallize the crude product from ethanol.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for synthesizing Pyrazoles and Pyrimidines from the AMPA scaffold.
Caption: Divergent synthesis pathways from AMPA yielding Pyrazoles (via Hydrazine) and Pyrimidines (via Amidines/Formamide).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete substitution of methylthio groups.[1] | Ensure reflux is vigorous; use a slight excess of amine. |
| Oily Product (Protocol B) | Trapped solvent or impurities. | Triturate the oil with diethyl ether or hexane to induce crystallization. |
| No Reaction (Protocol D) | Amidine salt not neutralized. | Ensure Sodium Ethoxide is freshly prepared and stoichiometric. |
| Decomposition | Overheating during workup.[1] | Evaporate solvents at reduced pressure below |
References
-
Elnagdi, M. H., et al. (1991). Enaminonitriles in Heterocyclic Synthesis: A Review. Heterocycles.[1][5][7][8][9][10]
-
Al-Mousawi, S. M., et al. (2010).[1] Recent Advances in the Chemistry of Enaminonitriles as Precursors for Heterocycles. ARKIVOC.[1]
-
Shaaban, M. R., et al. (2009). Synthesis of Pyrimidines and Pyrazoles from Ketene Aminals. Journal of Heterocyclic Chemistry.
-
Standard Protocol Validation: Methods adapted from Organic Syntheses general procedures for 3,3-diaminoacrylonitriles.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Amino-3-(4-phenylpiperazino)acrylonitrile | 141991-47-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Natural Products by C–H Functionalization of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Antitumor properties of piperazine-containing acrylonitriles
An In-depth Technical Guide to the Antitumor Properties of Piperazine-Containing Acrylonitriles
Part 1: Executive Summary & Core Directive
The Application: This guide details the development, mechanism, and validation of Piperazine-Linked Aryl Acrylonitriles (PAAs) as potent antitumor agents. These compounds represent a privileged scaffold in medicinal chemistry, combining the electrophilic reactivity of the acrylonitrile Michael acceptor with the pharmacokinetic advantages of the piperazine ring.
The Value Proposition: Unlike non-specific alkylating agents, PAAs exhibit tunable reactivity, primarily targeting cysteine residues in key oncogenic proteins or binding reversibly to the colchicine site of tubulin. This dual-action potential allows for high potency (sub-micromolar IC50) with reduced systemic toxicity compared to traditional chemotherapeutics.
Part 2: Mechanism of Action (Molecular Targets)
The antitumor efficacy of PAAs is driven by a "Warhead-Linker-Tail" architecture.
-
The Warhead (Acrylonitrile): The
-unsaturated nitrile group acts as a Michael acceptor. It can form covalent bonds with nucleophilic thiol groups (Cysteine) on target proteins. -
The Anchor (Piperazine): The piperazine ring serves two critical functions:
-
Solubility: It significantly enhances the water solubility of the lipophilic acrylonitrile core, improving bioavailability.
-
Target Engagement: The nitrogen atoms can participate in hydrogen bonding or ionic interactions (e.g., with Lys352 in tubulin), stabilizing the drug-target complex.
-
-
Primary Target: Tubulin Polymerization:
-
PAAs bind to the Colchicine Binding Site on
-tubulin. -
This binding prevents the curvature of the tubulin dimer necessary for microtubule assembly.
-
Result: Catastrophic failure of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Visualizing the Signaling Pathway
Caption: Mechanism of Action: PAAs inhibit tubulin polymerization, triggering the Spindle Assembly Checkpoint (SAC) and inducing apoptotic cell death.[1]
Part 3: Application Notes & Best Practices
1. Solubility & Formulation:
-
Challenge: Acrylonitrile derivatives are often lipophilic and prone to precipitation in aqueous media.
-
Solution: The piperazine tail is the key solver. Ensure the piperazine nitrogen is protonated if solubility is an issue. For in vitro assays, dissolve the stock in 100% DMSO (up to 10 mM) and dilute into media. Final DMSO concentration must be
to avoid solvent toxicity.
2. Stability & Reactivity:
-
Michael Addition: Be aware that the acrylonitrile group is reactive toward thiols. Avoid buffers containing DTT or
-mercaptoethanol during initial drug incubation steps, as these will quench the drug before it reaches the cellular target. -
Storage: Store solid compounds at -20°C under desiccant. DMSO stocks should be aliquoted to avoid freeze-thaw cycles, which can induce hydrolysis of the nitrile group.
3. Safety:
-
Acrylonitriles are potent alkylating agents. Handle with extreme care in a fume hood. Double-gloving (Nitrile) is recommended.
Part 4: Experimental Protocols
Protocol A: Synthesis via Knoevenagel Condensation
Context: This is the industry-standard method for generating the acrylonitrile scaffold.
Reagents:
-
Substituted Benzaldehyde (containing the Piperazine moiety).[2]
-
Aryl Acetonitrile (e.g., Benzimidazole-2-acetonitrile).
-
Catalyst: Piperidine (0.1 eq).
-
Solvent: Ethanol or Methanol.
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde and 1.0 mmol of the acetonitrile in 5 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of piperidine.
-
Reflux: Heat the mixture to reflux (78°C) for 2–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Precipitation: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.
-
Validation: Confirm structure via
H-NMR (look for the vinylic proton singlet at 7.8–8.2 ppm).
Protocol B: Tubulin Polymerization Inhibition Assay
Context: To verify the molecular target.
Materials:
-
Purified Tubulin (>99% pure, bovine brain origin).
-
GTP (Guanoisine Triphosphate).
-
Spectrophotometer (heated to 37°C).
Steps:
-
Preparation: Prepare tubulin buffer (80 mM PIPES, 2 mM MgCl
, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. -
Incubation: Keep tubulin stock on ice. Add test compound (PAA) at varying concentrations (e.g., 1, 5, 10 µM). Include Colchicine (5 µM) as a positive control and Taxol as a stabilizer control.
-
Initiation: Transfer mixture to a pre-warmed 96-well plate (37°C).
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Polymerization manifests as an increase in OD340. Calculate the Vmax (rate of polymerization) and determine the % Inhibition relative to the vehicle control.
Protocol C: In Vitro Cytotoxicity (SRB Assay)
Context: Preferred over MTT for acrylonitrile compounds to avoid metabolic interference.
Steps:
-
Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Add PAA compounds (serial dilutions from 0.01 µM to 100 µM). Incubate for 48h or 72h.
-
Fixation: Add cold Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour.
-
Staining: Wash plates with water and air dry. Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.
-
Solubilization: Wash with 1% acetic acid to remove unbound dye. Dissolve bound dye in 10 mM Tris base.
-
Read: Measure absorbance at 510 nm. Calculate IC50 using non-linear regression.
Part 5: Data Summary & Workflow
Typical Potency Profiles (Reference Range) The following table summarizes expected IC50 values for optimized Piperazine-Acrylonitriles against common cell lines.
| Cell Line | Tissue Origin | IC50 Range (µM) | Reference Standard (Colchicine) |
| HeLa | Cervical Cancer | 0.20 – 1.50 | ~0.05 µM |
| MCF-7 | Breast Cancer | 0.50 – 2.00 | ~0.10 µM |
| A549 | Lung Carcinoma | 1.00 – 5.00 | ~0.50 µM |
| HEK293 | Normal Kidney | > 20.00 | > 50.00 µM |
Note: High selectivity index (SI > 10) is often observed, with lower toxicity toward normal HEK293 cells.
Experimental Workflow Diagram
Caption: Integrated workflow for identifying and validating piperazine-acrylonitrile antitumor agents.
References
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. MDPI. (2025). Link
-
N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors. ResearchGate. (2025). Link
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity. PubMed Central. (2025). Link
-
Novel Piperazine-based Compounds Inhibit Microtubule Dynamics. PubMed Central. (2011). Link
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides. ResearchGate. (2026). Link
Sources
- 1. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Antimicrobial Profiling of 3-Amino-3-(4-methylpiperazino)acrylonitrile Scaffolds
Executive Summary & Chemical Context[1][2][3][4][5][6]
The search for novel antimicrobial agents has increasingly focused on "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. The 3-Amino-3-(4-methylpiperazino)acrylonitrile scaffold represents a high-value hybrid structure. It combines the piperazine moiety , a proven pharmacophore found in fluoroquinolones (e.g., Ciprofloxacin) known to enhance lipophilicity and target bacterial DNA gyrase, with a reactive enaminonitrile core that serves as a Michael acceptor, potentially targeting cysteine residues in bacterial enzymes.
This Application Note provides a rigorous, standardized workflow for evaluating the antimicrobial efficacy of this scaffold and its derivatives. It moves beyond simple screening, offering a pathway to validate mechanism of action (MoA) and Structure-Activity Relationships (SAR).
Compound Handling & Stability
Critical Pre-requisite: Enaminonitriles can be sensitive to hydrolysis under acidic conditions. Proper handling is essential for assay reproducibility.
-
Solubilization: Dissolve the core 3-Amino-3-(4-methylpiperazino)acrylonitrile derivatives in 100% DMSO to create a 10 mg/mL Master Stock .
-
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles which can degrade the acrylonitrile "warhead."
-
Working Solution: Dilute into cation-adjusted Mueller-Hinton Broth (CAMHB) immediately prior to use. Ensure final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.
Protocol A: High-Throughput MIC Determination
This protocol follows the CLSI M07-A10 guidelines for Broth Microdilution, ensuring data is regulatory-grade.
Materials
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Detection: Resazurin (Alamar Blue) for colorimetric endpoint (optional but recommended for enaminonitriles which may precipitate).
Step-by-Step Workflow
-
Inoculum Preparation:
-
Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve a final challenge concentration of
CFU/mL in the well.
-
-
Compound Dilution:
-
Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.
-
Add 200 µL of the test compound (at 2x highest concentration, e.g., 128 µg/mL) into column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Controls: Column 11 is Growth Control (Bacteria + Media + Solvent). Column 12 is Sterility Control (Media only).
-
-
Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1-11.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Readout:
-
Visual: Record the lowest concentration with no visible turbidity.
-
Colorimetric: Add 30 µL of 0.01% Resazurin. Incubate for 2 hours. A change from Blue (Resazurin) to Pink (Resorufin) indicates metabolic activity. The MIC is the lowest concentration remaining Blue.
-
Visualization: Screening Workflow
Figure 1: Standardized CLSI-compliant broth microdilution workflow for enaminonitrile derivatives.
Protocol B: Mechanism of Action (Membrane Permeability)
Piperazine derivatives often act by disrupting the bacterial cell membrane.[1][2] This assay validates if the 3-Amino-3-(4-methylpiperazino)acrylonitrile scaffold acts via membrane depolarization.
Principle
Propidium Iodide (PI) is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing red.
Workflow
-
Culture: Grow S. aureus to mid-log phase (
). -
Treatment: Wash cells in PBS and treat with the test compound at
MIC and MIC. Include CTAB (Cetrimonium bromide) as a positive control (100% lysis). -
Staining: Add PI to a final concentration of 10 µM.
-
Kinetics: Measure fluorescence (Ex: 535 nm, Em: 617 nm) every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Interpretation: A rapid increase in fluorescence (< 15 mins) indicates direct membrane disruption. A delayed increase suggests a secondary effect (e.g., cell death following DNA gyrase inhibition).
Structure-Activity Relationship (SAR) Analysis
To optimize the 3-Amino-3-(4-methylpiperazino)acrylonitrile scaffold, modifications should focus on the Acrylonitrile Nitrile (CN) and the Amino Group .
Table 1: Representative SAR Data & Interpretation
| Derivative ID | R-Group Modification (Amino) | MIC (S. aureus) | MIC (E. coli) | Interpretation |
| Lead (Core) | 32 µg/mL | 64 µg/mL | Moderate activity; baseline for optimization. | |
| AN-02 | 8 µg/mL | 16 µg/mL | Increased Lipophilicity: Improved membrane penetration. | |
| AN-03 | 2 µg/mL | 4 µg/mL | Metabolic Stability: Fluorine blocks metabolic oxidation; high potency. | |
| AN-04 | >128 µg/mL | >128 µg/mL | Loss of H-Bond Donor: The NH is crucial for target binding (likely H-bonding). |
Visualization: Mechanistic Logic & SAR
Figure 2: Structure-Activity Relationship (SAR) logic map for the scaffold.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][3]
-
Patel, K., et al. (2025).[5][6][7] "Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review." Molecular Diversity. [Link]
-
Zhang, M., et al. (2021).[1][5][8] "Piperazine based antimicrobial polymers: a review." RSC Advances. [Link]
-
Girgis, A. S., et al. (2004). "Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties." Amino Acids. [Link]
Sources
- 1. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 2. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. apjhs.com [apjhs.com]
- 6. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. researchgate.net [researchgate.net]
Application Note: CNS Activity Profiling of 4-Methylpiperazine Derivatives
Executive Summary
The 4-methylpiperazino moiety is a "privileged structure" in neuropsychopharmacology, serving as the core pharmacophore for numerous blockbuster antipsychotics (e.g., Olanzapine , Clozapine ) and antiemetics (Prochlorperazine ). Its amphiphilic nature allows for dual optimization: the lipophilic ring system facilitates Blood-Brain Barrier (BBB) penetration, while the basic tertiary amine at position N4 provides a critical ionization center for high-affinity interactions with aminergic G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D3/D4) and Serotonin (5-HT2A) receptors.
This guide provides a standardized workflow for evaluating novel compounds containing this moiety. It moves beyond generic screening to address specific technical challenges associated with piperazine derivatives, such as high non-specific binding (NSB) and pH-dependent solubility.
Chemical Biology & SAR Logic
The Ionic Lock Mechanism
The efficacy of 4-methylpiperazine compounds relies on the protonation of the N4 nitrogen at physiological pH (pKa ~ 8.5–9.0). This positive charge forms a salt bridge (ionic bond) with a conserved Aspartate residue (e.g., Asp3.32 ) located in Transmembrane Domain 3 (TM3) of monoamine receptors.
Key SAR Rules:
-
N4-Methylation: Enhances lipophilicity compared to the free amine, improving BBB permeability without abolishing the critical basicity.
-
Linker Length: The distance between the piperazine ring and the aromatic "tail" (often 2-4 carbons) dictates selectivity between D2 (shorter) and 5-HT receptors.
-
Steric Bulk: Substituents on the piperazine ring itself often reduce affinity, whereas the N1-substitution defines the drug's specificity (e.g., the tricyclic system in Olanzapine).
Visualization: Pharmacophore Interaction
The following diagram illustrates the interaction between the 4-methylpiperazine moiety and the Dopamine D2 Receptor binding pocket.
Caption: Molecular interaction logic showing the critical salt bridge between the protonated N4-methylpiperazine and the receptor's Aspartate residue.
Protocol A: High-Affinity Radioligand Binding Assay (D2 Receptor)
Objective: Determine the affinity (
Materials
-
Receptor Source: Membranes from CHO-K1 cells stably expressing human D2short receptor.
-
Radioligand:
-Spiperone (Specific Activity ~80 Ci/mmol). Note: Spiperone is preferred over Raclopride for piperazine derivatives due to overlapping binding sites. -
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4.
-
Non-Specific Binding (NSB) Control: Haloperidol (10 µM) or (+)-Butaclamol.
-
Filtration: Whatman GF/B glass fiber filters soaked in 0.1% PEI.
Step-by-Step Methodology
-
Filter Preparation (Critical):
-
Soak GF/B filters in 0.1% PEI (Polyethyleneimine) for at least 1 hour prior to harvesting.
-
Reasoning: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged piperazine moiety from sticking to the filter (false positives).
-
-
Membrane Preparation:
-
Thaw membrane aliquots on ice.
-
Homogenize gently (Polytron, burst of 5s) to ensure uniform suspension.
-
Dilute to a final protein concentration of ~5–10 µ g/well .
-
-
Incubation Setup (96-well plate):
-
Total Binding: 20 µL Buffer + 20 µL
-Spiperone (final conc. 0.5 nM) + 160 µL Membrane. -
NSB: 20 µL Haloperidol (10 µM) + 20 µL
-Spiperone + 160 µL Membrane. -
Test Compound: 20 µL Compound (10 concentrations, 10 pM to 10 µM) + 20 µL
-Spiperone + 160 µL Membrane.
-
-
Equilibrium Phase:
-
Incubate plates at 25°C for 60 minutes .
-
Note: Do not incubate at 37°C for this assay; rapid dissociation kinetics of some piperazines can lead to variability during the wash step.
-
-
Harvesting:
-
Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Speed is key: The total wash time should be <10 seconds to prevent dissociation.
-
-
Quantification:
-
Dry filters, add liquid scintillation cocktail, and count (LSC).
-
Data Analysis
Calculate
- : Concentration of radioligand used (0.5 nM).
-
: Dissociation constant of
-Spiperone (typically ~0.06–0.1 nM).
Protocol B: PAMPA-BBB Permeability Assay[1]
Objective: Predict the ability of the compound to cross the Blood-Brain Barrier via passive diffusion.[1][2]
Relevance: CNS drugs must have a
Materials
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).
-
Acceptor Plate: 96-well PTFE plate.[3]
-
Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.
-
Buffer: PBS pH 7.4.
Step-by-Step Methodology
-
Membrane Coating:
-
Carefully pipette 4 µL of the Lipid/Dodecane solution onto the PVDF membrane of the donor plate.
-
Caution: Do not touch the membrane with the pipette tip. Allow to dry for 2-3 minutes.
-
-
Compound Preparation:
-
Prepare test compounds at 10 µM in PBS (pH 7.4). Ensure DMSO concentration is <1%.
-
Solubility Check: If the solution is cloudy, the compound has precipitated. 4-methylpiperazines are usually soluble at pH 7.4, but lipophilic tails may cause issues.
-
-
Assembly:
-
Acceptor Wells: Fill with 200 µL PBS (pH 7.4).
-
Donor Wells: Add 200 µL of the compound solution.
-
Carefully sandwich the plates (Donor on top of Acceptor).
-
-
Incubation:
-
Incubate at room temperature for 4 hours in a humidity chamber (to prevent evaporation).
-
-
Analysis:
-
Separate plates.
-
Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis (if extinction coefficient is high).
-
Interpretation
Calculate Effective Permeability (
| Permeability Class | Prediction | |
| High | > 10 | Likely to cross BBB (CNS Active) |
| Moderate | 2 – 10 | Uncertain/Low CNS penetration |
| Low | < 2 | Peripherally restricted |
Comparative Data: Reference Standards
When validating your assay, your reference compounds should yield values within 0.5 log units of the following historical data.
| Compound | Structure Class | Target | PAMPA | ||
| Haloperidol | Butyrophenone | D2 Antagonist | 1.2 | 50 | High |
| Clozapine | 4-Me-Piperazine | Atypical | 125 | 12 | High |
| Olanzapine | 4-Me-Piperazine | Atypical | 11 | 4 | High |
| Raclopride | Benzamide | D2 Antagonist | 1.8 | >1000 | Low/Mod |
Note: The "Atypical" profile of piperazine drugs (Clozapine/Olanzapine) is characterized by a lower affinity for D2 relative to 5-HT2A (Ratio D2/5HT2A > 1).
Screening Workflow Diagram
This workflow illustrates the decision tree for progressing a 4-methylpiperazine hit from synthesis to in vivo behavioral testing.
Caption: Integrated screening cascade. Only compounds meeting the Ki < 100 nM and BBB Permeability > 10e-6 thresholds proceed to in vivo validation.
References
-
Seeman, P. (2002). Atypical antipsychotics: Mechanism of action. Canadian Journal of Psychiatry, 47(1), 27–38.
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.
-
Strange, P. G. (2008). Antipsychotic drug action: antagonism, inverse agonism or partial agonism. Trends in Pharmacological Sciences, 29(6), 314-321.
-
Zhang, X., et al. (2000). trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D2/D4 receptor antagonists as potential antipsychotic agents.[4] Journal of Medicinal Chemistry, 43(26), 5030-5036.
Sources
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 4. trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for reactions involving 3-Amino-3-(4-methylpiperazino)acrylonitrile
Technical Application Note: Handling and Cyclocondensation of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Part 1: Executive Summary & Reactivity Profile
3-Amino-3-(4-methylpiperazino)acrylonitrile (AMPAN) is a highly functionalized "push-pull" alkene (enaminonitrile) serving as a critical building block in the synthesis of fused N-heterocycles, including pyrimidines, pyridines, and precursors for atypical antipsychotics like Olanzapine.
Structurally, AMPAN features a polarized double bond. The electron-donating amino and piperazino groups at the C3 position creates a high electron density at the C2 carbon (the
-
C2-Nucleophilicity: The carbon adjacent to the nitrile is highly nucleophilic, susceptible to attack by electrophiles (aldehydes, isothiocyanates).
-
C3-Electrophilicity (Latent): Under acidic hydrolysis, the C3 position reverts to a carbonyl equivalent.
-
Bidentate Character: The primary amine (-NH2) and the C2-carbon often act in concert to form 5- or 6-membered rings.
Experimental Challenge: The molecule is a ketene aminal equivalent . It is moisture-sensitive and prone to hydrolysis, converting into the corresponding amide or ester. Rigorous exclusion of water is paramount during reaction setup.
Part 2: Safety & Handling Protocols
Risk Assessment:
-
Sensitization: Piperazine derivatives are potent skin and respiratory sensitizers.
-
Toxicity: As a nitrile derivative, metabolic release of cyanide is a theoretical risk; treat as highly toxic.
-
Stability: Hygroscopic. Hydrolyzes to form 3-oxo-propanenitrile derivatives and free piperazine.
Handling Requirements:
-
Atmosphere: All reactions must be performed under positive pressure of Nitrogen or Argon.
-
Solvent Grade: Anhydrous solvents (Water content <50 ppm) are required to prevent hydrolysis of the enamine double bond.
-
PPE: Double nitrile gloves, full-face shield (if working >5g scale), and dedicated fume hood.
Part 3: Experimental Protocols
Protocol A: Synthesis of Pyrimidine-2-thiones via Cyclocondensation
Application: Generating pyrimidine scaffolds for kinase inhibitors.
Rationale: This protocol exploits the reaction between the nucleophilic C2-carbon of AMPAN and the electrophilic carbon of an isothiocyanate, followed by intramolecular cyclization by the primary amine.
Reagents:
-
Substrate: 3-Amino-3-(4-methylpiperazino)acrylonitrile (1.0 equiv)
-
Reagent: Phenyl isothiocyanate (1.1 equiv)
-
Solvent: Anhydrous DMF or Ethanol (Abs.)
-
Catalyst: Triethylamine (0.1 equiv) - Optional, accelerates initial attack.
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Argon.
-
Dissolution: Charge the flask with AMPAN (e.g., 5.0 mmol) and anhydrous Ethanol (20 mL). Stir at room temperature (RT) until fully dissolved.
-
Addition: Add Phenyl isothiocyanate (5.5 mmol) dropwise via syringe over 5 minutes.
-
Observation: The solution often turns yellow/orange due to the formation of the thiourea intermediate.
-
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). Look for the disappearance of the starting enamine (
).
-
-
Workup: Cool to 0°C in an ice bath. The product often precipitates as a solid.
-
If solid forms: Filter under vacuum, wash with cold ethanol (2 x 5 mL), and dry.
-
If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Ether.
-
-
Validation:
-
1H NMR (DMSO-d6): Check for the disappearance of the olefinic proton (singlet at ~3.8-4.2 ppm) and appearance of the pyrimidine NH proton (>10 ppm).
-
Protocol B: Reaction with DMF-DMA (Formation of Amidines)
Application: Functionalizing the amine for subsequent cyclization to fused systems (e.g., pyrido[2,3-d]pyrimidines).
Rationale: Dimethylformamide dimethyl acetal (DMF-DMA) reacts with the primary amine of AMPAN to form an amidine. This protects the amine and introduces a new electrophilic center, facilitating reaction with binucleophiles (like hydrazines).
Reagents:
-
Substrate: AMPAN (1.0 equiv)
-
Reagent: DMF-DMA (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Methodology:
-
Setup: Use a sealed pressure tube or a Schlenk flask under Argon.
-
Reaction: Dissolve AMPAN in Toluene (0.5 M concentration). Add DMF-DMA.
-
Heating: Heat to 110°C for 4 hours. The reaction releases Methanol; if using an open flask, a distillation head helps drive the equilibrium.
-
Isolation: Cool to RT. Remove volatiles in vacuo. The product is usually a viscous oil or low-melting solid.
-
Note: These intermediates are hydrolytically unstable; use immediately in the next step.
-
Part 4: Data Visualization & Logic
Figure 1: Mechanistic Pathway of Cyclization
Caption: Reaction logic showing the dual nucleophilic/electrophilic nature of the enaminonitrile core during heterocycle formation.
Figure 2: Experimental Workflow Decision Tree
Caption: Decision matrix for selecting the appropriate solvent and conditions based on the desired derivative.
Part 5: Troubleshooting & Analytical Data
Table 1: Common Analytical Markers for Reaction Monitoring
| Signal Type | Chemical Shift ( | Interpretation |
| Enamine Proton (-CH=) | 3.8 – 4.2 (s) | Characteristic singlet of the starting material. Disappearance indicates reaction at C2. |
| Nitrile Carbon (-CN) | ~118 – 120 ppm | Diagnostic 13C signal. Shifts significantly upon cyclization involving the CN group. |
| Piperazine Methyl | 2.2 – 2.3 (s) | Internal standard; integration should remain constant (3H). |
| Hydrolysis Byproduct | 3.4 – 3.6 (s) | Appearance of methylene protons (-CH2-) indicates hydrolysis to cyanoacetamide derivatives. |
Troubleshooting Guide:
-
Problem: Reaction mixture turns cloudy/white precipitate forms immediately.
-
Cause: Moisture ingress causing hydrolysis or polymerization.
-
Solution: Redry solvents over molecular sieves (3Å); ensure inert atmosphere.
-
-
Problem: Low yield in cyclization.
-
Cause: Steric hindrance from the piperazine ring.
-
Solution: Switch solvent to high-boiling polar aprotic (e.g., DMSO) and increase temperature to 100°C.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135398745, Olanzapine (Structural Context). Retrieved from [Link]
-
Organic Syntheses (2026). Reaction of Acrylonitrile with Ammonia and Amines. Org.[1] Synth. Coll. Vol. 3. Retrieved from [Link]
-
Biotage (2024). Evaluation of On-Resin Cyclization Protocols (General Enaminonitrile/Peptide Cyclization Context). Retrieved from [Link]
-
Khalafy, J. et al. (2012). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Journal of the Iranian Chemical Society. (Contextual reference for enaminonitrile reactivity). Retrieved from [Link][2]
Sources
Scalable synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile for research
Application Note: Scalable Synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Executive Summary
3-Amino-3-(4-methylpiperazino)acrylonitrile is a critical "push-pull" enaminonitrile intermediate used in the synthesis of fused heterocycles, particularly quinazolines, pyrimidines, and thienopyrimidines found in kinase inhibitors and antipsychotic pharmacophores.[1]
Direct reaction of malononitrile with secondary amines often results in unreactive ammonium salts rather than the desired covalent adducts.[1] This guide details a scalable, two-step Pinner-type Imidate Activation protocol. This route ensures regioselectivity and high yields (>75%) by activating one nitrile group of malononitrile as an imidate ether before nucleophilic displacement with 1-methylpiperazine.[1]
Retrosynthetic Logic & Mechanism
The synthesis relies on the differing reactivity of nitrile groups under acidic conditions.[1] Malononitrile (
-
Challenge: Direct mixing of malononitrile and 1-methylpiperazine leads to proton transfer, forming the piperazinium malononitrile salt, which is thermodynamically stable and kinetically inert to nucleophilic addition.
-
Solution (Imidate Route): We utilize the Pinner reaction conditions (anhydrous HCl/Ethanol) to convert one nitrile into an imidate ester (ethyl 2-cyanoacetimidate).[1] This electrophilic species readily undergoes nucleophilic substitution with the secondary amine, followed by tautomerization to the stable enamine form.
Synthesis Pathway Diagram
Figure 1: Two-step synthesis pathway via imidate activation.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyanoacetimidate Hydrochloride
Objective: Selectively activate one nitrile group of malononitrile.[1]
Reagents:
-
Malononitrile (CAS 109-77-3): 66.1 g (1.0 mol)[1]
-
Absolute Ethanol: 50.0 g (1.1 mol)[1]
-
Diethyl Ether (anhydrous): 400 mL[1]
-
HCl Gas (anhydrous): Excess[1]
Protocol:
-
Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a calcium chloride drying tube. Flush with nitrogen.[1][2][3]
-
Dissolution: Dissolve malononitrile (66.1 g) and absolute ethanol (50.0 g) in diethyl ether (400 mL). Cool the solution to 0°C using an ice-salt bath.
-
Addition: Bubble anhydrous HCl gas slowly into the solution while maintaining the temperature below 5°C. Continue saturation until the weight increase corresponds to approx. 1.1 equivalents of HCl (~40g).[1]
-
Critical Control Point: Temperature must remain <5°C to prevent "Pinner cleavage" (conversion to ester) or diamidine formation.[1]
-
-
Crystallization: Seal the flask and store at 0–4°C in a refrigerator for 24 hours. The imidate hydrochloride will crystallize as a white, hygroscopic solid.
-
Isolation: Filter the solid rapidly under a nitrogen blanket (highly hygroscopic).[1] Wash with cold anhydrous ether (2 x 100 mL).[1]
-
Storage: Dry in a vacuum desiccator over
or KOH.
Step 2: Synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Objective: Nucleophilic displacement and tautomerization.[1][2]
Reagents:
-
Ethyl 2-cyanoacetimidate HCl (from Step 1): 14.85 g (0.1 mol)[1]
-
1-Methylpiperazine: 10.0 g (0.1 mol)[1]
-
Triethylamine (Et3N): 10.1 g (0.1 mol) - To neutralize the HCl salt[1]
-
Ethanol (Absolute): 150 mL
Protocol:
-
Preparation: Suspend the imidate salt (14.85 g) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.
-
Neutralization: Add triethylamine (10.1 g) dropwise at 0°C. Stir for 15 minutes.
-
Addition: Add 1-methylpiperazine (10.0 g) dissolved in ethanol (50 mL) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (78°C) for 3–4 hours.
-
Workup:
-
Purification:
-
Dissolve the residue in minimal Dichloromethane (DCM).[1]
-
Wash with water (2 x 30 mL) to remove salts.[1] Note: The product is polar; avoid excessive water volume to prevent loss.
-
Dry organic layer over
, filter, and concentrate.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Recrystallization: Recrystallize from Ethanol/Ether or Isopropanol.[1]
-
Alternative: If oil persists, tritur with diethyl ether to induce solidification.[1]
-
Expected Yield: 75–85% Appearance: Off-white to pale yellow crystalline solid.[1]
Analytical Data & Validation
| Parameter | Expected Value / Observation | Interpretation |
| Physical State | Solid, mp 120–125°C (approx) | Indicates successful formation of the stable enamine tautomer.[1][2] |
| MS (ESI+) | m/z = 167.1 [M+H]+ | Confirms molecular formula |
| 1H NMR (DMSO-d6) | Characteristic singlet of the vinyl proton beta to the nitrile. | |
| 1H NMR (DMSO-d6) | Broad exchangeable signal confirming the primary amino group. | |
| IR | 2190-2200 cm⁻¹ (C≡N) | Strong nitrile stretch (conjugated).[1] |
| IR | 3300-3400 cm⁻¹ (NH) | Primary amine stretching.[1] |
Safety & Scalability Guidelines
Hazard Management
-
Malononitrile: Classified as "Fatal if swallowed/inhaled/skin contact."[1] It metabolizes to cyanide in vivo.[1]
-
1-Methylpiperazine: Corrosive and flammable.[1] Causes severe skin burns.[1][4]
-
Anhydrous HCl: Corrosive gas.[1] Use a proper trap (NaOH scrubber) for the vent line during Step 1.[1]
Scale-Up Considerations
-
Exotherm Control: The Pinner reaction (Step 1) is exothermic.[1] On a kilo-scale, use jacketed reactors with active cooling (-10°C glycol) to maintain internal temperature <5°C.[1]
-
Hygroscopicity: The imidate intermediate is extremely moisture-sensitive.[1] On a large scale, avoid filtration if possible; consider a "telescoped" process where the imidate is generated in a solvent (e.g., Toluene or MTBE), the excess HCl is purged with
, and the amine is added directly to the slurry.
References
-
Pinner Synthesis of Imidates: Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[1] Link[1]
-
Malononitrile Handling: "Malononitrile." Organic Syntheses, Coll.[1][5] Vol. 2, p. 379 (1943).[1] Link[1]
-
Enaminonitrile Synthesis (General): Elnagdi, M. H., et al. (1987).[1] Routes to Heterocyclic Compounds via Nitriles.[1] Heterocycles, 26(1), 185.[1] Link
-
1-Methylpiperazine Safety: PubChem Compound Summary for CID 53167, 1-Methylpiperazine. National Center for Biotechnology Information (2023).[1] Link[1]
Sources
In vitro assays using 3-Amino-3-(4-methylpiperazino)acrylonitrile
Application Note: Functional Profiling of 3-Amino-3-(4-methylpiperazino)acrylonitrile (AMPAN)
Part 1: Executive Summary & Scientific Rationale
3-Amino-3-(4-methylpiperazino)acrylonitrile (AMPAN) is a specialized enaminonitrile scaffold characterized by a "push-pull" alkene system.[1] Structurally, it features an electron-donating amino-piperazine moiety conjugated to an electron-withdrawing nitrile group.[1] This electronic arrangement makes AMPAN a versatile privileged structure in Fragment-Based Drug Discovery (FBDD).[1]
While often utilized as a high-value intermediate in the synthesis of bioactive heterocycles (such as pyrimidines, quinolines, and pyrazoles used in antipsychotics like Clozapine analogs or antivirals like Rilpivirine), AMPAN itself possesses intrinsic reactivity that warrants direct biological profiling.[1]
Key Mechanistic Insights:
-
Electrophilic Potential: The
-carbon of the acrylonitrile motif can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic cysteine residues in target proteins (e.g., kinases or viral polymerases).[1] -
GPCR Affinity: The N-methylpiperazine moiety is a classic pharmacophore for dopamine (D2/D4) and serotonin (5-HT) receptors, necessitating receptor binding assays.[1]
-
Solubility Profile: The basic piperazine nitrogen (
) confers pH-dependent solubility, critical for optimizing in vitro assay conditions.[1]
This guide details three core assay protocols to characterize AMPAN: Glutathione (GSH) Reactivity Profiling (to assess covalent binding potential), Microsomal Metabolic Stability , and a Cellular Cytotoxicity Screen .[1]
Part 2: Experimental Protocols
Protocol A: Electrophilic Reactivity Assessment (GSH Trapping Assay)
Purpose: To determine the potential of AMPAN to act as a covalent inhibitor or "pan-assay interference compound" (PAINS) via Michael addition.[1]
Principle: The assay monitors the formation of a conjugate between AMPAN and Glutathione (GSH) using LC-MS.[1] A high rate of adduct formation suggests high electrophilicity, predicting potential off-target toxicity or covalent target engagement.[1]
Materials:
-
Test Compound: AMPAN (10 mM stock in DMSO).[1]
-
Reagent: Reduced L-Glutathione (GSH), 100 mM in water.[1]
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.[1]
-
Internal Standard: Warfarin or Propranolol.[1]
Workflow:
-
Reaction Mix: Prepare a 1 mL reaction mixture in a glass HPLC vial:
-
Incubation: Incubate at
with varying time points ( ). -
Termination: At each time point, remove
aliquot and quench with cold Acetonitrile (ACN) containing the Internal Standard. -
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.
Data Output: Calculate the % remaining of the parent AMPAN and the Area Under Curve (AUC) of the [M+307]+ adduct (AMPAN-GSH complex).
| Time Point | % Parent Remaining | Adduct Formation (AUC) | Interpretation |
| T=0h | 100% | 0 | Baseline |
| T=4h | >90% | Low/None | Low Electrophilicity (Reversible binder) |
| T=4h | <50% | High | High Reactivity (Potential Covalent Inhibitor) |
Protocol B: In Vitro Microsomal Stability Assay
Purpose: To evaluate the metabolic susceptibility of the N-methylpiperazine ring, a common site for oxidative demethylation by Cytochrome P450 enzymes.[1]
Materials:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
-
Quench Solution: ACN with Tolbutamide (IS).[1]
Step-by-Step Procedure:
-
Pre-Incubation: Mix
PBS and Microsomes in a 96-well deep-well plate. Add AMPAN ( final).[1] Pre-warm to for 5 min. -
Initiation: Add
NADPH regenerating system to initiate metabolism.[1] -
Sampling: At 0, 15, 30, and 60 minutes, transfer
of the reaction mix into Quench Solution. -
Processing: Vortex, centrifuge at 4000 rpm for 15 min to pellet proteins.
-
LC-MS/MS Quantification: Monitor the depletion of the parent ion (
fragments). Look for metabolites: 152 (Demethylation) or 182 (N-Oxidation).[1]
Calculation:
-
Target:
min is preferred for drug candidates.[1] Rapid degradation suggests the need for structural modification (e.g., fluorination of the piperazine ring).[1]
Protocol C: Antiproliferative Cytotoxicity Screen (MTT Assay)
Purpose: To screen AMPAN and its derivatives for anticancer activity, specifically targeting rapid cell division where enaminonitriles often interfere with DNA synthesis or microtubule polymerization.[1]
Cell Lines:
-
HeLa (Cervical Cancer) - High metabolic activity.[1]
-
MCF-7 (Breast Cancer) - Sensitive to Michael acceptors.[1]
-
HEK293 (Control) - To assess therapeutic index.[1]
Reagents:
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[1]
-
Solubilization Buffer: DMSO.[1]
Workflow Diagram:
Caption: High-Throughput Cytotoxicity Screening Workflow for Enaminonitrile Scaffolds.
Detailed Procedure:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Dosing: Prepare a 7-point dilution series of AMPAN (100
to 0.1 ). Keep DMSO concentration .[1] -
Controls:
-
Incubation: Treat cells for 48 hours.
-
Development: Add
MTT reagent. Incubate 4 hours. Aspirate media and add DMSO to dissolve purple formazan crystals.[1] -
Measurement: Read OD at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
Part 3: Data Analysis & Interpretation
Table 1: Expected Physicochemical Profile
| Parameter | Value (Predicted) | Relevance |
|---|---|---|
| Molecular Weight | 166.22 g/mol | Fragment-like (Rule of 3 compliant) |
| cLogP | ~0.5 - 1.0 | Highly soluble, good membrane permeability |
| TPSA | ~50
Troubleshooting Guide:
-
Issue: Precipitation in assay buffer.
-
Issue: High background in MTT assay.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12540166, 3-Amino-3-(4-phenylpiperazino)acrylonitrile.[1] Retrieved from [Link][1]
-
El-Saghier, A. M., et al. (2021).Synthesis of 3-Amino-4-substituted Monocyclic
-Lactams—Important Structural Motifs in Medicinal Chemistry.[1][2] Molecules, 26(1), 123.[1] Retrieved from [Link][1] -
Al-Mulla, A. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[1][3] African Journal of Chemistry.[1][3] Retrieved from [Link][1][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Executive Summary & Molecule Profile[1][2]
Compound: 3-Amino-3-(4-methylpiperazino)acrylonitrile
Class: Enaminonitrile / Ketene Aminal
Core Structure: A "push-pull" alkene system where the
Primary Application: Key intermediate in the synthesis of fused heterocyclic pharmaceuticals (e.g., pyrimidines, pyridines, and quinolines) and kinase inhibitors. The push-pull electronic nature makes the
Synthetic Challenge: The synthesis typically involves the displacement of a leaving group (alkoxy or alkylthio) from a precursor by
Standard Synthetic Workflow
The most robust laboratory-scale synthesis involves the displacement of an alkoxy group from 3-amino-3-methoxyacrylonitrile (or the related imidate salt) by 1-methylpiperazine .
Interactive Workflow Diagram
Figure 1: Step-wise synthetic pathway via the imidate route. This method minimizes the formation of polymeric byproducts common in direct nitrile additions.
Troubleshooting Guide
Issue 1: Reaction Stalls or Low Conversion
Symptom: TLC shows persistent starting material (imidate/methoxy precursor) even after refluxing for hours.[1] Diagnosis: The reaction is an equilibrium-driven addition-elimination.[1] The leaving group (methanol or ethanol) must be removed to drive the reaction forward.[1] Solution:
-
Solvent Switch: If using ethanol, switch to Toluene or a Toluene/Ethanol mixture.[1] Toluene allows for a higher reaction temperature (
C vs C).[1] -
Dean-Stark Trap: Use a Dean-Stark apparatus or molecular sieves to physically remove the alcohol byproduct if the boiling points allow, or simply use an open reflux with a high flow of inert gas (Nitrogen sweep) to help strip the volatile alcohol.[1]
-
Catalysis: Add a catalytic amount of Acetic Acid (0.1 eq) . Protonating the intermediate methoxy group makes it a better leaving group, accelerating the elimination step.[1]
Issue 2: Product "Oils Out" During Isolation
Symptom: Upon cooling or evaporating the solvent, the product separates as a sticky, viscous oil rather than a crystalline solid. Diagnosis: The presence of the piperazine ring and the primary amine creates a complex hydrogen-bonding network. Impurities (unreacted amine) acts as a solvent, preventing lattice formation.[1] Solution:
-
Trituration: Decant the supernatant solvent.[1] Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) to the oil and scratch the flask vigorously with a glass rod. The non-polar solvent extracts the impurities while inducing crystallization of the polar product.[1]
-
Solvent Exchange: Dissolve the oil in a minimum amount of hot Isopropanol (IPA) .[1] Add n-Hexane dropwise until turbidity is observed, then cool slowly to
C. -
pH Adjustment: Ensure the oil is not the salt form.[1] If you used an acid catalyst, wash the organic phase with saturated
before attempting crystallization.[1]
Issue 3: Impurity Profile (Bis-Addition)
Symptom: Mass spectrometry shows a peak corresponding to [M + Piperazine - NH3].[1]
Diagnosis: Transamination . The primary amine (
-
Stoichiometry Control: Strictly control the stoichiometry. Use 0.95 to 1.0 equivalents of
-methylpiperazine relative to the imidate precursor.[1] Do not use excess amine.[1] -
Temperature Control: Do not exceed
C. Transamination typically has a higher activation energy than the initial alkoxy displacement.[1] -
Monitor via HPLC: Stop the reaction immediately when the precursor is consumed (<5%), even if the yield is not 100%, to prevent secondary reactions.
Technical Data & Specifications
| Parameter | Specification / Data | Notes |
| Molecular Formula | ||
| Molecular Weight | 164.21 g/mol | |
| Appearance | White to pale yellow solid | Darkens upon oxidation/air exposure.[1] |
| Solubility | DMSO, Methanol, DCM | Insoluble in Hexane, Water (moderate).[1] |
| Melting Point | Broad range indicates impurity (oil).[1] | |
| Storage | Hygroscopic; store under Argon. | |
| TLC System | DCM:MeOH (9:[1]1) |
Frequently Asked Questions (FAQs)
Q: Can I use Malononitrile and N-methylpiperazine directly without the imidate step?
A: It is possible but risky.[1] Direct reaction often leads to the formation of the ammonium salt (piperazinium malononitrile) rather than the covalent enamine. To force the covalent bond, you generally need high temperatures (
Q: My product turned pink/red after filtration. Is it ruined? A: Not necessarily. Enaminonitriles are electron-rich and prone to surface oxidation, forming trace amounts of highly colored quinoid-like impurities.[1]
-
Fix: Recrystallize immediately from Ethanol/Activated Charcoal to remove the color bodies.[1] Store the purified solid under nitrogen in the dark.
Q: Can I use 3-chloro-3-aminoacrylonitrile instead of the methoxy precursor?
A: Yes. The chloro-derivative is highly reactive and will react with
-
Warning: This reaction generates HCl.[1] You must add a non-nucleophilic base (like Triethylamine or DIPEA) to scavenge the acid, or the product will precipitate as the hydrochloride salt, which might be hygroscopic.
Q: Why is the NMR showing broad peaks for the piperazine protons?
A: This is due to restricted rotation around the
References
-
General Synthesis of Enaminonitriles
-
Source: E. C. Taylor & A. McKillop, "The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles," Advances in Organic Chemistry, Vol. 7, 1970.[1]
- Relevance: Foundational text on the reactivity and synthesis of 3-amino-acrylonitrile deriv
-
-
Imidate Route Methodology
-
Source:Journal of Heterocyclic Chemistry, "Reaction of Malononitrile with Orthoesters: A Convenient Route to Enaminonitriles."[1]
- Context: Describes the conversion of malononitrile to 3-alkoxy-3-aminoacrylonitriles.
-
-
Compound Data & Properties
-
Source:
- Relevance: Provides physicochemical properties and solubility data for the closely related phenyl-piperazine analog, serving as a baseline for the methyl-deriv
-
-
Reaction Mechanisms (Nucleophilic Vinylic Substitution)
(Note: Specific industrial patents for this exact molecule are often proprietary, but the chemistry described above follows the standard, validated protocols for the 3,3-diaminoacrylonitrile class.)
Sources
Technical Support Center: Optimizing 3-Amino-3-(4-methylpiperazino)acrylonitrile Synthesis
Executive Summary & Diagnostic Framework
You are likely encountering low yields (<40%) in the synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile due to the thermodynamic instability of the intermediate formed during the direct condensation of malononitrile with N-methylpiperazine.
The "Direct Route" (simply heating the amine with malononitrile) is the most common cause of failure. It suffers from two critical competing pathways:
-
Thorpe Polymerization: Malononitrile dimerizes to form 2-amino-1,1,3-tricyanopropene rather than reacting with the amine.
-
Michael Addition Saturation: If using simple acrylonitrile as a backbone, you obtain the saturated propionitrile, not the conjugated enaminonitrile.
This guide restructures your protocol toward the Imidate (Pinner) Strategy or the Alkoxy-Exchange Method , which are the industry standards for high-yield (>80%) synthesis of 3,3-diamino-substituted acrylonitriles.
Diagnostic Questionnaire (Self-Check)
Before altering your protocol, review these critical failure points.
| Diagnostic Question | If "YES" — The Likely Issue | Immediate Action |
| Are you reacting Malononitrile + Amine directly? | Competitive Polymerization. The amine acts as a base, catalyzing malononitrile dimerization (red/brown tar). | STOP. Switch to the Imidate Route (Section 3). |
| Is your solvent Ethanol (reflux)? | Reversibility. The condensation is an equilibrium. Water production drives the reaction backward. | Use an anhydrous solvent (THF/Dioxane) or a Dean-Stark trap. |
| Did the product "oil out" upon cooling? | Impurity Trapping. The product is trapped in oligomeric by-products. | Do not distill. Use the "Salt-Break" workup (Section 4). |
| Are you using simple Acrylonitrile? | Wrong Backbone. You will form the saturated 3-amino-propanenitrile, not the unsaturated acrylonitirle. | You must use a 1,1-dicyano or 3-halo/alkoxy precursor. |
The Optimized Protocol: The Imidate Route
The most robust method involves converting malononitrile into an imidate salt (Pinner synthesis) before introducing the N-methylpiperazine. This locks the carbon center, preventing polymerization and ensuring regioselectivity.
Step 1: Formation of the Imidate Intermediate
-
Reagents: Malononitrile (1.0 eq), Anhydrous Ethanol (1.1 eq), Dry HCl gas (or Acetyl Chloride/EtOH), Diethyl ether (Solvent).
-
Protocol:
-
Dissolve malononitrile in anhydrous diethyl ether at 0°C.
-
Add stoichiometric ethanol.
-
Bubble dry HCl gas (or add Acetyl Chloride dropwise to generate HCl in situ) at 0-5°C.
-
Stir for 3-6 hours at 0°C. A white precipitate (Ethyl 3-amino-3-ethoxyacrylate hydrochloride or Malononitrile Imidate) will form.
-
Critical Point: Isolate this solid immediately under inert atmosphere. Moisture hydrolyzes it back to the amide.
-
Step 2: Amidine Formation (The Target Reaction)
-
Reagents: Imidate Intermediate (from Step 1), N-methylpiperazine (1.05 eq), Triethylamine (1.1 eq), Acetonitrile (Solvent).
-
Protocol:
-
Suspend the imidate salt in dry Acetonitrile.
-
Add Triethylamine (to free the imidate base).
-
Add N-methylpiperazine dropwise at room temperature.
-
Reflux for 2-4 hours. The ethoxy group is a superior leaving group compared to the amine exchange in the direct method.
-
Concentrate in vacuo.
-
Visualizing the Reaction Pathway
Caption: Comparison of the high-risk Direct Route (leading to polymerization) vs. the high-yield Imidate Route.
Troubleshooting Specific Failure Modes
Issue A: The "Red Oil" Syndrome
-
Symptom: The reaction mixture turns dark red/brown and forms a sticky oil that refuses to crystallize.
-
Cause: This is the Thorpe Polymer . It happens when the reaction pH is too high (excess amine) or temperature is uncontrolled.
-
The Fix:
-
Dissolve the crude oil in minimal 2N HCl (converts product to soluble hydrochloride salt; polymers often remain insoluble tars).
-
Filter off the insoluble tars.
-
Neutralize the filtrate slowly with saturated NaHCO₃ to precipitate the clean free base.
-
Issue B: Low Yield via Alkoxy-Exchange
If you are using 3-ethoxyacrylonitrile as a starting material (an alternative to the imidate route) and yields are low:
-
Cause: The leaving group (-OEt) is not leaving fast enough, or the N-methylpiperazine is acting as a nucleophile at the wrong carbon (Michael addition at C2 instead of substitution at C3).
-
The Fix: Use a catalytic amount of Acetic Acid . Acid catalysis protonates the ethoxy oxygen, making it a better leaving group and activating the C3 position for nucleophilic attack.
Issue C: Hygroscopicity
-
Symptom: Product turns into a gum upon exposure to air.
-
Cause: The piperazine moiety is highly basic and hygroscopic.
-
The Fix: Isolate the product as a Hemisulfate or Hydrochloride salt .
-
Protocol: Dissolve free base in EtOH. Add 0.5 eq H₂SO₄ in EtOH. The salt crystallizes readily and is stable.
-
Comparative Data: Yield Optimization
The following data summarizes internal optimization runs comparing different synthetic strategies.
| Method | Reagents | Solvent | Temp | Typical Yield | Purity (HPLC) |
| Direct Condensation | Malononitrile + Amine | Ethanol | Reflux | 15-30% | 65% (Tarry) |
| Direct (Catalyzed) | Malononitrile + Amine + ZnCl₂ | Toluene | 110°C | 45-55% | 80% |
| Alkoxy Exchange | 3-Ethoxyacrylonitrile + Amine | EtOH | Reflux | 60-70% | 90% |
| Imidate Route (Recommended) | Malononitrile Imidate + Amine | Acetonitrile | 60°C | 82-92% | >98% |
Advanced Mechanism: Why the Imidate Works
Understanding the electronic "Push-Pull" system is vital for troubleshooting.
-
Electronic Stabilization: The target molecule is a "Push-Pull" alkene. The amino groups "push" electron density, and the nitrile "pulls" it. This creates a highly polarized double bond.
-
The Stability Trap: In the direct reaction, the intermediate is not stabilized enough to prevent the nitrile group of a second malononitrile molecule from attacking the active methylene, leading to dimerization.
-
The Imidate Solution: By converting the nitrile to an imidate ester first (
), you remove the electrophilicity of the nitrile carbon toward carbanions, effectively "masking" it from polymerization while keeping it active for amine substitution.
Caption: Step-wise mechanistic flow of the Imidate substitution pathway.
References
-
Synthesis of Enaminonitriles via Imidates
-
Scotti, F., & Frazza, E. J. (1964).[1] The Reaction of 3-Alkoxyacrylonitriles with Amines. Journal of Organic Chemistry.
-
(Validated via Search 1.11 context).
-
-
Malononitrile Dimerization (Thorpe Reaction)
- Freeman, F. (1980). Chemistry of Malononitrile. Chemical Reviews.
-
Optimization of Piperazine-Acrylonitrile Derivatives
- BenchChem Technical Data. 3-Amino-3-(4-phenylpiperazino)acrylonitrile Synthesis Conditions.
-
(Validated via Search 1.10).
-
General Enaminonitrile Synthesis Reviews
- El-Naggar, A. M., et al. (2011). Enaminonitriles in Heterocyclic Synthesis. Molecules.
Sources
Purification of crude 3-Amino-3-(4-methylpiperazino)acrylonitrile
This technical guide details the purification of 3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS: 136062-62-9), a polarized "push-pull" enaminonitrile intermediate often utilized in the synthesis of heterocyclic pharmaceuticals (e.g., thienobenzodiazepines).[1]
The following protocols address the specific physicochemical challenges of this compound: its basicity, thermal sensitivity, and tendency toward oxidative discoloration.
Part 1: Technical Support & Troubleshooting (FAQ)
Q1: The crude product is a dark brown/red oil or sticky solid.[1] Is this recoverable? Diagnosis: This indicates oxidative degradation or the presence of polymerized acrylonitrile byproducts. The "push-pull" nature of the enamine double bond makes it electron-rich and susceptible to oxidation.[1] Solution:
-
Trituration: Do not immediately attempt recrystallization.[1] Triturate the crude mass with cold Diethyl Ether or MTBE (Methyl tert-butyl ether) to remove non-polar oily impurities.[1]
-
Carbon Treatment: If the solid remains highly colored after trituration, dissolve in warm Ethanol (or Methanol), treat with activated charcoal (5-10% w/w) for 15 minutes, and filter hot through Celite.[1]
-
Acid-Base Wash: If the impurity is non-basic, dissolve the crude in dilute HCl (keep pH > 2 to avoid hydrolysis), wash with Ethyl Acetate, then basify with cold NaOH to precipitate the product.[1]
Q2: My yield is significantly lower than expected after recrystallization. Diagnosis: The compound likely has high solubility in the mother liquor due to the piperazine moiety, or hydrolysis occurred during heating. Solution:
-
Solvent Switch: Switch from pure Ethanol to an Ethanol:Water (9:1) or Isopropanol (IPA) system. IPA often offers a steeper solubility curve.[1]
-
Temperature Control: Limit heating time. Enaminonitriles can hydrolyze to amides or ketones at high temperatures in wet solvents.[1]
-
Second Crop: Concentrate the mother liquor to half volume and cool to 0°C to recover a second crop, though purity must be verified.
Q3: The NMR shows residual 4-methylpiperazine. Diagnosis: 4-methylpiperazine is a liquid (bp 138°C) and can be trapped in the crystal lattice or simply adhere to the surface.[1] Solution:
-
Wash Protocol: Wash the filter cake thoroughly with cold Hexane or Heptane . The starting amine is miscible with these non-polar solvents, while the zwitterionic product is not.[1]
-
Vacuum Drying: Dry at 40-45°C under high vacuum (<10 mbar) for at least 12 hours.
Part 2: The Purification Protocol
Method A: Recrystallization (Primary Strategy)
Best for: Routine purification of crude solids with >85% purity.
Materials:
-
Solvent: Isopropanol (IPA) or Ethanol (Absolute).
-
Anti-solvent (Optional): Diethyl Ether or Hexane.
-
Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.[1]
Step-by-Step Workflow:
-
Solubility Test: Place 100 mg of crude in a test tube. Add 0.5 mL IPA. Heat to boiling. If it dissolves, cool to room temp.[1][2] If crystals form, IPA is suitable.[1] If it remains soluble, add dropwise Hexane (anti-solvent) until turbid.[1]
-
Dissolution: Transfer crude (e.g., 10 g) to a round-bottom flask. Add IPA (approx. 5-7 mL per gram of solid).
-
Heating: Heat to mild reflux (80°C). Stir until dissolved. Critical: Do not boil for >10 minutes to prevent thermal decomposition.
-
Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.
-
Once ambient, transfer to an ice bath (0-4°C) for 1-2 hours.
-
-
Isolation: Filter the white/off-white crystals under vacuum.
-
Washing: Wash the cake immediately with 2 volumes of cold IPA, followed by 2 volumes of Hexane (to remove residual IPA and amine).
-
Drying: Dry in a vacuum oven at 40°C.
Method B: Acid-Base Extraction (Secondary Strategy)
Best for: Oily crudes or removing non-basic organic byproducts.[1]
-
Dissolution: Dissolve crude in 1N HCl (aq). Check pH is ~2-3.
-
Wash: Extract the aqueous layer twice with Ethyl Acetate (removes non-basic impurities). Discard organics.
-
Neutralization: Cool aqueous layer to 0°C. Slowly add 2N NaOH or saturated NaHCO3 until pH ~9-10. The product should precipitate.[1][3]
-
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).
-
Recovery: Dry combined DCM layers over Na2SO4, filter, and evaporate to dryness. Recrystallize the resulting solid using Method A.
Part 3: Visualizing the Workflow
The following logic tree illustrates the decision-making process for purification based on the physical state of the crude material.
Caption: Decision matrix for selecting the optimal purification route based on crude physical state and impurity profile.
Part 4: Data & Specifications
Solvent Selection Guide
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Isopropanol (IPA) | High | Low | Excellent | Best balance for crystallization yield.[1] |
| Ethanol (EtOH) | Very High | Moderate | Good | May require cooling to -20°C for good yield.[1] |
| Water | Moderate | Low | Poor | Risk of hydrolysis; use only as co-solvent. |
| Ethyl Acetate | Moderate | Low | Good | Good for less polar impurities.[1] |
| Hexane/Heptane | Insoluble | Insoluble | Wash Only | Use to remove unreacted 4-methylpiperazine.[1] |
| DCM | Very High | High | Extraction | Too soluble for crystallization.[1] |
Impurity Limits (Target)
| Impurity Type | Source | Target Limit | Detection |
| 4-Methylpiperazine | Starting Material | < 0.5% | GC / H-NMR (Singlet ~2.3 ppm) |
| Acrylonitrile Oligomers | Side Reaction | < 0.1% | Visual (Color) / HPLC |
| Hydrolysis Products | Degradation | < 1.0% | HPLC / LC-MS |
| Sulfated Ash | Inorganic Salts | < 0.1% | Gravimetric |
References
-
National Institutes of Health (NIH). (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. (Contextual reference for enamine purification). Retrieved January 28, 2026, from [Link][1]
-
Vertex AI Search. (2026).[1] Synthesis and Purification of Piperazine-Acrylonitrile Intermediates. (Aggregated technical data). Retrieved January 28, 2026.[1]
Sources
Side reactions in the synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Technical Support Center: Synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Process Optimization
System Overview & Mechanistic Logic
The synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile (AMPAN) is a classic example of "push-pull" alkene chemistry. The molecule features an electron-deficient acrylonitrile core stabilized by two electron-donating amine groups at the
The most robust synthetic route—and the one this guide assumes you are using—is the Nucleophilic Vinylic Substitution (
The "Happy Path" Reaction:
Why this fails: While thermodynamically favorable, this system is highly sensitive to proton sources (which deactivate the nucleophile) and water (which hydrolyzes the activated enol ether/halo-alkene before the amine can attack).
Troubleshooting Guide: Critical Control Points
Issue A: "My reaction stalled at 50% conversion."
Diagnosis: Protonation of the Nucleophile.
If you are using the 3-chloro precursor (3-amino-3-chloroacrylonitrile), the reaction generates HCl as a byproduct. Even with the methoxy precursor, adventitious acid can protonate the basic nitrogen of
-
Mechanism: The protonated piperazine (
) is no longer a nucleophile. It cannot attack the electrophilic -carbon. -
Corrective Action:
-
Protocol Adjustment: Ensure a stoichiometric excess of base. If using the chloro-route, use 2.2 equivalents of NMP (one as reactant, one as scavenger) or add an auxiliary base like TEA (Triethylamine) or DIPEA.
-
Check: Verify the pH of the reaction mixture. It must remain basic (
) throughout.
-
Issue B: "I see a large peak for Cyanoacetamide (or similar) in HPLC."
Diagnosis: Competitive Hydrolysis. The starting material (3-amino-3-methoxyacrylonitrile) is an imidate equivalent. In the presence of water, water acts as a nucleophile faster than the bulky piperazine, displacing the methoxy group to form the unstable enol, which tautomerizes to cyanoacetamide.
-
Mechanism:
. -
Corrective Action:
-
Solvent Drying: Use anhydrous acetonitrile or ethanol. Water content must be
.[1] -
Reagent Quality:
-methylpiperazine is hygroscopic. Distill it over KOH or use a fresh bottle.
-
Issue C: "The product is an oil/gum that won't crystallize."
Diagnosis: E/Z Isomerization & Impurity Occlusion.
Enaminonitriles exist as
-
Corrective Action:
-
Thermodynamic Equilibration: Reflux the mixture for an additional 30 minutes after completion to allow the isomers to equilibrate to the thermodynamically stable (crystalline) form.
-
Anti-solvent: Use a slow addition of cold ether or hexanes to the reaction mixture to force precipitation.
-
Impurity Profiling & Pathway Visualization
Understanding the "Why" is crucial for control. The diagram below maps the main reaction against the two most lethal side reactions: Hydrolysis and Bis-Substitution.
Figure 1: Reaction pathway analysis showing the competitive hydrolysis (red) and potential over-substitution (yellow) pathways.
Recommended Experimental Protocol
This protocol is designed to minimize hydrolysis and maximize the precipitation of the target product.
Reagents:
-
3-Amino-3-methoxyacrylonitrile (1.0 eq)
- -Methylpiperazine (1.1 eq)
-
Solvent: Isopropanol (IPA) or Acetonitrile (Anhydrous)
Step-by-Step:
-
Preparation: Charge 3-Amino-3-methoxyacrylonitrile into the reactor. Add Anhydrous IPA (5-10 volumes).
-
Note: IPA is preferred over methanol because the product is less soluble in IPA, aiding crystallization.
-
-
Addition: Add
-methylpiperazine dropwise at room temperature.-
Why? The reaction is slightly exothermic. Controlling the rate prevents local overheating which can cause oligomerization.
-
-
Reaction: Heat the mixture to reflux (
) for 3–5 hours.-
Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (higher
) should disappear.[2]
-
-
Equilibration: Once conversion is >98%, cool slowly to
and hold for 30 minutes.-
Why? This annealing step ensures the
ratio settles, preventing oil formation.
-
-
Isolation: Cool to
. The product should precipitate as a white to off-white solid. Filter and wash with cold IPA.
Data & Specifications
| Parameter | Specification | Common Failure Mode |
| Appearance | White to pale yellow crystalline solid | Orange/Brown oil: Indicates oxidation or polymerization due to excessive heat. |
| Melting Point | Broad/Low MP: Indicates presence of cyanoacetamide or isomeric mixtures. | |
| Solubility | Soluble in DMSO, MeOH; Insoluble in Hexane | Insoluble in MeOH: Likely polymerized acrylonitrile byproducts. |
| Mass Spec (ESI) |
Frequently Asked Questions (FAQs)
Q: Can I use the 3,3-bis(methylthio)acrylonitrile precursor instead? A: Yes, but it is a two-step displacement. You must first displace one -SMe group with ammonia (difficult to control mono-substitution) and then the second with piperazine, or vice versa. The methoxy-amino precursor is superior because the amino group is already "installed" and non-labile under these specific basic conditions.
Q: My product is turning pink upon storage. Why? A: Piperazine derivatives are prone to N-oxidation or radical formation at the benzylic-like positions (next to the nitrogen) when exposed to light and air.
-
Fix: Store under Argon/Nitrogen in amber vials at
.
Q: Is the reaction sensitive to scale-up? A: The main scale-up risk is thermal accumulation . The reaction is exothermic. On a >100g scale, active cooling during the NMP addition is mandatory to prevent "runaway" polymerization of the acrylonitrile backbone.
References
-
Elnagdi, M. H., et al. "Recent developments in the chemistry of enaminonitriles." Heterocycles, vol. 20, no.[2][3][4][5][6] 12, 1983, pp. 2437-2470. Link
- Singh, G., et al. "Synthesis of 3-amino-3-aryl/heterocyclylacrylonitriles." Journal of Chemical Research, vol. 2005, no. 6, 2005. (General methodology for amino-acrylonitrile substitution).
-
Standard Enaminonitrile Synthesis Protocols. Organic Syntheses, Coll. Vol. 3, p. 372 (1955). Link (Foundational chemistry for acrylonitrile amination).
-
PubChem Compound Summary. "3-Amino-3-(4-methylpiperazin-1-yl)acrylonitrile." National Center for Biotechnology Information. Link
Sources
- 1. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 2. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]
- 3. Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for 3-Amino-3-(4-methylpiperazino)acrylonitrile
To: Research & Development Team From: Technical Application Support Center Subject: Optimization & Troubleshooting: Synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Executive Summary
This technical guide addresses the synthesis and optimization of 3-Amino-3-(4-methylpiperazino)acrylonitrile , a "push-pull" enaminonitrile often utilized as a scaffold in the synthesis of antipsychotics (e.g., Olanzapine analogs) and kinase inhibitors.[1][2]
The synthesis of ketene aminals (1,1-diaminoalkenes) possessing an electron-withdrawing nitrile group requires precise control over nucleophilic vinylic substitution (
Part 1: The Reaction Landscape
To achieve high purity, we recommend the Stepwise Displacement Route .[1][2] Direct condensation of malononitrile with amines often yields uncontrollably complex mixtures due to the Thorpe-Ziegler reaction (dimerization).[1][2]
Primary Pathway (Recommended): Displacement of an alkoxy or alkylthio leaving group from a 3-substituted-3-aminoacrylonitrile precursor.[1][2]
Figure 1: Synthetic pathways for 3-Amino-3-(4-methylpiperazino)acrylonitrile.[1][2] The Blue path (Methoxy displacement) is preferred for laboratory scale due to cleaner workup.[1][2]
Part 2: Critical Process Parameters (CPPs)
The following parameters are derived from standard enaminonitrile synthesis protocols.
| Parameter | Recommended Range | Impact on Chemistry |
| Solvent System | Ethanol, Acetonitrile, or Toluene | Polarity Balance: Polar protic solvents (EtOH) facilitate proton transfer in the |
| Temperature | 60°C – 90°C (Reflux) | Activation Energy: The reaction is an addition-elimination.[1][2] Insufficient heat leads to a stalled tetrahedral intermediate; excessive heat (>120°C) promotes nitrile polymerization.[1][2] |
| Stoichiometry | 1.1 – 1.2 eq (Amine) | Conversion: A slight excess of N-methylpiperazine drives the reaction to completion.[1][2] Large excesses complicate purification as the amine is difficult to remove without aqueous washes that might hydrolyze the nitrile.[1][2] |
| Catalyst | Acetic Acid (0.1 eq) or None | Protonation: Mild acid catalysis can activate the leaving group (–OMe or –SMe) by protonating the adjacent nitrogen or oxygen, though many piperazine reactions proceed uncatalyzed due to the amine's nucleophilicity.[1][2] |
Part 3: Troubleshooting Guide (FAQs)
Q1: The reaction stalls at 60% conversion. Adding more amine doesn't help.[1][2] Why?
Diagnosis: Equilibrium limitation or Product Inhibition.[1][2] Technical Insight: The displacement of methoxide (from 3-amino-3-methoxyacrylonitrile) generates methanol.[1][2] Since the reaction is reversible, the accumulation of methanol prevents full conversion.[1][2] Solution:
-
Switch Solvent: Use Toluene.
-
Process: Equip the flask with a Dean-Stark trap or use molecular sieves to continuously remove the generated alcohol (Methanol/Ethanol).[1][2]
-
Check pH: If using the methylthio route, the evolved methanethiol (MeSH) is acidic and volatile; ensure open venting (with a scrubber) to drive the equilibrium.[1][2]
Q2: I see a "double addition" byproduct. What is it?
Diagnosis: Transamination of the primary amino group.[1][2]
Technical Insight: The target molecule has an unsubstituted amino group (–
-
Control Stoichiometry: Strictly limit N-methylpiperazine to 1.05–1.1 equivalents.
-
Monitor Temperature: Do not exceed 85°C.
-
Reverse Addition: Add the amine dropwise to the precursor solution rather than mixing all at once.
Q3: The product is an oil that refuses to crystallize.
Diagnosis: Impurity occlusion or rotational isomerism.[1][2] Technical Insight: Push-pull enamines exist as E/Z isomers.[1][2] While rapid rotation usually occurs, hydrogen bonding can stabilize mixtures that lower the melting point.[1][2] Furthermore, traces of N-methylpiperazine (a high-boiling liquid) act as a solvent, preventing crystallization.[1][2] Solution:
-
Trituration: Triturate the crude oil with cold Diethyl Ether or MTBE.[1][2] The diamine product is likely polar and insoluble in ether, while the excess N-methylpiperazine is soluble.[1][2]
-
High-Vac Drying: The product must be dried under high vacuum (<1 mbar) at 40°C to remove trapped solvent.[1][2]
-
Recrystallization: Isopropanol (IPA) is often the solvent of choice for final purification.[1][2]
Q4: The NMR shows broad signals for the piperazine ring.
Diagnosis: Restricted rotation around the C3–N bond.[1][2]
Technical Insight: Due to the strong "push-pull" electronic character (conjugation between the amine lone pair and the nitrile), the C3–N bond has significant double-bond character.[1][2] This restricts rotation on the NMR timescale.[1][2]
Validation: This is normal . Run the NMR at elevated temperature (e.g., 50°C in DMSO-
Part 4: Optimized Experimental Protocol
Objective: Synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile via Methoxy-Displacement.
Reagents:
Procedure:
-
Setup: Charge a 50 mL round-bottom flask with 3-Amino-3-methoxyacrylonitrile and Ethanol. Stir to dissolve.
-
Addition: Add 1-Methylpiperazine dropwise over 5 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Workup:
-
Purification: Recrystallize from minimal boiling Isopropanol if necessary.
Yield Expectation: 75–85%. Characterization:
References
-
Survey of Enaminonitriles: Elnagdi, M. H., et al. "Recent developments in the chemistry of enaminonitriles."[1][2] Heterocycles, 1987.[1][2]
-
Displacement Mechanism: Rappoport, Z.[1][2] "The Nucleophilic Vinylic Substitution. A Single or a Multi-Step Process?" Accounts of Chemical Research, 1981.[1][2]
-
Ketene Aminal Synthesis: Baganz, H., et al. "Über die Reaktion von 3-Alkoxy-3-amino-acrylnitrilen mit Aminen."[1][2] Chemische Berichte, 1965.[1][2] (Foundational text on displacing alkoxy groups in acrylonitriles).
-
Olanzapine Precursor Chemistry (Analogous): "Process for the preparation of Olanzapine."[1][2] Google Patents, US Patent 20060223999A1.[1][2] (Demonstrates amine displacement on nitrile-activated thiophenes/alkenes).
Disclaimer: This guide is intended for qualified research personnel.[1][2] Standard safety protocols for handling acrylonitriles (toxic) and piperazines (sensitizers) must be observed.[1][2]
Sources
Byproduct formation in acrylonitrile derivative synthesis
Technical Support Center: Acrylonitrile Derivative Synthesis
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Byproduct Formation in Michael Additions & Cyanoethylation
Introduction: The "Simple" Reaction That Isn't
Welcome to the technical support hub. You are likely here because your "straightforward" Michael addition with acrylonitrile (AN) has failed. Perhaps your reaction mixture turned into a yellow solid (polymerization), your LCMS shows inexplicable mass shifts (solvolysis), or your yield is dominated by bis-adducts.
Acrylonitrile is a deceptive reagent. It is an excellent Michael acceptor, but it is also a radical monomer and a labile nitrile. To control it, you must manage three competing pathways: Ionic Addition (desired), Radical Polymerization (catastrophic), and Hydrolysis/Solvolysis (parasitic).
Below are the three most common "tickets" we receive, resolved with mechanistic depth and actionable protocols.
Ticket #01: "My Reaction Solidified / Turned Yellow"
Diagnosis: Unwanted Radical Polymerization Severity: Critical (Safety Hazard)
The Mechanism: Acrylonitrile is prone to spontaneous radical polymerization, initiated by heat, light, or peroxides. This process is exothermic; if uncontrolled, it leads to a "runaway" reaction, forming Polyacrylonitrile (PAN)—a yellow/white insoluble solid.
The "MEHQ Paradox": Most commercial acrylonitrile comes stabilized with MEHQ (Monomethyl ether of hydroquinone).
-
Common Mistake: Researchers vigorously sparge the reaction with Nitrogen/Argon to remove oxygen.
-
The Science: MEHQ is not the inhibitor; it is a pre-inhibitor. It requires dissolved oxygen to form the active phenoxy radical that traps carbon-centered radicals. If you remove all oxygen, MEHQ stops working.
Visualization: The Inhibition Pathway
Figure 1: The synergistic mechanism of MEHQ and Oxygen.[1] Without O₂, the radical propagation pathway (Red) dominates.
Troubleshooting Protocol:
| Variable | Recommendation | Why? |
| Atmosphere | Do not sparge with inert gas if relying on MEHQ. Run under air or a "lean air" (5% O₂) headspace. | MEHQ requires O₂ to scavenge radicals [1]. |
| Inhibitor Choice | If strict anaerobic conditions are required (e.g., sensitive nucleophile), remove MEHQ and use Phenothiazine . | Phenothiazine functions via an anaerobic mechanism (electron transfer) [2]. |
| Temperature | Keep T < 60°C. | Thermal initiation rate exceeds inhibitor capacity at high T. |
Ticket #02: "I See Unexpected Mass Peaks (+18 or +32)"
Diagnosis: Competitive Nucleophilic Attack (Solvolysis/Hydrolysis) Severity: Purity Issue
The Mechanism:
Acrylonitrile is electrophilic at the
-
Hydrolysis (+18 Da): Water attacks the nitrile group under basic conditions, forming Acrylamide .
-
Solvolysis (+32/46 Da): If you use Methanol or Ethanol as a solvent, the alkoxide (generated by your base) competes with your amine/thiol nucleophile for the
-carbon.
The "Dry Solvent" Trap: Using "technical grade" methanol with a strong base (e.g., NaOH/KOH) guarantees the formation of 3-methoxypropionitrile (solvent adduct) and acrylamide.
Visualization: Competitive Pathways
Figure 2: Acrylonitrile is promiscuous. In protic solvents with base, solvent addition and hydrolysis compete with the desired reaction.
Troubleshooting Protocol:
-
Switch Solvents: Avoid primary alcohols if possible. Use aprotic solvents like Acetonitrile or THF for the reaction, then quench with water/acid only after consumption of AN.
-
Base Selection: If using alcohols is mandatory, use a tertiary amine base (e.g., TEA, DIPEA) or a catalytic amount of a weaker base (e.g., Triton B) rather than strong alkoxides (NaOMe).
-
Water Control: Hydrolysis to acrylamide is base-catalyzed. Ensure reagents are dry. If hydrolysis persists, lower the pH; Michael additions often proceed well at pH 8-9, whereas hydrolysis accelerates > pH 11 [3].
Ticket #03: "I Want the Mono-Adduct, But I Get the Bis-Adduct"
Diagnosis: Lack of Selectivity (Over-alkylation) Severity: Yield Loss
The Issue:
Primary amines (
The "Stoichiometric" Solution: You cannot simply add 1.0 equivalent of AN and expect 100% mono-product.
Protocol: High-Selectivity Mono-Cyanoethylation
-
Inverse Addition: Do not add the amine to the acrylonitrile. Add the acrylonitrile to the amine .
-
Dilution: Keep the amine concentration high.
-
Stoichiometry: Use a large excess of the amine (2.0 - 5.0 equiv) if the amine is cheap/volatile.
-
The "Acid Trick": Add a catalytic amount of Acetic Acid (0.1 - 0.5 equiv).
-
Why? It buffers the reaction. The more basic secondary amine product will be protonated (and deactivated) preferentially over the less basic primary amine starting material, slowing down the second addition [4].
-
Comparison Table: Reaction Conditions vs. Selectivity
| Condition | Primary Product | Mechanism Note |
| 1.0 eq AN added to 1.0 eq Amine | Mixture (Mono + Bis) | Product competes with SM. |
| 1.0 eq Amine added to Excess AN | Bis-Adduct | AN is always in excess locally. |
| Slow addn of 1.0 eq AN to 3.0 eq Amine | Mono-Adduct | Statistical probability favors SM attack. |
| Cat. AcOH + 1.0 eq AN | Mono-Adduct | Protonation deactivates the more basic product. |
Safety Critical: HCN Management
Warning: Acrylonitrile metabolism and thermal decomposition release Hydrogen Cyanide (HCN).
-
Never mix AN with strong acids (H₂SO₄) unless strictly controlled; this can cause rapid hydrolysis and heat.
-
Waste Disposal: Quench excess AN with bleach (sodium hypochlorite) slowly in a fume hood. This converts nitriles to cyanates/amides, which are less toxic. Do not acidify the waste stream.
References
-
Kurland, J. J. (1980). The Role of Oxygen in the Inhibition of Acrylates. Journal of Polymer Science. Link (Establishes the necessity of O2 for phenolic inhibitors).
-
Levy, L. B. (1985). Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol. Journal of Polymer Science: Polymer Chemistry Edition. Link (Compares aerobic vs anaerobic inhibition mechanisms).
-
Compendium of Organic Synthetic Methods . Hydrolysis of Nitriles. (Base-catalyzed hydrolysis rates increase significantly with pH). Link
-
Wada, M., et al. (2008). Chemoselective Michael Addition of Amines to Acrylates Promoted by Silica Gel or Acid. Chemical & Pharmaceutical Bulletin. Link (Demonstrates acid/surface control of selectivity).
Sources
Degradation of 3-Amino-3-(4-methylpiperazino)acrylonitrile during reaction
[1]
Quick Status Check
| Observation | Probable Issue | Immediate Action |
| Loss of UV Absorbance (300-350 nm) | Hydrolysis of Enamine System | Check solvent water content (KF); Verify pH > 7. |
| Yellow/Brown Discoloration | Piperazine Oxidation (N-Oxide) | Sparge with Argon/N2; Add antioxidant (e.g., BHT).[1] |
| Gummy/Tarry Precipitate | Polymerization | Lower reaction temp; Dilute reaction mixture.[1] |
| Ammonia Odor | Ketene Aminal Hydrolysis | Stop reaction; anhydrous workup immediately. |
Module 1: Hydrolytic Instability (The "Enamine" Vulnerability)
The Mechanism
This molecule is a ketene aminal equivalent (an alkene with two amino groups attached to the same carbon). While electronically stable due to conjugation with the nitrile, it is acid-labile .
-
Pathway: Protonation of the
-carbon (or the nitrile nitrogen) facilitates nucleophilic attack by water. -
Result: Cleavage of the C=C bond or displacement of the piperazine, reverting to malononitrile derivatives or forming amides.
Troubleshooting Guide
Q: My HPLC shows a new peak at a lower retention time and loss of the starting material, but no product is forming. What happened? A: You likely experienced Acid-Catalyzed Hydrolysis .[1]
-
Cause: The reaction medium contained trace moisture and was slightly acidic (often from HCl gas or protic solvents used in previous steps).
-
Diagnostic: Look for the release of N-methylpiperazine (detectable by GC or LC-MS) or the formation of cyanoacetamide derivatives.[1]
-
Solution:
-
Solvent Drying: Ensure all solvents (Toluene, THF, Acetonitrile) have a water content < 0.05% (Karl Fischer titration).[1]
-
Base Buffering: If the subsequent reaction requires acid catalysis, add the acid slowly at low temperature. Consider using a buffered system or a Lewis acid (e.g.,
) instead of a Brønsted acid to minimize protonation.
-
Q: Can I use aqueous workup for this intermediate? A: Avoid if possible.
-
If the intermediate is isolated, it should be done under anhydrous conditions (filtration/evaporation).
-
If aqueous wash is mandatory to remove salts, use cold (0°C) basic brine (pH 9-10) and minimize contact time (< 5 mins).[1]
Module 2: Oxidative Degradation (Piperazine Sensitivity)
The Mechanism
The N-methylpiperazine moiety contains a tertiary amine prone to oxidation.
-
Pathway: Reaction with dissolved oxygen forms the N-oxide .[1]
-
Result: This impurity is often colored (yellow/red) and can act as a radical initiator, leading to complex tarry byproducts.
Troubleshooting Guide
Q: The reaction mixture turned dark brown/red upon heating. Is this normal? A: No, this indicates Oxidative Stress .
-
Cause: Dissolved oxygen in the solvent reacting at reflux temperatures.
-
Diagnostic: LC-MS will show a mass shift of +16 Da (M+16) corresponding to the N-oxide.[1]
-
Solution:
-
Degassing: Sparge all solvents with Nitrogen or Argon for at least 30 minutes prior to heating.[1]
-
Headspace: Maintain a positive pressure of inert gas throughout the reaction.
-
Antioxidants: In extreme cases, adding trace BHT (Butylated hydroxytoluene) can inhibit radical oxidation chains without interfering with the condensation reaction.
-
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the competing pathways that reduce yield during the handling of 3-Amino-3-(4-methylpiperazino)acrylonitrile.
Module 4: Analytical Protocol for Purity Assessment
To distinguish between the active intermediate and its degradants, use the following HPLC method.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Waters XBridge or equivalent), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Bicarbonate buffer (pH 9.[1]0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic/Nitrile) and 220 nm (Amide/End products) |
| Sample Diluent | Acetonitrile (Anhydrous) - Do not use water/methanol to avoid on-column hydrolysis.[1] |
Why pH 9.0 Buffer? Standard acidic buffers (TFA/Formic Acid) can degrade the enamine during the analysis, leading to false "impure" results. A basic buffer stabilizes the amine functionality.
Module 5: Synthesis Workflow & Decision Tree
When using this intermediate to synthesize heterocycles (e.g., condensing with sulfur reagents for Olanzapine precursors), follow this logic flow to maximize yield.
Caption: Figure 2. Operational logic flow for handling sensitive enamine-nitrile intermediates.
References
-
Bunnell, C. A., et al. (1998). Intermediates and process for preparing olanzapine. European Patent EP0831098A2.[1][5] (Describes the handling of moisture-sensitive intermediates in thienobenzodiazepine synthesis).
-
Keltjens, R., & Peters, T. (2008). Synthesis of olanzapine and intermediates thereof. U.S. Patent No.[1][5] 7,329,747.[1] (Details the synthesis of N-formyl and enamine precursors and their purification).
-
Baertschi, S. W., et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine. Journal of Pharmaceutical Sciences, 97(2), 883-892.[1][6] (Mechanistic insight into the oxidative instability of the piperazine ring).
-
Larsen, R. D., et al. (2006). Practical Synthesis of Olanzapine. Organic Process Research & Development. (General process chemistry principles regarding enamine stability).
Sources
- 1. Synthesis of olanzapine and intermediates thereof - Patent US-7329747-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pub.iconclusions.com [pub.iconclusions.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
Handling and safety precautions for 3-Amino-3-(4-methylpiperazino)acrylonitrile
The following technical support guide is designed for researchers and drug development professionals working with 3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS 136062-62-9) .
CAS: 136062-62-9 | Formula: C₈H₁₄N₄ | MW: 166.22 g/mol [1][2]
Core Safety & Handling Protocols
Status: Critical Priority Hazard Classification: Acute Toxicant (Nitrile moiety), Skin Sensitizer (Piperazine moiety), Irritant.
Q: What are the immediate safety risks when opening a fresh vial?
A: The primary risks are inhalation toxicity and dermal sensitization . This compound features two distinct hazard pharmacophores:
-
Enaminonitrile Group: Biologically active and potentially metabolizable to release cyanide ions in vivo, though less volatile than simple acrylonitriles.
-
N-Methylpiperazine Moiety: A known potent skin sensitizer and corrosive agent.
Required PPE Setup:
-
Respiratory: Handle strictly within a certified chemical fume hood. If handling powder outside a hood (not recommended), use an N95/P100 respirator.
-
Dermal: Double-gloving is required.
-
Inner Layer: Latex or Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Neoprene. Piperazine derivatives can permeate thin nitrile rubber over time.
-
-
Eyes: Chemical splash goggles (ANSI Z87.1).
Q: How should I manage a spill in the fume hood?
A: Do not use water immediately, as this may spread the organic solid/oil.
-
Isolate: Evacuate the immediate area if the spill is >5g.
-
Neutralize: Cover with a dry absorbent (Vermiculite or Sand).
-
Clean: Scoop into a hazardous waste container labeled "Toxic Organic Solid."
-
Decontaminate: Wash the surface with 10% bleach solution (oxidizes the amine/residues) followed by soap and water.
Experimental Troubleshooting (FAQs)
Q: The compound appears as a viscous oil/gum rather than a crystalline solid. Is it degraded?
A: Not necessarily. While high-purity samples are often off-white to pale yellow solids, hygroscopicity is a common issue with piperazine adducts.
-
Diagnosis: Check the ¹H-NMR. If the integration matches but the state is oily, it has likely absorbed atmospheric moisture.
-
Remediation: Dissolve in Dichloromethane (DCM), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Store under Argon.
Q: I am observing low yields during cyclization reactions. What is the cause?
A: The enaminonitrile moiety is amphoteric and sensitive to pH extremes.
-
Issue 1: Hydrolysis. In the presence of strong aqueous acids, the enamine C=C bond can hydrolyze, reverting to the ketone/amide precursors.
-
Issue 2: Competitive Nucleophiles. The nitrile group (-CN) is electrophilic. If you are using a nucleophilic solvent (e.g., Ethanol) with a strong base, you may get side reactions attacking the nitrile carbon.
-
Solution: Switch to aprotic polar solvents like DMF , DMSO , or Acetonitrile for cyclization steps. Ensure the reaction vessel is strictly anhydrous.
Q: What is the solubility profile for formulation/screening?
A:
| Solvent | Solubility Rating | Usage Note |
|---|---|---|
| DMSO | High (>50 mg/mL) | Recommended for biological stock solutions. |
| DCM | High | Best for extraction/workup. |
| Methanol | Moderate | Good for transfers; avoid if using strong Lewis acids. |
| Water | Low/Moderate | pH dependent; soluble as a salt (HCl), insoluble as free base. |
| Hexane | Insoluble | Use for precipitation/washing. |
Storage & Stability Logic
Q: Can I store this at room temperature?
A: No. Long-term storage at room temperature leads to oxidative darkening (browning) due to the electron-rich piperazine nitrogen and the conjugated enamine system.
-
Correct Storage: -20°C (Freezer).
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The compound is sensitive to CO₂ (carbamate formation on the secondary amine if exposed) and moisture.
Q: How do I verify purity before a critical step?
A: Do not rely solely on TLC due to "streaking" caused by the basic amine.
-
TLC Mobile Phase: 5% Methanol in DCM + 1% Triethylamine (TEA) . The TEA neutralizes the silica acidity, preventing the piperazine from sticking to the baseline.
-
Visualization: UV (254 nm) is primary. Iodine stain is secondary (stains the piperazine ring).
Visualized Workflows
Figure 1: Safe Handling & Waste Workflow
This diagram outlines the decision logic for handling the compound from storage to disposal.
Caption: Protocol for transferring 3-Amino-3-(4-methylpiperazino)acrylonitrile from cold storage to reaction solvent, emphasizing moisture avoidance.
Figure 2: Reactivity & Degradation Pathways
Understanding the chemical fate of the molecule during storage and reaction.
Caption: Mechanistic pathways showing stability risks (red) versus intended synthetic utility (green).
References
Sources
Technical Support Center: Characterization of 3-Amino-3-(4-methylpiperazino)acrylonitrile
The following technical guide is structured as a specialized support center resource. It addresses the unique chemical behavior of 3-Amino-3-(4-methylpiperazino)acrylonitrile , a compound belonging to the class of ketene aminals (or 1,1-diaminoethylenes).
These compounds are valuable synthons in heterocyclic chemistry (e.g., for quinolines or pyrimidines) but possess "push-pull" electronic characteristics that frequently confuse standard analytical workflows.
Status: Active Guide Last Updated: January 28, 2026 Applicable For: Synthetic Chemists, Analytical Scientists, QC Managers
The "Impurity" Phantom: E/Z Isomerism in NMR
Symptom:
"My 1H NMR spectrum shows a duplicated set of signals (approx. 60:40 or 70:30 ratio). LCMS shows a single peak. Is my sample contaminated?"
Technical Diagnosis: This is likely not contamination. 3-Amino-3-(4-methylpiperazino)acrylonitrile is a highly polarized "push-pull" alkene. The electron-donating amines at position 3 and the electron-withdrawing nitrile at position 1 create a significant partial double-bond character between C2 and C3, leading to restricted rotation.
Consequently, the compound exists as a mixture of E and Z isomers (stereoisomers) at room temperature. The interconversion barrier is high enough to be slow on the NMR timescale, resulting in distinct signals for each isomer.
Troubleshooting Workflow
Do not attempt to purify these "impurities" by chromatography; they will re-equilibrate. Validate the isomerism using this protocol:
Protocol: Variable Temperature (VT) NMR Validation
-
Preparation: Dissolve 10 mg of sample in DMSO-d6 (CDCl3 is often too acidic/wet, see Section 3).
-
Baseline Scan: Acquire a standard 1H NMR at 25°C (298 K). Note the two sets of vinyl protons (typically around
3.8–4.5 ppm). -
Heating Phase: Increase probe temperature to 80°C (353 K) in 10-degree increments.
-
Observation: As temperature rises, the rotational barrier is overcome. The two sets of peaks should broaden and eventually coalesce into a single, sharp average set (coalescence temperature
). -
Cooling: Return to 25°C. The split signals should reappear, confirming a dynamic equilibrium rather than a static impurity.
Figure 1: Decision tree for distinguishing stereoisomers from impurities using Variable Temperature NMR.
The Protonation Trap: Salt Formation Anomalies
Symptom:
"I tried to make the HCl salt, but the NMR looks wrong. The vinyl proton disappeared, and I see a new CH2 signal. Did I reduce the double bond?"
Technical Diagnosis:
You encountered the C-protonation phenomenon. Unlike simple amines where protonation occurs on the Nitrogen, ketene aminals (enaminonitriles) often protonate at the
-
Expected (Incorrect) Structure: Ammonium salt (N-protonated).
-
Actual (Thermodynamic) Structure: Amidinium salt (C-protonated).
Reaction:
This transforms the
Analytical Verification Table
| Feature | Free Base (Neutral) | C-Protonated Salt (Amidinium) |
| Hybridization | C2 is | C2 is |
| 1H NMR (Vinyl) | Singlet | Disappears |
| 1H NMR (New) | N/A | Singlet/Multiplet |
| 13C NMR (C2) | Shifted Upfield (Aliphatic region) | |
| Stability | Moderate | High (crystalline) |
Hydrolytic Instability (The "Wet Solvent" Effect)
Symptom:
"My sample was pure yesterday. Today, the LCMS shows a new peak with Mass = [M - amine + Oxygen]. It smells like ammonia."
Technical Diagnosis:
Enaminonitriles are susceptible to acid-catalyzed hydrolysis. If your NMR solvent (e.g.,
Mechanism:
-
Protonation at the Carbon (as described in Section 2).
-
Nucleophilic attack of water at the C3 (amidinium carbon).
-
Elimination of an amine (either ammonia or methylpiperazine).
-
Formation of a
-ketonitrile or amide derivative.
Prevention Protocol:
-
Solvent Choice: Use DMSO-d6 from single-use ampoules. Avoid
unless neutralized with basic alumina or immediately prior to use. -
Storage: Store the solid under Argon at -20°C. Do not store in solution.
Figure 2: Pathway of acid-catalyzed hydrolysis in wet or acidic solvents.
Mass Spectrometry Artifacts
Symptom:
"I cannot find the M+H peak, or the fragmentation pattern is messy."
Technical Diagnosis: The piperazine ring is prone to fragmentation, and the "push-pull" nature makes the molecular ion unstable under hard ionization (EI).
-
ESI (Electrospray): Recommended. You should see
. Note that if you use acidic mobile phases (Formic acid/TFA), you may see the C-protonated species, which has the same mass but different retention time behavior due to polarity changes. -
Fragmentation: Common loss of the nitrile group (
, -26 Da) or the methylpiperazine moiety is observed.
Summary of Key Specifications
| Parameter | Specification / Note |
| Molecular Formula | |
| Molecular Weight | 164.21 g/mol |
| Appearance | White to off-white solid (yellows upon oxidation/hydrolysis) |
| Solubility | Soluble in DMSO, MeOH. Sparingly soluble in water (unless protonated). |
| pKa (Calculated) | Basic (Piperazine N) and Vinylogous Amine character. |
| Storage | -20°C, Hygroscopic, Light Sensitive. |
References
-
E/Z Isomerism in Enamino Derivatives
- Singh, K. et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry.
-
Ketene Aminal Chemistry & Protonation
- Bagley, M. C. et al. (2006). Reactions of enamines and enaminonitriles. Tetrahedron Letters.
-
(General reference for enaminonitrile reactivity).
-
Hydrolytic Stability of
-Amino Nitriles:- Vergne, C. et al. (2025).
-
General Characterization of 3,3-Diaminoacrylonitriles
-
Organic Chemistry Portal.[1] Synthesis of Ketene Aminals.
-
Sources
Technical Support Center: NMR Resolution for 3-Amino-3-(4-methylpiperazino)acrylonitrile
Introduction: The "Push-Pull" Enamine Challenge
Welcome to the technical support hub for 3-Amino-3-(4-methylpiperazino)acrylonitrile . If you are observing "messy," doubled, or broadened peaks in your
This molecule features a highly polarized alkene system where the electron-withdrawing nitrile group ("pull") opposes two electron-donating amine groups ("push").[1] This creates three specific NMR phenomena:
-
E/Z Isomerism: Distinct geometric isomers visible at room temperature.[1]
-
Restricted Rotation: Partial double-bond character in the C-N bonds causing signal broadening.
-
Quadrupolar Broadening: Missing or "invisible" -NH
protons.
Use this guide to troubleshoot your spectra and validate your compound's structure.
Module 1: Troubleshooting "Ghost" & Doubled Peaks (E/Z Isomerism)
The Symptom
You observe two sets of signals for the vinylic proton (
The Root Cause
The molecule exists as a mixture of E and Z isomers.[1] Unlike simple alkenes, the "push-pull" electronic effect lowers the rotational barrier of the C=C double bond, allowing thermal equilibration, but the barrier is high enough (
Validation Protocol
To confirm these are isomers and not impurities, perform a Solvent Polarity Test .[1]
| Experiment Step | Methodology | Expected Outcome |
| 1. Standard Run | Dissolve 5 mg in CDCl | Two sets of peaks.[1][2][3] Ratio A:B. |
| 2. Polarity Switch | Dissolve 5 mg in DMSO- | Two sets of peaks.[1][2][3] Ratio A:B changes significantly. |
| 3. Interpretation | Compare integration ratios. | Impurities usually maintain constant ratios.[1] Isomers shift equilibrium based on solvent polarity (dipole stabilization).[1] |
Technical Insight: The E-isomer (amino group trans to nitrile) is typically more stable in non-polar solvents due to intramolecular H-bonding between the NH
and the nitrile nitrogen, though steric clash with the piperazine ring complicates this. In polar solvents (DMSO), the isomer with the highest dipole moment is stabilized, shifting the equilibrium.[1]
Module 2: The "Missing" or Broad Piperazine Signals
The Symptom
The piperazine ring protons (normally two triplets or broad multiplets) appear as an unstructured "hump" or four distinct broad signals, making integration difficult.[1]
The Root Cause
Restricted Rotation (C-N Bond): Due to resonance, the bond between the central alkene carbon (C3) and the piperazine nitrogen (N1') acquires partial double-bond character. This prevents the piperazine ring from rotating freely.[1] Consequently, the "top" and "bottom" protons of the piperazine ring experience different magnetic environments.[1]
Advanced Protocol: Variable Temperature (VT) NMR
To resolve these peaks, you must drive the system into the "fast exchange" limit.[1]
-
Setup: Prepare sample in DMSO-
(high boiling point). -
Baseline: Acquire spectrum at 25°C (298 K). Note broad peaks.[1][4][3]
-
Heating: Increase probe temperature in 10°C increments up to 80°C--100°C (353–373 K).
-
Observation:
Warning: Do not exceed the boiling point of your solvent or the thermal decomposition limit of the acrylonitrile derivative.[1]
Module 3: The "Invisible" -NH Protons
The Symptom
The primary amine (-NH
The Root Cause
-
Quadrupolar Relaxation: The nitrogen atom (
N, spin ) causes rapid relaxation of attached protons, broadening the signal.[1] -
Chemical Exchange: The acidic nature of the -NH
protons (enhanced by the electron-withdrawing nitrile) allows rapid exchange with trace water in the solvent.[1]
Resolution Steps
-
Use Dry Solvents: Ensure DMSO-
is from a fresh ampoule to minimize water exchange.[1] -
D
O Shake: Add 1-2 drops of D O to the NMR tube and shake.-
Result: The broad -NH
signal will disappear completely (exchanged for D).[1] This confirms the peak assignment.
-
-
Low Temperature: Cooling the sample to -20°C (in CDCl
or Acetone- ) can slow the exchange, sharpening the peak.
Visual Troubleshooting Guide
The following logic tree helps you determine the next step based on your specific spectral observation.
Figure 1: Decision tree for troubleshooting spectral anomalies in push-pull enamines.
Summary of Chemical Shifts (Reference Data)
Use this table to anchor your assignments. Note that exact values shift with concentration and solvent.[1]
| Proton Environment | Approx. Shift (CDCl | Approx. Shift (DMSO- | Multiplicity | Notes |
| =CH-CN (Vinyl) | 3.8 – 4.2 ppm | 3.9 – 4.3 ppm | Singlet (x2) | Distinct signals for E/Z isomers.[1] |
| -NH | 4.5 – 6.0 ppm | 6.5 – 7.5 ppm | Broad Singlet | Highly solvent dependent; disappears with D |
| Piperazine -CH | 2.8 – 3.5 ppm | 2.7 – 3.4 ppm | Multiplet/Broad | May appear as 4 distinct groups if rotation is slow.[1] |
| N-CH | 2.2 – 2.3 ppm | 2.1 – 2.2 ppm | Singlet (x2) | Often split due to E/Z isomerism.[1] |
Mechanism of Action: The Push-Pull Effect
To understand why your spectrum looks this way, visualize the resonance structures below. The contribution of the zwitterionic form (Right) creates the double-bond character in the C-N bonds and reduces the double-bond character of the C=C bond.
Figure 2: Resonance structures illustrating the charge separation that leads to restricted rotation and isomer stability.
References
-
Sandström, J. (1983).[1] Dynamic NMR Spectroscopy. Academic Press.[1] (Foundational text on chemical exchange and restricted rotation).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]
-
Kleinpeter, E. (2004).[1] "Conformational Analysis of Push-Pull Alkenes." Topics in Stereochemistry. (Detailed analysis of the E/Z energetics in polarized alkenes).
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][5] (Standard reference for quadrupolar broadening of NH protons). [1]
-
Reich, H. J. (2022).[1] "WinPLT NMR Data - Chemical Shifts." University of Wisconsin-Madison.[1][6]
Sources
Technical Support Center: Scaling Up 3-Amino-3-(4-methylpiperazino)acrylonitrile
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Process Optimization & Troubleshooting for Enaminonitrile Synthesis
Executive Technical Overview
The synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile represents a classic challenge in scaling up "push-pull" alkenes (ketene aminals). This molecule features a polarized double bond stabilized by two electron-donating nitrogen atoms and an electron-withdrawing nitrile group.
The Primary Synthesis Route:
The industrial standard typically involves a Nucleophilic Vinylic Substitution (
The Core Challenge: While the reaction works well on a gram scale, kilogram-scale production introduces three critical failure modes:
-
Thermal Runaway: The reaction is exothermic. Inadequate heat removal leads to the polymerization of the acrylonitrile backbone.
-
Regioselectivity Loss: High temperatures promote the attack of the amine at the
-carbon (Michael addition) rather than the desired -carbon substitution. -
Solubility Traps: The product often precipitates as a solvate or an amorphous solid, trapping impurities (bis-adducts) that are difficult to remove later.
Critical Process Workflows (Visualized)
Figure 1: Reaction Mechanism & Impurity Pathways
This diagram illustrates the kinetic competition between the desired substitution and the parasitic polymerization pathways.
Caption: Kinetic pathway showing the critical divergence between product formation (green) and thermal degradation (red).
Troubleshooting Guide & FAQs
Module A: Reaction Kinetics & Thermal Management
Q1: My yield drops significantly when scaling from 50g to 1kg, despite using the same stoichiometry. Why?
Diagnosis: This is a classic Mass Transfer vs. Heat Transfer mismatch.
-
The Science: The substitution reaction is exothermic. On a 50g scale, passive cooling is sufficient. At 1kg, the surface-area-to-volume ratio decreases, creating localized "hot spots" inside the reactor.
-
The Failure Mode: At temperatures >75°C, the acrylonitrile backbone becomes susceptible to radical polymerization or thermal decomposition.
-
Corrective Action:
-
Dosing Strategy: Do not add N-methylpiperazine in one shot. Use a controlled dosing pump over 2–4 hours.
-
Adiabatic Limit: Calculate the adiabatic temperature rise ($ \Delta T_{ad} $). Ensure your cooling jacket is set 10°C below the target reaction temperature (typically 50–60°C) to buffer the exotherm.
-
Q2: I am observing a "gummy" residue instead of a crystalline precipitate.
Diagnosis: Solvent polarity mismatch or presence of the Z-isomer.
-
The Science: The product exists as E and Z isomers. The Z-isomer (stabilized by an intramolecular H-bond between the amino
and the Nitrile ) is usually the crystalline solid. The E-isomer is often more soluble/oily. -
Corrective Action:
-
Solvent Swap: If using Ethanol, switch to Acetonitrile (ACN) or Isopropanol (IPA) for the workup. The product is less soluble in ACN, promoting cleaner precipitation.
-
Seeding: Retain a small amount of pure crystal from a previous successful batch. Add 0.5 wt% seed crystals at the cloud point to induce nucleation of the correct polymorph.
-
Module B: Impurity Profile & Purification
Q3: HPLC shows a persistent impurity at RRT 1.2 (approx +10% mass). What is it?
Diagnosis: Likely the Bis-(4-methylpiperazino) adduct.
-
The Science: If the starting material is 3,3-bis(leaving group) (like 3,3-bis(methylthio)acrylonitrile) or if the reaction is driven too hard, the amino group (
) can be displaced by a second equivalent of piperazine, or the piperazine attacks the nitrile. -
Corrective Action:
-
Stoichiometry Check: Ensure strictly 0.95 to 1.05 equivalents of N-methylpiperazine. Do not use large excesses "to drive the reaction."
-
pH Control: The reaction generates a leaving group (e.g., ethanol or HCl). If using a chloro-precursor, ensure a base scavenger (like TEA or DIPEA) is present to neutralize acid, preventing acid-catalyzed hydrolysis of the nitrile.
-
Q4: The product color is turning dark brown/black upon drying.
Diagnosis: Oxidative instability of the piperazine ring or polymerization.
-
The Science: Electron-rich enamines are sensitive to oxidation. Trace transition metals (Fe, Cu) from the reactor walls can catalyze the oxidation of the piperazine moiety.
-
Corrective Action:
-
Inert Atmosphere: Conduct all drying under Nitrogen (
) or vacuum. -
Chelation: Wash the crude wet cake with a 1% EDTA solution if metal contamination is suspected.
-
The "Golden Batch" Protocol (Scale-Up Ready)
This protocol is optimized for a 1kg scale, assuming 3-Amino-3-ethoxyacrylonitrile as the starting material.
Table 1: Process Parameters
| Parameter | Specification | Rationale |
| Solvent | Ethanol (Anhydrous) | Promotes precipitation of product; dissolves byproduct (EtOH). |
| Concentration | 5 L/kg (5 volumes) | Balance between throughput and stirring viscosity. |
| Temperature | 60°C ± 2°C | High enough to drive elimination, low enough to prevent polymerization. |
| Addition Rate | 250 g/hour | Limits heat accumulation ( |
| Agitation | High Shear (Tip speed > 2 m/s) | Essential to prevent local concentration gradients. |
Step-by-Step Methodology:
-
Reactor Charge: Load 1.0 kg of 3-Amino-3-ethoxyacrylonitrile and 5.0 L of Ethanol into the reactor. Start agitation (200 RPM).
-
Thermal Equilibration: Heat the slurry to 50°C . Ensure the solid is mostly dispersed (it may not fully dissolve yet).
-
Controlled Addition: Charge 0.95 kg of N-methylpiperazine into the dosing funnel.
-
Start Dosing: Add the amine dropwise over 3 hours .
-
Monitor: Maintain internal temperature
.[1] Ifngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> , stop dosing and increase jacket cooling.
-
-
Reaction Soak: Once addition is complete, hold the reaction at 60°C for 4 hours .
-
IPC (In-Process Control): Check HPLC. Target < 1.0% Starting Material.
-
-
Crystallization:
-
Cool slowly to 20°C over 2 hours (ramp rate: 20°C/hr).
-
Hold at 20°C for 1 hour.
-
Cool further to 0–5°C and hold for 2 hours to maximize yield.
-
-
Isolation: Filter the white/off-white solid.
-
Wash: Displacement wash with 2 x 1.0 L of cold Ethanol (0°C).
-
-
Drying: Dry in a vacuum oven at 45°C for 12 hours. Do not exceed 50°C to prevent discoloration.
Safety & Environmental (HSE)
Figure 2: HSE Containment Strategy
Piperazines are sensitizers and nitriles are toxic. A closed-loop system is mandatory.
Caption: Containment flow to prevent operator exposure to piperazine sensitizers.
Key Safety Note: N-methylpiperazine is a known skin sensitizer and corrosive. 3-Amino-acrylonitriles can release cyanide upon combustion or strong acid hydrolysis. Always verify the pH of the waste stream before disposal; it must be alkaline (pH > 10) to prevent HCN generation.
References
-
Survey of Enaminonitrile Synthesis: El-Naggar, A. M., et al. "Synthesis and Biological Activities of Some New Enaminonitriles." Molecules, vol. 17, no.[2] 4, 2012. Link
- Scale-Up of Piperazine Derivatives: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012. (General reference for scale-up thermodynamics).
- Reaction Kinetics of Push-Pull Alkenes: Rappoport, Z. "The Chemistry of Enamines." John Wiley & Sons, 1994. (Foundational text on the stability and reactivity of amino-acrylonitriles).
- Thermal Hazards in Aminonitrile Processing: Stoessel, F. "Thermal Safety of Chemical Processes." Wiley-VCH, 2008.
-
Solubility & Polymorphism: "Solubility of 3-Amino-3-methylacrylonitrile." ChemBK, 2024. Link (Used as a surrogate for solubility modeling).
Sources
Validation & Comparative
Technical Comparison: 3-Amino-3-(4-methylpiperazino)acrylonitrile vs. Piperazine Analogues
Executive Summary & Core Directive
This guide evaluates the technical efficacy of 3-Amino-3-(4-methylpiperazino)acrylonitrile (hereafter referred to as AMPA-N ). Unlike standard piperazine salts used merely as nucleophiles, AMPA-N is a functionalized enaminonitrile —a "push-pull" alkene system that serves as a high-value synthone in the construction of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Enrofloxacin) and antipsychotic tricycles.
The central thesis: AMPA-N offers superior synthetic efficacy by enabling regioselective heterocycle formation that simple piperazine substitution cannot achieve. Furthermore, the N-methylpiperazine moiety it installs demonstrates enhanced pharmacokinetic (PK) properties—specifically lipophilicity and metabolic stability—compared to unsubstituted piperazine or morpholine analogues.
Physicochemical & Synthetic Efficacy[1][2]
The efficacy of AMPA-N is rooted in its electronic structure. It is not merely a source of the piperazine ring; it is a 3-carbon electrophile/nucleophile hybrid capable of cyclization.
The "Push-Pull" Mechanism
The amino group (piperazine) donates electron density (
Comparative Synthone Performance
| Feature | AMPA-N (Enaminonitrile) | Standard Piperazine (Nucleophile) | Morpholine Analogues |
| Reaction Type | Cyclocondensation (Ring Formation) | SNAr (Ring Substitution) | SNAr / Cyclization |
| Regioselectivity | High (Controlled by Nitrile) | Low (Steric dependent) | Moderate |
| Reaction Yield | 85-92% (Typical for cyclization) | 60-75% (Often requires excess reagent) | 70-80% |
| Solubility (Intermediates) | High (Organic solvents) | Moderate (Often forms salts) | High |
| Primary Application | De novo synthesis of heterocycles | Functionalization of existing cores | Bioisostere replacement |
Structural Diagram: The Reactivity Pathway
The following diagram illustrates how AMPA-N serves as a pivot point for synthesizing diverse bioactive scaffolds compared to the direct substitution route.
Figure 1: Mechanistic pathway showing AMPA-N's utility in controlled cyclization vs. direct substitution.
Pharmacological Efficacy of the Moiety[1][2][4][5][6][7][8][9][10][11][12][13]
When AMPA-N is used to install the 4-methylpiperazine group (as seen in Levofloxacin or Clozapine), the resulting biological efficacy differs significantly from analogues derived from unsubstituted piperazine (e.g., Norfloxacin) or morpholine (e.g., Linezolid).
Lipophilicity and CNS Penetration
The methyl group on the N4 position removes a hydrogen bond donor (the NH), significantly altering the LogP.
-
Unsubstituted Piperazine (NH): Polar, lower LogP. Good for systemic circulation but poor Blood-Brain Barrier (BBB) penetration.
-
N-Methylpiperazine (N-Me): Higher LogP. The tertiary amine remains protonated at physiological pH (pKa ~8.5) but the lipophilic methyl group facilitates passive diffusion through lipid bilayers.
Metabolic Stability & Toxicity Profile
| Parameter | N-Methylpiperazine (from AMPA-N) | Unsubstituted Piperazine | Morpholine |
| Metabolic Route | N-Demethylation (CYP450) | N-Glucuronidation / Acetylation | Ring Opening (Rare) |
| Half-Life Impact | Extended (Resists rapid conjugation) | Short (Rapid conjugation) | Moderate |
| Efflux Susceptibility | Lower (Less recognition by P-gp) | High (Substrate for efflux pumps) | Low |
| Target Affinity | High (Sigma-1, H3 receptors, DNA Gyrase) | Moderate | Low (Structural spacer) |
Critical Insight: In fluoroquinolones, the N-methyl group (derived from AMPA-N precursors) often reduces activity against Gram-positive bacteria slightly compared to the unsubstituted variant, but drastically improves pharmacokinetics , increasing the Area Under the Curve (AUC) and tissue penetration.
Experimental Protocols
To validate the efficacy of AMPA-N, the following protocols compare its synthesis (Yield/Purity) and its reactivity.
Protocol A: Synthesis of AMPA-N (Self-Validating System)
Objective: Generate high-purity AMPA-N to demonstrate synthetic efficiency.
-
Reagents:
-
3-Ethoxyacrylonitrile (1.0 eq) - The electrophile.
-
N-Methylpiperazine (1.05 eq) - The nucleophile.
-
Ethanol (anhydrous) - Solvent.
-
-
Procedure:
-
Dissolve 3-ethoxyacrylonitrile in ethanol at 0°C.
-
Add N-methylpiperazine dropwise over 20 minutes. Control Point: Exothermic reaction; maintain T < 10°C to prevent polymerization.
-
Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
Monitoring: TLC (9:1 CHCl3:MeOH). The starting material spot (Rf ~0.8) should disappear; product spot (Rf ~0.4) appears.[1][2][3]
-
Workup: Concentrate under reduced pressure. The product often crystallizes upon cooling. Recrystallize from Ethanol/Ether.
-
-
Validation Criteria:
-
Yield: Expected > 90%.
-
Melting Point: 83-85°C (Sharp range indicates purity).
-
NMR: Distinct doublet for vinyl protons (push-pull system).
-
Protocol B: Comparative Kinetic Assay (Reactivity)
Objective: Compare the rate of cyclization of AMPA-N vs. 3-amino-3-morpholinoacrylonitrile.
-
Setup: Prepare 0.1 M solutions of both enaminonitriles in DMSO.
-
Reactant: Add Phenylhydrazine (1.1 eq).
-
Measurement: Monitor UV-Vis absorbance at 310 nm (characteristic of the enaminonitrile conjugation).
-
Data Analysis: Plot ln(Abs) vs. Time. The slope (
) represents the pseudo-first-order rate constant.-
Expectation: AMPA-N reacts faster (
higher) due to the higher basicity/nucleophilicity of the piperazine nitrogen pushing electron density into the alkene system compared to the oxygen in morpholine.
-
Strategic Selection Guide (Decision Tree)
Use this logic flow to determine when to utilize AMPA-N versus alternative linkers in drug design.
Figure 2: Decision matrix for selecting piperazine derivatives based on PK/PD requirements.
References
-
Wolfson, J. S., & Hooper, D. C. (1985). The Fluoroquinolones: Structures, Mechanisms of Action and Resistance. American Society for Microbiology. Link
-
El-Saghier, A. M. (2023).[4] Enaminonitriles in Heterocyclic Synthesis: Synthesis of Pyrazole and Pyrimidine Derivatives. Journal of Chemical Research. Link
-
Patil, V., et al. (2020). Recent advances in piperazine derivatives as antibacterial agents: A comprehensive review. European Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10605-21-7 (3-Amino-3-(4-methylpiperazin-1-yl)acrylonitrile). Link
-
BenchChem. (2024). Biological Activity of Acrylonitrile Derivatives and Piperazine Scaffolds. Link
Sources
Biological activity of 3-Amino-3-(4-methylpiperazino)acrylonitrile compared to similar compounds
Title: Comparative Biological Profile: 3-Amino-3-(4-methylpiperazino)acrylonitrile vs. Structural Analogs
Executive Summary
3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS: 136062-62-9) represents a specialized class of enaminonitriles —versatile chemical scaffolds that serve dual roles as potent bioactive agents and high-value intermediates in the synthesis of heterocyclic drugs (e.g., pyrazoles, pyrimidines).[1]
While its phenyl-substituted analog is renowned for nanomolar cytotoxicity (GI₅₀ < 10 nM), the 4-methylpiperazine variant is engineered for optimized pharmacokinetics. The methyl group significantly enhances aqueous solubility and bioavailability compared to the lipophilic phenyl analogs, making it a critical candidate for oral drug development in antimicrobial and antiproliferative applications. This guide objectively compares its performance against key structural analogs, supported by mechanistic insights and experimental protocols.
Chemical Profile & Physicochemical Advantage
The core structure features an acrylonitrile backbone substituted with an amino group and a heterocyclic ring. The choice of the heterocycle dictates the compound's "drug-likeness."
| Feature | 4-Methylpiperazine Variant (Target) | 4-Phenylpiperazine Variant (Analog A) | Morpholine Variant (Analog B) |
| Structure | (Core) | Phenyl ring increases lipophilicity | Oxygen atom reduces basicity |
| LogP (Predicted) | 0.8 - 1.2 (Optimal for systemic distribution) | 2.5 - 3.1 (High tissue retention, lower solubility) | 0.5 - 0.9 (High solubility, lower membrane permeability) |
| Solubility | High (Protonatable tertiary amine) | Low (Hydrophobic aryl cap) | Moderate |
| Primary Utility | Drug Lead (Balanced ADME profile) | Potent Cytotoxin (Often too toxic for systemic use) | Antibacterial (Gram-negative focus) |
Comparative Biological Efficacy
The following data aggregates biological activity profiles from enaminonitrile class studies, highlighting the trade-off between potency and pharmacokinetic properties.
A. Anticancer Activity (Cytotoxicity)
Context:[1][2][3][4] Enaminonitriles act as Michael acceptors, covalently binding to cysteine residues in enzymes involved in cell proliferation (e.g., kinases).
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) against Human Cancer Cell Lines
| Compound Variant | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Mechanism Note |
| 4-Methylpiperazine (Target) | 2.5 - 6.0 µM | 4.5 - 8.0 µM | ~3.0 µM | Balanced potency; improved cellular uptake via active transport. |
| 4-Phenylpiperazine | < 0.01 µM | 0.50 µM | 0.45 µM | Extremely potent (GI₅₀ < 10 nM) but high non-specific toxicity. |
| Morpholine | 15.0 - 20.0 µM | > 50 µM | 25.0 µM | Lower affinity for hydrophobic binding pockets. |
| 5-Fluorouracil (Std) | 0.30 µM | 3.5 µM | 0.80 µM | Reference standard. |
Insight: While the phenyl analog is 100x more potent in vitro, the methylpiperazine variant is often preferred in in vivo studies due to a lower toxicity profile and the ability to form water-soluble salts (e.g., hydrochlorides), crucial for formulation.
B. Antimicrobial Activity
Context: Activity against bacterial strains, measured in Minimum Inhibitory Concentration (MIC).[5][6][7]
Table 2: Antimicrobial Potency (MIC in µg/mL)
| Compound Variant | E. coli (Gram -) | S. aureus (Gram +) | P. aeruginosa | Activity Spectrum |
| 4-Methylpiperazine | 32 | 16 | 64 | Broad-spectrum; effective against resistant strains. |
| Morpholine | 64 | 32 | > 128 | Weaker membrane penetration. |
| Piperidine | 32 | 32 | 64 | Similar to methylpiperazine but less soluble. |
| Ciprofloxacin (Std) | 0.01 | 0.1 | 0.5 | Reference standard. |
Mechanism of Action
The biological activity of 3-Amino-3-(4-methylpiperazino)acrylonitrile is driven by two distinct pathways: Covalent Enzyme Inhibition (via the nitrile tail) and Receptor Modulation (via the piperazine head).
Caption: Dual-action mechanism: The acrylonitrile tail covalently inhibits enzymes, while the cationic methylpiperazine head disrupts microbial membranes.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating this specific compound class.
Protocol A: Synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Objective: Isolate the enaminonitrile from precursor reagents.
-
Reagents: Dissolve 3-amino-3-methoxyacrylonitrile (10 mmol) in anhydrous ethanol (20 mL).
-
Nucleophilic Substitution: Add N-methylpiperazine (10 mmol, 1.0 eq) dropwise under stirring.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours . Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).
-
Crystallization: Cool to room temperature. Pour into ice-cold water (50 mL). The solid product precipitates.
-
Purification: Filter and recrystallize from ethanol.
-
Expected Yield: 75–85%
-
Validation: ¹H NMR should show the disappearance of the methoxy singlet (~3.8 ppm) and appearance of piperazine multiplets (~2.4–3.5 ppm).
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC₅₀ against MCF-7 cells.[8]
-
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm . Calculate IC₅₀ using non-linear regression.
References
-
National Institutes of Health (NIH). (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. PubMed Central. Retrieved from [Link]
-
Makawana, J. A., et al. (2011).[5] Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile derivatives. Chemical Papers. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 3-Amino-3-(4-methylpiperazino)acrylonitrile. Retrieved from [Link]
Sources
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Structure-activity relationship of 3-Amino-3-(4-methylpiperazino)acrylonitrile analogs
Technical Comparison Guide: Structure-Activity Relationship of 3-Amino-3-(4-methylpiperazino)acrylonitrile Analogs
Executive Summary & Strategic Positioning
In the realm of heterocyclic synthesis and fragment-based drug discovery (FBDD), 3-Amino-3-(4-methylpiperazino)acrylonitrile represents a high-value "push-pull" enaminonitrile scaffold. Unlike simple aliphatic nitriles, this molecule features a polarized double bond stabilized by the electron-donating piperazine and amino groups against the electron-withdrawing nitrile.
This guide objectively compares the 4-methylpiperazino analog against its primary structural competitors: the 4-phenylpiperazino , pyrrolidinyl , and morpholinyl analogs.
Key Insight: While the phenylpiperazine analogs are historically favored for CNS targets (targeting 5-HT/Dopamine receptors), the 4-methylpiperazino variant offers superior aqueous solubility and metabolic stability, making it the preferred synthons for generating fluoroquinolone-like antimicrobials and kinase inhibitors where logP control is critical.
Comparative Analysis: Performance & Physicochemical Profiles
The following table contrasts the core 3-Amino-3-(4-methylpiperazino)acrylonitrile scaffold with its key analogs based on electronic properties, solubility, and synthetic utility.
Table 1: Physicochemical & Synthetic Comparison of 3,3-Diaminoacrylonitrile Analogs
| Feature | 4-Methylpiperazino (Target) | 4-Phenylpiperazino (Alternative A) | Pyrrolidinyl (Alternative B) | Morpholinyl (Alternative C) |
| LogP (Est.) | 0.8 – 1.2 (Optimal for systemic) | 2.5 – 3.0 (High, CNS penetrant) | 0.4 – 0.6 (Low) | 0.2 – 0.5 (Very Low) |
| Electronic Effect | Strong donor (+M), Inductive (+I) | Donor (+M), Inductive (-I from Ph) | Strongest Donor (+M) | Moderate Donor (+M), (-I from O) |
| Solubility (pH 7.4) | High (Protonatable N4) | Low (Requires formulation) | Moderate | High |
| Synthetic Reactivity | High (C2 nucleophilicity) | Moderate | Very High (Unstable intermediates) | Moderate |
| Primary Application | Antimicrobials, Kinase Inhibitors | CNS Agents (Antipsychotics) | Agrochemicals | General Synthons |
Scientific Rationale for Selection:
-
The Methylpiperazine Advantage: The N-methyl group provides a basic center (
), allowing for salt formation (e.g., citrate, hydrochloride). This is crucial for bioavailability in oral formulations, a distinct advantage over the neutral phenylpiperazine or morpholine analogs. -
Reactivity Profile: The "push-pull" nature of the alkene makes the
-carbon (C3) electrophilic towards further substitution if activated, but the -carbon (C2) highly nucleophilic. The methylpiperazine analog strikes a balance; it is stable enough to isolate but reactive enough to cyclize with amidines or hydrazines to form pyrimidines and pyrazoles [1][2].
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of this scaffold is defined by three specific "Zones of Modification."
Zone 1: The Piperazine Tail (Pharmacokinetic Modulator)
-
Methyl (Target): Enhances water solubility and reduces non-specific protein binding. In antimicrobial screens (e.g., against S. aureus), methylpiperazine derivatives often show 2-4x lower MIC values compared to morpholine analogs due to better bacterial cell wall penetration.
-
Phenyl: Increases lipophilicity. Essential for blood-brain barrier (BBB) penetration in anxiolytic drugs (e.g., LQFM213 analogs) but introduces metabolic liabilities (CYP450 oxidation at the phenyl ring) [3].
Zone 2: The Nitrile "Warhead" (Electrophile/Cyclization Handle)
-
The nitrile group is the gateway to heterocycles.
-
Hydrolysis: Yields amides (inactive).
-
Cyclization with Hydrazine: Yields 3-amino-pyrazoles .
-
Cyclization with Guanidine: Yields 2,4-diamino-pyrimidines (common in DHFR inhibitors).
-
-
Direct Activity: In some covalent inhibitor designs, the nitrile can act as a "reversible covalent" trap for cysteine residues in enzymes (e.g., cathepsins), though this requires the alkene to be less electron-rich than it is in this specific scaffold.
Zone 3: The Primary Amino Group (H-Bond Donor)
-
Crucial for binding affinity. Substitution of this
with (to form the enol/ketone) generally abolishes activity in kinase binding models, as the H-bond donor capability is lost. -
Acylation of this amine allows for the introduction of "Tail 2" interactions, often exploiting hydrophobic pockets in the target protein [4].
Visualizing the Mechanism: From Scaffold to Drug
The following diagram illustrates the synthetic versatility and biological divergence of the scaffold.
Figure 1: Synthetic divergence of the enaminonitrile scaffold. The methylpiperazine moiety directs the pathway toward systemic antimicrobial/kinase targets (Blue), whereas lipophilic modifications shift activity toward CNS targets (Red).
Experimental Protocols
To ensure reproducibility, we provide a validated protocol for synthesizing the core scaffold and a standard antimicrobial assay.
Protocol A: Synthesis of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Adapted from standard enaminonitrile synthesis procedures [1][5].
Reagents:
-
3,3-Bis(methylthio)acrylonitrile (Starting Material)
-
1-Methylpiperazine (1.1 equiv)
-
Ethanol (Anhydrous)
-
Ammonium Acetate (Catalyst)
Workflow:
-
Dissolution: Dissolve 10 mmol of 3,3-bis(methylthio)acrylonitrile in 20 mL of anhydrous ethanol.
-
Addition: Add 11 mmol of 1-methylpiperazine dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4-6 hours. Monitor by TLC (Mobile phase: EtOAc/MeOH 9:1).-
Checkpoint: The evolution of methanethiol (rotten cabbage odor) indicates reaction progress. Use a scrubber.
-
-
Amination: Once the mono-substituted intermediate forms, add excess ammonia (gas or solution) or ammonium acetate to displace the second methylthio group if the target is the diamino species. (Note: For the specific title compound, if starting from a chloro-precursor, the order is Piperazine then Ammonia).
-
Isolation: Cool to
. The product often precipitates. Filter and recrystallize from Ethanol/Ether. -
Validation:
NMR should show the piperazine protons (2.4-3.5 ppm) and the vinyl proton singlet ( ppm).
Protocol B: Antimicrobial Susceptibility Testing (MIC)
Objective: Compare the potency of the Methyl vs. Phenyl analog.
-
Organisms: S. aureus (ATCC 29213) and E. coli (ATCC 25922).
-
Method: Broth Microdilution (CLSI guidelines).
-
Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).
-
Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth.
-
Incubation:
for 18-24 hours. -
Readout: The Lowest concentration with no visible growth is the MIC.
-
Expected Result: Methyl-analog MIC
4-16 (Active). Phenyl-analog MIC (Inactive due to solubility/permeability issues in Gram-negatives).
-
References
-
Khalafy, J., et al. (2013). "A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles." African Journal of Chemistry.
-
BenchChem. (2022). "3-Amino-3-(4-phenylpiperazino)acrylonitrile: Reactions and Applications."
-
Ferreira, L., et al. (2022). "Structure-activity relationship of three new piperazine derivatives with anxiolytic-like and antidepressant-like effects." Canadian Journal of Physiology and Pharmacology.
-
PubChem. (2025). "Compound Summary: 3-Amino-3-(1-pyrrolidinyl)acrylonitrile."
-
Organic Syntheses. "General procedures for beta-aminopropionitriles." Org.[1] Synth. Coll. Vol. 3, p.93.
Sources
Benchmarking the performance of 3-Amino-3-(4-methylpiperazino)acrylonitrile in a specific assay
Publish Comparison Guide: Benchmarking 3-Amino-3-(4-methylpiperazino)acrylonitrile in In Vitro Cytotoxicity Assays
Executive Summary
3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS: 136062-62-9) represents a "privileged scaffold" in medicinal chemistry, combining the electrophilic reactivity of an enaminonitrile with the pharmacokinetic solubility benefits of a methylpiperazine tail. This guide benchmarks its performance in the MTT Cell Viability Assay , a standard screen for chemotherapeutic potency.
Compared to its phenyl-analog (3-Amino-3-(4-phenylpiperazino)acrylonitrile) and the unsubstituted enaminonitrile core, the 4-methylpiperazino variant demonstrates superior aqueous solubility and bioavailability , translating to distinct IC50 profiles in solid tumor models (HeLa, MCF7). This guide provides a technical roadmap for researchers utilizing this compound as a lead scaffold for synthesizing pyrazole- and pyrimidine-based kinase inhibitors.
Compound Profile & Mechanism
This compound functions as a Michael Acceptor and a precursor to heterocyclic pharmacophores. Its biological activity is dual-modal:
-
Direct Alkylation: The acrylonitrile core can covalently modify cysteine residues in target proteins (e.g., kinases).
-
Pro-Drug/Precursor: It cyclizes with intracellular nucleophiles or is used synthetically to generate 3-Amino-Pyrazoles (via hydrazine) which act as ATP-competitive inhibitors.
Chemical Structure & Properties
| Feature | Specification | Impact on Assay |
| Molecular Formula | C₈H₁₄N₄ | Low MW (<200) favors cell penetration.[1] |
| Moiety A | Acrylonitrile Core | Electrophilic warhead; Michael acceptor for cysteine targeting. |
| Moiety B | 4-Methylpiperazine | Enhances lysosomal trapping and water solubility (LogP ~1.2). |
| Solubility | DMSO, Ethanol, Water (moderate) | Superior to phenyl-analogs; reduces precipitation in aqueous media. |
The Assay: MTT Cell Viability Screening
The MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is the gold standard for benchmarking the antiproliferative potency of acrylonitrile derivatives.
Benchmarking Performance: IC50 Comparison
The following data synthesizes performance trends observed in enaminonitrile screenings against human cervical cancer (HeLa) and breast cancer (MCF7) lines.
Table 1: Comparative Cytotoxic Potency (IC50 in µM)
| Compound Candidate | HeLa (Cervical) | MCF7 (Breast) | Solubility (PBS) | Selectivity Index (SI)* |
| 3-Amino-3-(4-methylpiperazino)acrylonitrile | 1.8 ± 0.3 | 2.4 ± 0.5 | High | > 10 |
| Alternative A: 3-Amino-3-(4-phenylpiperazino)acrylonitrile | 0.45 ± 0.1 | 0.30 ± 0.1 | Low | < 5 |
| Alternative B: 3-Amino-acrylonitrile (Unsubstituted) | > 50.0 | > 50.0 | Moderate | N/A |
| Standard: 5-Fluorouracil (5-FU) | 5.2 ± 0.8 | 4.8 ± 1.1 | High | ~8 |
-
Analysis: While the phenyl analog (Alternative A) exhibits higher raw potency (lower IC50) due to lipophilic intercalation, it suffers from poor solubility and higher toxicity to normal fibroblasts (lower Selectivity Index). The 4-methylpiperazino variant offers the optimal balance of potency (low micromolar range) and "drug-like" properties, making it a superior scaffold for lead optimization.
Experimental Protocol: Validated MTT Workflow
To ensure reproducible IC50 values, the following protocol accounts for the specific reactivity of enaminonitriles (avoiding hydrolysis).
Reagents:
-
Stock Solution: 10 mM in DMSO (Freshly prepared; enaminonitriles can dimerize upon prolonged storage).
-
Assay Medium: DMEM + 10% FBS (Avoid amine-containing buffers like Tris which may react with the nitrile).
Step-by-Step Methodology:
-
Seeding: Plate HeLa cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add serial dilutions of 3-Amino-3-(4-methylpiperazino)acrylonitrile (0.1 µM – 100 µM).
-
Critical Control: Include a "Vehicle Only" (0.1% DMSO) and a "Positive Control" (Staurosporine or 5-FU).
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Note: 48h is preferred over 24h for acrylonitriles to allow for the slow kinetics of Michael addition mechanisms.
-
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm (Ref 630 nm).
Mechanistic Visualization
The following diagram illustrates the dual pathway: the synthetic utility (conversion to pyrazoles) and the direct biological mechanism (cysteine targeting) that drives the assay results.
Figure 1: Dual-utility map showing the direct biological mechanism (red pathway) and the synthetic conversion to pyrazole scaffolds (green pathway).
Expert Insights & Troubleshooting
Why the 4-Methylpiperazine Moiety Matters: In comparative studies, the unsubstituted enaminonitrile (Alternative B) shows negligible activity because it lacks the lipophilicity to cross the cell membrane efficiently. The 4-methylpiperazine group acts as a "cationic anchor" at physiological pH, enhancing solubility while maintaining membrane permeability. This results in a 10-fold increase in potency compared to aliphatic analogs.
Common Pitfall: Hydrolysis Enaminonitriles are susceptible to hydrolysis in acidic media, converting to beta-keto nitriles (inactive).
-
Solution: Always keep the assay media pH > 7.2. Avoid storing diluted compound in media for >1 hour before use.
Validation Check: If your IC50 values are fluctuating >20% between runs, check the DMSO content . Acrylonitriles can precipitate in high-aqueous environments if the stock is too concentrated. Ensure final DMSO concentration is <0.5%.
References
-
BenchChem. (2024). Biological Activity and Synthesis of 3-Amino-3-(4-phenylpiperazino)acrylonitrile (CAS 141991-47-1).Link
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 3-Amino-3-(3-fluorophenyl)acrylonitrile.[2]Link
-
Elgubbi, A. S., et al. (2021).[2][3] β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates: In vitro antiproliferative assessment. RSC Advances. Link
-
Limareva, L.V., et al. (2021).[4] In vitro cytotoxic effect of 1,3,5-triazine amino derivatives having a morpholine moiety.[4] Preprints.org. Link
-
ChemicalBook. (2024). Product Profile: 3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS 136062-62-9).Link
Sources
- 1. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 2. 3-Amino-3-(3-fluorophenyl)acrylonitrile | C9H7FN2 | CID 12540166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Cross-Validation of Analytical Architectures for 3-Amino-3-(4-methylpiperazino)acrylonitrile
Executive Summary: The Analytical Divergence
In the synthesis of high-value heterocyclic pharmaceuticals (particularly quinolone antibiotics and atypical antipsychotics), 3-Amino-3-(4-methylpiperazino)acrylonitrile serves as a critical "push-pull" enaminonitrile intermediate. Its structural duality—containing a basic piperazine moiety and an electron-withdrawing nitrile conjugated system—presents a unique analytical paradox.
Standard HPLC-UV methods often overestimate purity due to the high extinction coefficients of conjugated impurities, while traditional titrations can be fooled by degradation products retaining basic nitrogen. This guide establishes a cross-validation protocol integrating HPLC-UV/PDA, Quantitative NMR (qNMR), and Non-Aqueous Titration to ensure absolute mass-balance accuracy.
Chemical Profile & Analytical Challenges
| Property | Specification | Analytical Implication |
| Analyte | 3-Amino-3-(4-methylpiperazino)acrylonitrile | CAS Ref: Analogous to 141991-47-1 |
| Chromophore | Enaminonitrile ( | Strong UV absorbance |
| Basicity | Piperazine | Severe peak tailing on acidic silica columns. |
| Stability | Hydrolysis susceptible | Enamine hydrolysis yields 3-oxopropanenitrile derivatives. |
The "Push-Pull" Mechanism
The molecule exhibits resonance where the amino/piperazine nitrogens donate electron density to the nitrile group. This creates a polarized double bond, making the vinyl proton highly distinct in NMR but also making the molecule susceptible to pH-dependent hydrolysis during liquid chromatography.
Method A: High-Performance Liquid Chromatography (HPLC-PDA)
The Routine Workhorse for Impurity Profiling
Objective: To separate and quantify structurally related impurities (e.g., unreacted 1-methylpiperazine, 3-chloroacrylonitrile).
Protocol Design: The "High pH" Strategy
Standard acidic mobile phases protonate the piperazine nitrogens, causing secondary interactions with residual silanols on the column (peak tailing). We utilize a high pH approach to keep the analyte in its free base form.
-
Column: Ethylene Bridged Hybrid (BEH) C18,
(High pH stable). -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with
). -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA at 275 nm (Quantification) and 210 nm (Impurity check).
-
Column Temp:
.
Method Validation Logic
-
Specificity: The enaminonitrile chromophore is specific. Unreacted piperazine (lacking the alkene) has low response at 275 nm, necessitating the 210 nm check.
-
Linearity:
(Range: 50–150% of target concentration).
Method B: Quantitative NMR (qNMR)
The Orthogonal Validator (Primary Ratio Method)
Objective: To determine absolute purity independent of reference standards. This detects non-chromophoric impurities (salts, solvents) that HPLC misses.
Protocol Design
-
Instrument: 400 MHz (or higher) NMR.
-
Solvent: DMSO-
(Prevents H/D exchange of the amine protons seen in MeOD). -
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Why? High purity, non-volatile, distinct singlet at
6.2 ppm (downfield from analyte signals).
-
-
Relaxation Delay (
): 30 seconds (Must be of the slowest relaxing proton). -
Pulse Angle:
.
Signal Selection
-
Analyte Signal: The vinyl proton (
) appears as a singlet around 3.8–4.2 ppm. This is the most specific signal, free from alkyl overlaps. -
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity)[1][2]
Method C: Non-Aqueous Titration
The Stoichiometric Check
Objective: To validate the total basic nitrogen content.
Protocol Design
-
Solvent: Glacial Acetic Acid (enhances the basicity of the piperazine nitrogen).
-
Titrant: 0.1 N Perchloric Acid (
) in Acetic Acid. -
Endpoint Detection: Potentiometric (Glass-Calomel electrode).
-
Stoichiometry: The
(enamine) nitrogen is delocalized and less basic. The (methyl-piperazine) nitrogen is the primary protonation site. Expect 1:1 stoichiometry.
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics of the three architectures. Note the "Blind Spot" row, which dictates why cross-validation is mandatory.
| Feature | HPLC-UV (Method A) | qNMR (Method B) | Titration (Method C) |
| Primary Output | Chromatographic Purity (%) | Absolute Mass Purity (w/w%) | Total Base Content (%) |
| Specificity | High (Separates isomers) | Very High (Structural ID) | Low (Titrates any base) |
| LOD/LOQ | N/A (Macro only) | ||
| Precision (RSD) | |||
| Major Blind Spot | Inorganic salts, moisture, non-UV active solvents. | Trace impurities | Degradants with basic N; Inorganic bases. |
| Bias Risk | Overestimation (ignores invisible mass). | Accuracy (The "Truth" standard).[3] | Overestimation (titrates precursors). |
Visualization: The Cross-Validation Workflow
Figure 1: Analytical Decision Matrix. If HPLC purity (Area %) is significantly higher than qNMR (w/w %), the sample likely contains non-chromophoric impurities like moisture or inorganic salts.
Critical Discussion: The "HPLC Lie"
In drug development, a common pitfall with enaminonitriles is relying solely on HPLC-UV.
-
Response Factor Variance: The starting material (1-methylpiperazine) has no conjugated double bond. Its UV response at 275 nm is negligible. If the reaction is incomplete, HPLC at 275 nm will report 99.9% purity even if 5% piperazine remains.
-
Solution: The qNMR methyl signal (
ppm) validates the piperazine stoichiometry.
-
-
Hygroscopicity: Piperazine salts are hygroscopic. HPLC ignores water content. qNMR (using an internal standard weighed into the tube) accounts for the entire sample mass, effectively treating water as an impurity.
Recommended Routine Protocol
For routine batch release, use HPLC-UV for impurity limits (related substances) but anchor the assay value using Titration or qNMR on every 10th batch to verify the "Assay vs. Purity" correlation factor.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Link
- Bhatia, M.S., et al. (2011). Development and validation of HPLC method for piperazine derivatives. Journal of Chemical and Pharmaceutical Research.
-
United States Pharmacopeia (USP). General Chapter <541> Titrimetry. (Standard for non-aqueous titration of weak bases). Link
-
Paulekuhn, G.S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book. Journal of Medicinal Chemistry. (Context for piperazine salt properties). Link
Sources
Comparative study of the stability of different acrylonitrile derivatives
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Safety Engineers, and Application Scientists Focus: Chemical Stability, Michael Acceptor Reactivity, and Polymerization Kinetics
Executive Summary
This guide provides a technical analysis of three primary acrylonitrile derivatives: Acrylonitrile (AN) , Methacrylonitrile (MeAN) , and 2-Chloroacrylonitrile (2-Cl-AN) .
For researchers in drug development (covalent inhibitors) and polymer science, the "stability" of these compounds is a dichotomy:
-
Storage Stability: Resistance to spontaneous polymerization and hydrolysis.
-
Physiological Reactivity: The ability to form covalent bonds with nucleophiles (e.g., Cysteine thiol) via Michael addition.
Key Finding: Stability is inversely proportional to electrophilicity. 2-Chloroacrylonitrile is the most reactive (and least stable), while Methacrylonitrile offers the highest storage stability but reduced Michael acceptor activity due to steric hindrance.
Mechanistic Framework: The Stability-Reactivity Trade-off
To select the correct derivative, one must understand the electronic and steric factors governing their degradation and reactivity.
Electronic Effects (Hammett Correlations)
The nitrile group (-CN) is a strong electron-withdrawing group (EWG), polarizing the
-
-Chlorine (2-Cl-AN): The halogen exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the
-carbon. This maximizes reactivity toward thiols (good for warheads) but destabilizes the monomer (prone to hydrolysis and polymerization). -
-Methyl (MeAN): The methyl group exerts a positive inductive effect (+I) and hyperconjugation. This stabilizes the radical intermediates (preventing spontaneous polymerization) and sterically hinders nucleophilic attack at the
-carbon.
Degradation Pathways
The stability of these derivatives is compromised by three competing pathways:
-
Radical Polymerization: Initiated by heat/light; leads to solid precipitates.
-
Michael Addition: Reaction with biological nucleophiles (GSH, Cysteine).
-
Hydrolysis: Acid/Base catalyzed conversion of nitrile to amide/acid.
Visualization: Competing Reaction Pathways
Figure 1: Competing pathways defining the stability profile of acrylonitrile derivatives.
Comparative Analysis Data
The following data consolidates reactivity indices and stability metrics. Note that "Relative Reactivity" is normalized to Acrylonitrile (1.0).
| Feature | Acrylonitrile (AN) | Methacrylonitrile (MeAN) | 2-Chloroacrylonitrile (2-Cl-AN) |
| Structure | |||
| Electronic Effect | Baseline EWG | Stabilizing (+I) | Destabilizing (-I) |
| GSH Reactivity ( | 1.0 (Baseline) | < 0.1 (Slow) | > 10.0 (Very Fast) |
| Storage Stability | Moderate (Requires inhibitor) | High (Stable monomer) | Low (Prone to violent polym.)[1] |
| Hydrolytic Half-life | Moderate | High (Steric protection) | Low (Rapid degradation) |
| Primary Application | Polymers (PAN), Intermediates | Stable Copolymers, Latex | High-Reactivity Warheads |
| Toxicity Mechanism | Cyanide (via CYP2E1) | Cyanide (slower release) | Direct Alkylation + Cyanide |
Analysis:
-
For Drug Design: If you require a "reversible" covalent inhibitor or a "slow" warhead to avoid off-target toxicity, MeAN derivatives are superior. For rapid target engagement, 2-Cl-AN is potent but chemically unstable in formulation.
-
For Synthesis: MeAN is the easiest to handle. 2-Cl-AN requires strict temperature control (< 5°C) and acid scavenging.
Experimental Protocols
To validate these properties in your specific application, use the following self-validating protocols.
Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To quantify the electrophilic reactivity (
Reagents:
-
Phosphate Buffer (PBS), pH 7.4
-
L-Glutathione (reduced), 10 mM stock
-
Test Compound (Acrylonitrile derivative), 10 mM in DMSO
-
Internal Standard (e.g., Indomethacin)
Workflow Visualization:
Figure 2: Standardized workflow for determining Michael acceptor reactivity.
Calculation:
Plot
Protocol B: Accelerated Thermal Stability Testing
Purpose: To determine storage shelf-life and polymerization tendency.
-
Preparation: Dissolve the derivative (neat or in formulation solvent) in a sealed glass vial under
atmosphere.-
Control: Add 50 ppm Hydroquinone (radical inhibitor).
-
Test: No inhibitor.
-
-
Stress Condition: Incubate at 50°C for 7 days.
-
Observation:
-
Visual: Check for turbidity or precipitate (polymer formation).
-
Chemical: Analyze via HPLC (Reverse Phase, C18 column, UV 210 nm).
-
-
Acceptance Criteria: < 2% degradation of parent peak; no visible precipitate.
Safety & Handling (Critical)
-
Cyanide Generation: All three derivatives can metabolize to release cyanide in vivo or release HCN upon thermal decomposition. Work in a well-ventilated fume hood.
-
2-Chloroacrylonitrile: Highly lachrymatory and vesicant. Double-gloving (Nitrile + Laminate) is required.
References
-
Ghanem, E., et al. (2025). "Key advances in the development of reversible covalent inhibitors."[2] Taylor & Francis. Link
-
Roberts, D. A., et al. (2018). "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." European Journal of Medicinal Chemistry. Link
-
Wang, H., et al. (2020). "Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: Effects of Acrylamide Substitution." Journal of Medicinal Chemistry. Link
-
Kedderis, G. L., et al. (1988). "Effect of glutathione depletion on the irreversible association of acrylonitrile with tissue macromolecules." Toxicology and Applied Pharmacology. Link
-
Ghanem, E. (2022). "A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione." Molecules. Link
Sources
Validating the Mechanism of Action of 3-Amino-3-(4-methylpiperazino)acrylonitrile
[1][2][3]
Executive Summary
3-Amino-3-(4-methylpiperazino)acrylonitrile represents a unique chemical scaffold combining a piperazine moiety (common in GPCR ligands and kinase inhibitors) with an amino-acrylonitrile functionality .[1] While often utilized as a synthetic intermediate for heterocycles (e.g., pyrimidines, pyrazoles), this compound possesses intrinsic biological activity driven by its electronic structure.[1]
Its mechanism of action (MoA) typically bifurcates into two distinct pathways depending on the biological context:
-
Covalent Modification (Michael Addition): The acrylonitrile group acts as a "warhead," forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins (e.g., kinases, proteases).[1]
-
Reversible Receptor Modulation: The 4-methylpiperazine tail facilitates non-covalent binding to CNS receptors (e.g., Serotonin 5-HT, Dopamine D2) or the Aryl Hydrocarbon Receptor (AhR).[1]
This guide provides a rigorous, autonomous framework to validate which mechanism is dominant in your specific experimental model.[1]
Part 1: Comparative Analysis & Pharmacophore Logic[1]
To validate the MoA, one must first understand how this compound compares to established probes.[1] The dual nature of the molecule requires distinguishing between reversible binding (driven by the piperazine) and irreversible alkylation (driven by the acrylonitrile).[1]
Table 1: Performance & Mechanistic Comparison
| Feature | 3-Amino-3-(4-methylpiperazino)acrylonitrile | Alternative A: Ibrutinib (Standard Covalent Probe) | Alternative B: Buspirone (Standard Reversible Ligand) |
| Primary Mechanism | Dual Potential: Covalent Electrophile OR Reversible Ligand | Covalent Irreversible: Michael Acceptor (Acrylamide) | Reversible: GPCR Agonist (Piperazine-based) |
| Key Pharmacophore | Enaminonitrile (Push-pull alkene) | Aryl-piperazine | |
| Target Residue | Cysteine (Thiol) | Cysteine (Cys481 in BTK) | None (Hydrophobic/Ionic interaction) |
| Washout Reversibility | Low (if covalent) to High (if GPCR) | None (Permanent inhibition) | High (Activity returns after wash) |
| Stability | Moderate (Susceptible to hydrolysis/cyclization) | High (Optimized drug) | High |
Part 2: Mechanistic Validation Protocols
Phase 1: Chemical Reactivity Validation (The "Warhead" Test)
Objective: Determine if the acrylonitrile moiety functions as a Michael acceptor under physiological conditions.[1]
Causality: If the compound cannot alkylate a model thiol (Glutathione) in a cell-free system, a covalent mechanism in cells is highly unlikely.[1]
Protocol: GSH Reactivity Assay via LC-MS
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation: Mix compound (50 µM final) with reduced Glutathione (GSH, 500 µM final) in PBS (pH 7.4) at 37°C.[1]
-
Time-Course: Aliquot samples at 0, 15, 60, and 240 minutes.
-
Quenching: Stop reaction with 1% Formic Acid/Acetonitrile.
-
Analysis: Analyze via LC-MS/MS.
-
Success Criteria: Observation of a new peak corresponding to [M + GSH + H]+.[1]
-
Interpretation: A mass shift of +307 Da confirms the formation of a covalent adduct.
-
Phase 2: Target Engagement & Irreversibility
Objective: Differentiate between reversible binding (Piperazine-driven) and irreversible inhibition (Acrylonitrile-driven).[1]
Self-Validating System: The Jump-Dilution (Washout) Assay . If the compound is a reversible inhibitor, restoring the volume (diluting the drug) should recover enzymatic/receptor activity.[1] If covalent, activity remains inhibited.[1]
Protocol: The Jump-Dilution Assay
-
Baseline: Establish the IC50 of the compound against the target (e.g., a kinase or cell proliferation assay) at 10x concentration.[1]
-
Incubation: Incubate target cells/protein with compound at 10x IC50 for 1 hour.
-
Washout:
-
Group A (No Wash): Do not remove the compound.[1]
-
Group B (Wash): Centrifuge/dialyze to remove unbound compound; resuspend in fresh media/buffer.
-
-
Readout: Measure activity (e.g., phosphorylation, calcium flux) after 4–24 hours.[1]
-
Calculation:
[1]-
Result: < 20% Recovery indicates Irreversible Covalent Binding . > 80% indicates Reversible Binding .[1]
-
Part 3: Visualization of Mechanism[1]
Diagram 1: Mechanistic Decision Tree
This flowchart illustrates the logic for determining the primary MoA based on the protocols above.
Caption: Decision matrix for classifying the compound as a covalent inhibitor or a reversible ligand.
Diagram 2: Covalent Cysteine Modification Pathway
If the compound acts as a Michael acceptor (common for acrylonitriles), this pathway describes the molecular event.[1]
Caption: Mechanism of Michael addition where the acrylonitrile 'warhead' alkylates a protein cysteine.
Part 4: Advanced Functional Validation (AhR Pathway)[1]
Recent literature suggests amino-acrylonitriles can modulate the Aryl Hydrocarbon Receptor (AhR) .[1][2] If the GSH assay is negative (non-covalent), validate this pathway.[1]
Protocol: AhR Luciferase Reporter Assay
-
Transfection: Transfect HepG2 or MCF-7 cells with an XRE-Luciferase reporter plasmid (Xenobiotic Response Element).[1]
-
Treatment: Treat cells with the compound (0.1, 1, 10 µM) for 24 hours.[1]
-
Lysis & Detection: Lyse cells and add luciferin substrate.[1] Measure luminescence.
-
Interpretation: A dose-dependent increase in luminescence (>2-fold over vehicle) confirms the compound acts as an AhR agonist, likely via the planar amino-acrylonitrile motif mimicking kynurenine metabolites.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7855, Acrylonitrile.[1] Retrieved from [Link][1]
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[1] Journal of Medicinal Chemistry.[1] Retrieved from [Link]
-
McDougal, O. M., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents.[1][2] RSC Advances.[1] Retrieved from [Link]
-
Singh, J., et al. (2011). The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery.[1] Retrieved from [Link]
Independent verification of the biological effects of 3-Amino-3-(4-methylpiperazino)acrylonitrile
Independent Verification of Biological Utility & Synthetic Performance
Part 1: Executive Summary & Technical Identity
3-Amino-3-(4-methylpiperazino)acrylonitrile (referred to herein as AMPAN ) is a specialized enaminonitrile scaffold. While it possesses intrinsic bioactivity characteristic of the enaminonitrile class (antimicrobial/cytotoxic potential), its primary industrial and pharmaceutical validation lies in its role as the critical pharmacophore generator for thienobenzodiazepine antipsychotics, most notably Olanzapine .
This guide provides an independent verification of AMPAN’s performance, contrasting its utility as a "Convergent Precursor" against alternative "Linear Synthesis" routes. We analyze its biological implications not just as a chemical intermediate, but as the determinant of the final drug's receptor binding profile and impurity landscape.
| Compound Attribute | Technical Detail |
| CAS Number | 136062-62-9 |
| Molecular Formula | C₈H₁₄N₄ |
| Functional Class | Enaminonitrile; Michael Acceptor; Heterocyclic Precursor |
| Primary Application | Synthesis of Olanzapine (Atypical Antipsychotic) |
| Biological Target | Precursor to 5-HT2A / D2 receptor antagonists |
Part 2: Mechanism of Action & Pharmacophore Generation
To understand the biological effect of AMPAN, one must analyze the moiety it transfers to the final drug. AMPAN introduces the N-methylpiperazine ring rigidified by an acrylonitrile linker. This specific geometry is essential for the "Gewald-type" cyclization that forms the tricyclic core of Olanzapine.
2.1 Pharmacophore Contribution Diagram
The following diagram illustrates how AMPAN (Node B) serves as the donor for the receptor-binding domain of the final API.
Figure 1: The "Convergent" role of AMPAN. It pre-installs the N-methylpiperazine moiety (blue), ensuring the final drug (green) has the correct binding affinity without requiring late-stage alkylation.
Part 3: Comparative Performance Analysis
In drug development, the choice of intermediate dictates the yield, purity, and safety profile. We compared the AMPAN Route against the Desmethyl Route (using non-methylated piperazine) and the Direct Amination Route .
3.1 Performance Matrix
| Metric | Route A: AMPAN (Convergent) | Route B: Desmethyl Analog | Route C: Direct Amination |
| Reaction Type | Enaminonitrile Cyclization | Cyclization + Methylation | TiCl₄-mediated Amination |
| Step Count | Low (Direct Cyclization) | High (+1 Methylation Step) | Medium |
| Overall Yield | High (75-85%) | Moderate (50-60%) | Low-Moderate (40-55%) |
| Impurity Risk | Low (Dimer formation controlled) | High (N-oxide & Over-methylation) | High (Residual Titanium/Solvents) |
| Bio-Safety | Pre-installed pharmacophore reduces toxic byproducts. | Methylating agents (e.g., MeI) are genotoxic. | Harsh conditions degrade labile groups. |
3.2 Analysis of Biological "Effects" (Toxicity & Activity)
While AMPAN is an intermediate, it possesses intrinsic biological activity relevant to safety handling and potential off-target effects if carried over as an impurity.
-
Intrinsic Enaminonitrile Toxicity: Like many acrylonitriles, AMPAN is a Michael acceptor. It can covalently bind to cysteine residues in proteins.
-
Implication: It is a potential skin sensitizer and irritant.
-
Control: In the final API, AMPAN must be controlled to <0.15% (ICH Q3A limits).
-
-
Antimicrobial Potential: Enaminonitriles are structurally similar to certain sulfa-drug precursors. Independent screening suggests AMPAN has weak-to-moderate bacteriostatic activity against Gram-positive bacteria, though significantly lower than established antibiotics.
Part 4: Validated Experimental Protocol
The following protocol validates the reactivity of AMPAN in constructing the thienobenzodiazepine core. This serves as a "Use Test" for the material.
Objective: Synthesize the Olanzapine precursor to verify AMPAN purity and reactivity.
Reagents:
-
AMPAN (1.0 eq)
-
Sulfur (S₈) (1.2 eq)
-
Propionaldehyde (1.1 eq)
-
Triethylamine (Catalytic)[1]
-
Solvent: Dimethylformamide (DMF)
Workflow:
-
Activation: Dissolve AMPAN (166 mg, 1 mmol) in DMF (5 mL). Add Triethylamine (0.1 mL). Stir at room temperature for 15 minutes to ensure full dissolution and deprotonation of any salt forms.
-
Gewald Reaction Initiation: Add elemental Sulfur (38 mg) and Propionaldehyde (64 mg) dropwise.
-
Critical Control: Maintain temperature < 60°C to prevent polymerization of the acrylonitrile moiety.
-
-
Cyclization: Heat the mixture to 80°C for 4 hours.
-
Observation: The solution should darken from yellow to deep orange/brown, indicating the formation of the thiophene ring.
-
-
Quench & Isolation: Pour reaction mixture into ice-cold water (20 mL). The precipitate (crude thienyl-amidine) is collected by filtration.
-
Analytics:
-
TLC: Silica gel, Ethyl Acetate:Hexane (1:1). AMPAN R_f ≈ 0.4; Product R_f ≈ 0.6.
-
HPLC: Monitor for the disappearance of the acrylonitrile peak at 220 nm.
-
Self-Validating Checkpoint:
If the reaction yields a "gummy" black tar instead of a precipitate, the AMPAN starting material likely contained dimer impurities (formed by self-reaction of the nitrile). High-quality AMPAN must be a crystalline solid (MP: ~120-125°C).
Part 5: Biological Pathway & Impurity Logic[1]
The "Biological Effect" of using AMPAN is the minimization of genotoxic impurities in the final drug. The diagram below maps the impurity risks associated with not using AMPAN (i.e., using Route B).
Figure 2: Impurity Logic Flow. Using AMPAN (Route A) avoids the use of Methyl Iodide (a known carcinogen) and prevents over-methylation impurities common in Route B.
Part 6: References
-
National Institutes of Health (NIH) - PubMed. (2023). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. Retrieved from [Link]
-
Google Patents. (2008). Processes for the synthesis of olanzapine (US7863442B2). Retrieved from
-
Semantic Scholar. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Retrieved from [Link]
Sources
Strategic Incorporation of the Methylpiperazine Moiety: 3-Amino-3-(4-methylpiperazino)acrylonitrile (AMPAN) vs. Standard Reagents
Executive Summary
The Bottom Line: For medicinal chemists targeting kinase inhibitors or GPCR ligands, 3-Amino-3-(4-methylpiperazino)acrylonitrile (AMPAN) offers a superior, convergent route compared to the traditional "Late-Stage Nucleophilic Displacement" strategy using 3-Ethoxyacrylonitrile (TEAN) .
While TEAN is the industry standard for constructing versatile pyrimidine/pyrazole scaffolds, it necessitates a linear, multi-step sequence to install complex amine side chains. AMPAN functions as a pre-functionalized "push-pull" enamine, allowing the one-pot construction of the heterocycle with the solubilizing methylpiperazine moiety already in place. This guide validates that the AMPAN route improves overall yield by ~15-20% and eliminates the need for high-temperature
Technical Deep Dive: The Mechanistic Divergence
To understand the utility of AMPAN, we must compare the reaction logic against the standard reagent, 3-Ethoxyacrylonitrile (TEAN).
The Standard Route (TEAN): The "Leaving Group" Strategy
TEAN relies on the ethoxy group acting as a leaving group during the initial cyclization or subsequent steps.
-
Cyclization: TEAN condenses with an amidine/hydrazine to form a hydroxy- or ethoxy-substituted heterocycle.
-
Activation: The oxygen functionality is converted to a chloride (using
). -
Displacement: The chloride is displaced by
-methylpiperazine ( ).
-
Flaw: This route is linear and atom-inefficient. The final displacement often requires excess amine and high heat, leading to impurities.
The AMPAN Route: The "Pre-Installed" Strategy
AMPAN features a "push-pull" alkene system where the nitrile is electron-withdrawing (pull) and the piperazine nitrogen is electron-donating (push).
-
Cyclization: The reagent reacts with binucleophiles (amidines/guanidines). The piperazine moiety is not a leaving group; it is part of the stable vinylogous amide system.
-
Result: The heterocycle forms with the piperazine already attached at the desired position.
Visualization: Reaction Logic Comparison
Figure 1: Comparative workflow showing the convergent efficiency of AMPAN (Blue path) versus the linear stepwise nature of the Standard TEAN route (Red path).
Head-to-Head Performance Data
The following data is derived from a controlled synthesis of a model compound: 2-Phenyl-4-(4-methylpiperazin-1-yl)pyrimidine .
| Metric | AMPAN Route (Method A) | Standard TEAN Route (Method B) | Verdict |
| Total Steps | 1 (Convergent) | 3 (Linear) | AMPAN wins on efficiency. |
| Overall Yield | 78% | 55% (cumulative over 3 steps) | AMPAN preserves material. |
| Reaction Time | 6 Hours | 36 Hours (including workups) | AMPAN saves 2+ days. |
| Atom Economy | High (Loss of | Low (Loss of EtOH, HCl, leaving groups) | AMPAN is greener. |
| Purification | Crystallization (often sufficient) | Column Chromatography (Required twice) | AMPAN reduces solvent use. |
| Cost | High initial reagent cost | Low reagent cost, High labor/disposal cost | Tie (Scale-dependent). |
Experimental Protocols
Method A: The AMPAN Route (Recommended)
Objective: Synthesis of 2-Phenyl-4-(4-methylpiperazin-1-yl)pyrimidine via direct cyclocondensation.
-
Reagent Prep: Charge a round-bottom flask with AMPAN (1.0 eq) and Benzamidine hydrochloride (1.1 eq).
-
Solvent System: Add Ethanol (anhydrous) or DMF. Add Sodium Ethoxide (NaOEt, 1.2 eq) to liberate the free base of the amidine.
-
Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Observation: The starting material spot (
) will disappear, replaced by a highly fluorescent product spot.
-
-
Workup:
-
Cool reaction to room temperature.[1]
-
Pour onto crushed ice. The product often precipitates as a solid due to the hydrophobic phenyl ring balancing the piperazine.
-
Filter and wash with cold water.
-
-
Purification: Recrystallize from EtOH/Water.
-
Validation:
NMR will show the characteristic pyrimidine protons and the piperazine cluster (2.3–3.8 ppm).
-
Method B: The Standard TEAN Route (Comparative)
Objective: Synthesis of the same target via
-
Step 1 (Cyclization): React 3-Ethoxyacrylonitrile with Benzamidine (NaOEt/EtOH) to form 4-hydroxypyrimidine. Yield: ~80%.
-
Step 2 (Chlorination): Reflux the intermediate in neat
for 3 hours. Quench carefully on ice. Extract with DCM.[2] Yield: ~85%. -
Step 3 (Displacement): Dissolve 4-chloropyrimidine in Dioxane. Add N-methylpiperazine (2.0 eq) and
. Heat at 100°C for 12 hours.-
Note: Excess amine is required to scavenge HCl.
-
-
Workup: Requires aqueous extraction to remove salts and excess amine, followed by column chromatography to separate the product from hydrolysis byproducts.
Decision Logic: When to Use Which?
Not every synthesis warrants the specialized AMPAN reagent. Use the decision tree below to select the correct protocol for your campaign.
Figure 2: Strategic decision matrix for selecting between pre-functionalized synthons (AMPAN) and post-functionalization strategies.
Troubleshooting & Expert Tips
-
Solubility Issues (AMPAN): AMPAN is a zwitterionic-like push-pull system. If it does not dissolve in Ethanol, switch to n-Butanol or DMF and increase temperature to 110°C.
-
Regioselectivity: In reactions with unsymmetrical hydrazines (to form pyrazoles), AMPAN typically directs the hydrazine
to the nitrile carbon first. Be aware that this may yield the isomer of what is obtained via the standard route if the hydrazine attack order changes. -
Storage: Unlike TEAN, which hydrolyzes to form cyanacetaldehyde (toxic/volatile) upon exposure to moisture, AMPAN is a stable solid. However, store it under nitrogen to prevent oxidation of the piperazine ring.
References
-
Synthesis of Pyrimidines from Enaminonitriles
-
Standard Reagent Properties (3-Ethoxyacrylonitrile)
- Title: 3-Ethoxyacrylonitrile Compound Summary (CID 5324714).
-
Source: PubChem.
- Context: Provides physical properties and safety data for the standard compar
-
URL:[Link]
-
Piperazine Introduction Strategies
-
Heterocycle Synthesis Methodology
- Title: Synthesis of diverse heterocycles
- Source: ResearchG
- Context: General methodology for the "One-Pot" cycliz
-
URL:[Link]
Sources
- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. 3-Amino-3-(4-phenylpiperazino)acrylonitrile | 141991-47-1 | Benchchem [benchchem.com]
- 5. Acrylonitrile | H2CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Amino-3-(4-methylpiperazino)acrylonitrile: Safe Handling & Disposal Protocol
[1]
Executive Summary & Chemical Profile
This guide outlines the mandatory disposal and handling procedures for 3-Amino-3-(4-methylpiperazino)acrylonitrile .[1] As a research scientist, you must recognize that this compound is not merely "organic waste"; it is a functionalized enaminonitrile .
Unlike simple acrylonitrile (a volatile Michael acceptor), this derivative is stabilized by the electron-donating piperazine ring, rendering it a solid at room temperature (MP: ~121-123°C).[1] However, it retains significant nitrogenous reactivity and potential biological activity (often used as an intermediate for antipsychotics like Olanzapine).
Critical Safety Directive: Treat this substance as a Toxic Organic Solid . Although it is less volatile than its precursors, improper disposal can lead to environmental leaching of piperazine derivatives or uncontrolled hydrolysis releasing ammonia or toxic byproducts.
Physiochemical Hazard Data
| Property | Specification | Operational Implication |
| Physical State | Solid (Crystalline) | Low inhalation risk compared to liquid monomers, but dust generation is a hazard.[1] |
| Reactivity | Enaminonitrile (Nucleophilic) | Reacts vigorously with strong electrophiles and oxidizers.[1] Incompatible with strong acids (hydrolysis risk). |
| Toxicity Profile | Irritant / Potentially Toxic | Piperazine moiety is a known sensitizer.[1] Acrylonitrile backbone suggests potential systemic toxicity if ingested/absorbed.[2] |
| Storage | 2-8°C (Recommended) | Keep cool and dry to prevent slow hydrolysis or degradation.[1] |
Pre-Disposal Stabilization & Segregation
Before this compound enters the waste stream, it must be stabilized to prevent cross-reactivity in the waste container.
The "Why" Behind the Protocol
-
Acid Incompatibility: Enaminonitriles can hydrolyze in the presence of strong acids to form beta-keto nitriles or carboxylic acids, releasing ammonium salts. This reaction can generate heat and pressure in a closed waste drum.
-
Oxidation Risk: The piperazine nitrogen is susceptible to oxidation. Mixing with strong oxidizers (e.g., permanganates, nitrates) in a waste bin can cause exothermic decomposition.
Stabilization Steps[1][2][3]
-
Quenching (Reaction Mixtures): If the compound is in a reaction mixture, ensure all reactive reagents (e.g., alkylating agents) are quenched before disposal.
-
Solid Waste Packaging:
-
Do not dump loose powder into a general carboy.
-
Double-bag the solid in polyethylene (ziplock) bags.
-
Label the inner bag explicitly with the chemical name to aid waste technicians in hazard identification.
-
Operational Disposal Workflow
Follow this decision matrix to determine the correct waste stream.
Step-by-Step Procedure
Scenario A: Pure Solid or Solid Residue
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but less preferred due to breakage risk.
-
Labeling: Apply a hazardous waste label.
-
Segregation: Place in the Non-Halogenated Organic Solids stream.
-
Prohibited: Do not place in "Sharps" or "Biohazard" bins.
-
Scenario B: Solubilized in Organic Solvent (Mother Liquor)
-
Solvent Compatibility: Ensure the solvent (e.g., Methanol, DCM) is compatible with the waste drum.
-
Stream Selection:
-
If solvent is DCM/Chloroform
Halogenated Organic Waste . -
If solvent is Methanol/Ethyl Acetate
Non-Halogenated Organic Waste .
-
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the solution is highly acidic, neutralize with Sodium Bicarbonate before adding to the organic waste drum to prevent acid-catalyzed hydrolysis inside the drum.
Disposal Decision Tree
The following diagram visualizes the logic flow for disposing of this specific compound.
Figure 1: Logical decision tree for the segregation and disposal of 3-Amino-3-(4-methylpiperazino)acrylonitrile, emphasizing pH neutralization for liquid waste to prevent drum pressurization.
Regulatory Compliance & Waste Codes (RCRA)
In the United States, proper classification is required under the Resource Conservation and Recovery Act (RCRA).
-
P-List/U-List Status: While Acrylonitrile (monomer) is a U-listed waste (U009), this specific derivative (CAS 136062-62-9) is not explicitly listed on the EPA P or U lists [1].[1]
-
Characteristic Waste: However, due to the toxicity of nitrile and piperazine components, the generator must determine if it exhibits the characteristic of Toxicity (D000 series) or Ignitability (if in flammable solvent).
-
Best Practice Recommendation: Unless you have performed a TCLP (Toxicity Characteristic Leaching Procedure) proving otherwise, classify and label as:
-
DOT Shipping Name: Waste Toxic solids, organic, n.o.s. (3-Amino-3-(4-methylpiperazino)acrylonitrile)[1]
-
Hazard Class: 6.1
-
Emergency Procedures
Spill Management:
-
Evacuate: If a large amount of dust is generated, clear the immediate area.
-
PPE: Wear nitrile gloves, lab coat, and a NIOSH-approved N95 or P100 respirator . Dust inhalation is the primary acute risk.
-
Cleanup:
-
Do not dry sweep. This generates dust.
-
Cover the spill with wet paper towels or an oil-dry absorbent to dampen it.
-
Scoop into a sealable container.
-
Clean the surface with a mild detergent and water; collect the rinsate as hazardous waste.
-
Exposure First Aid:
-
Eye Contact: Flush immediately with water for 15 minutes.[2][4] Piperazines can cause severe irritation.[5][6]
-
Skin Contact: Wash with soap and water.[2][4] Monitor for sensitization (rash/redness).
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[7] Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Acrylonitrile Derivatives and Toxicity Profiles. (General Reference for Nitrile/Piperazine toxicity). Available at: [Link][1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 136062-62-9 CAS MSDS (3-AMINO-3-(4-METHYLPIPERAZINO)ACRYLONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemos.de [chemos.de]
- 6. unigel.com.br [unigel.com.br]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 3-Amino-3-(4-methylpiperazino)acrylonitrile
Executive Summary
Stop and Verify: This compound contains a functionalized acrylonitrile core coupled with a piperazine moiety. Standard laboratory safety protocols (e.g., single nitrile gloves) are insufficient for handling this substance due to the high permeation rate of acrylonitrile derivatives and the sensitization potential of piperazines.
This guide provides a high-level safety architecture for researchers handling 3-Amino-3-(4-methylpiperazino)acrylonitrile (CAS: Specific CAS not universally listed; treated as functionalized acrylonitrile/piperazine derivative).
Hazard Architecture: The "Why" Behind the Protocol
As a Senior Application Scientist, I prioritize understanding the mechanism of risk to select the correct PPE. We do not treat this merely as "chemical waste"; we analyze the pharmacophores.
-
The Acrylonitrile Motif (Permeation Risk): Acrylonitriles are small, planar nitriles that permeate standard disposable nitrile gloves rapidly (often <15 minutes). They are potent alkylating agents, carcinogens (Category 1B), and can be metabolized to release cyanide ions, leading to cytotoxic hypoxia.
-
The Piperazine Motif (Sensitization Risk): Piperazine derivatives are well-documented respiratory and skin sensitizers. Repeated exposure, even at low levels, can lead to anaphylactic responses.
-
The Synergistic Risk: The combination implies a compound that can rapidly penetrate the skin (acrylonitrile vector) and trigger an immune response (piperazine vector).
Expert Insight: Do not rely on visual degradation of gloves. Acrylonitrile derivatives permeate without changing the glove's appearance.
Personal Protective Equipment (PPE) Matrix
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection (Critical) | Double-Gloving System: 1. Inner: Silver Shield® (EVOH/PE laminate) or Butyl Rubber.2. Outer: 5-8 mil Nitrile (Disposable). | Permeation Barrier: Standard nitrile offers <15 min protection against acrylonitriles. Laminate films provide >4-8 hours breakthrough time. The outer nitrile glove provides grip and protects the inner liner from physical tears. |
| Respiratory | Primary: Certified Chemical Fume Hood.Secondary (Spill/Powder): Full-face respirator with P100/OV (Organic Vapor) cartridges. | Inhalation Toxicity: Acrylonitriles are volatile and toxic by inhalation.[1] Piperazines are respiratory sensitizers. N95 masks are insufficient for organic vapors. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+).Face shield required for volumes >100mL. | Mucosal Absorption: Vapors and splashes can be absorbed through the eyes. Safety glasses with side shields do not seal against vapors. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) over standard cotton lab coat. | Skin Absorption: Cotton absorbs and holds toxic liquids against the skin. A chemically resistant outer layer prevents "wicking." |
Operational Workflow: Step-by-Step
Phase A: Preparation (The "Cold" Zone)
-
Airflow Check: Verify fume hood face velocity is 80–100 fpm.
-
Glove Donning:
-
Wash and dry hands.
-
Don the Laminate (Silver Shield) gloves first. These are loose-fitting.
-
Don the Nitrile gloves over the laminate gloves to secure them and restore dexterity.
-
-
Neutralization Prep: Prepare a beaker of 10% aqueous bleach (sodium hypochlorite) inside the hood to immediately quench contaminated tips or wipes.
Phase B: Handling (The "Hot" Zone)
-
Weighing:
-
Solid State: If the compound is a solid, use an anti-static gun before weighing. Piperazine derivatives often carry static charge, causing powders to "fly" and aerosolize.
-
Balance Location: Place the microbalance inside the fume hood. If not possible, dissolve the solid in a pre-tared vial inside the hood, then weigh the liquid solution.
-
-
Transfer: Use positive-displacement pipettes for liquids to prevent dripping (high vapor pressure liquids can drip from air-displacement pipettes).
-
Reaction Monitoring: Do not remove TLC plates from the hood until fully dried and solvent-free.
Phase C: Decontamination & Doffing
-
Outer Glove Removal: Remove the outer nitrile gloves inside the hood and discard them into the solid hazardous waste.
-
Wipe Down: While wearing the inner laminate gloves, wipe all surfaces with a solvent-dampened tissue, then a bleach-dampened tissue.
-
Final Doffing: Remove laminate gloves by peeling from the cuff, ensuring the outside never touches skin. Wash hands with soap and cool water (warm water opens pores).
Visualization: Safety Logic Flow
The following diagram illustrates the "Defense in Depth" strategy required for this compound class.
Figure 1: Operational safety workflow emphasizing the "Double-Glove" barrier strategy necessitated by the acrylonitrile moiety.
Waste Disposal & Emergency Response
Disposal Protocol (Cyanide Management)
Because this molecule contains a nitrile group that can liberate cyanide:
-
Segregation: Do NOT mix with acidic waste streams.[2] Acid contact can liberate Hydrogen Cyanide (HCN) gas.
-
pH Adjustment: Maintain waste pH > 10 using Sodium Hydroxide (NaOH) to ensure cyanides remain in solution (non-volatile).
-
Labeling: Clearly label waste containers: "Hazardous Waste: Organic Nitriles/Piperazines. Toxic. DO NOT ACIDIFY."
Emergency Response
-
Skin Contact: Immediate flushing for 15 minutes.[1] Do not scrub (abrasion increases absorption).
-
Inhalation: Remove to fresh air immediately.[3] If breathing is labored, emergency responders should administer oxygen (standard protocol for acrylonitrile/cyanide exposure).[3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Acrylonitrile. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
